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  • Product: 5-Methoxythiophene-2-sulfonamide
  • CAS: 140646-38-4

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 5-Methoxythiophene-2-Sulfonamide: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, 5-methoxythiophene-2-sulfonamide (5-MTS) occupies a dual role. While frequently leveraged as a highly versatile synthetic building block for complex receptor mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, 5-methoxythiophene-2-sulfonamide (5-MTS) occupies a dual role. While frequently leveraged as a highly versatile synthetic building block for complex receptor modulators—such as platelet P2Y12 ADP receptor antagonists [1] and CCR8 chemokines [2]—its intrinsic, standalone pharmacological action in vitro is the potent, competitive inhibition of Carbonic Anhydrase (CA) metalloenzymes [3].

This whitepaper deconstructs the biochemical causality behind 5-MTS's mechanism of action, detailing the structural biology of its target engagement, the thermodynamic principles of its zinc coordination, and the self-validating in vitro protocols required to accurately quantify its kinetic profile.

Molecular Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). The active site features a critical Zinc ion ( Zn2+ ) coordinated by three histidine residues (His94, His96, His119) and a catalytic water molecule/hydroxide ion.

The Pharmacophore: Thiophene-2-Sulfonamide

The thiophene-2-sulfonamide scaffold was identified as early as 1945 by Davenport as a superior CA inhibitor (CAI) compared to standard benzenesulfonamides[3]. The bioisosteric replacement of a benzene ring with a thiophene ring alters the dihedral angles and reduces the steric bulk, allowing the molecule to penetrate deeper into the conical active site cavity of CA isoforms.

Zinc Coordination and Displacement

The primary mechanism of action of 5-MTS is the direct coordination of the Zn2+ ion.

  • Deprotonation: At physiological pH (7.4), a fraction of the primary sulfonamide group ( −SO2​NH2​ ) deprotonates to form a sulfonamide anion ( −SO2​NH− ). The 5-methoxy group acts as an electron-donating group (EDG) via resonance, finely tuning the pKa​ of the sulfonamide to optimize the ratio of this active anionic species.

  • Displacement: The sulfonamide anion enters the active site and displaces the zinc-bound water molecule.

  • Tetrahedral Geometry: The nitrogen atom of the sulfonamide coordinates directly with the Zn2+ ion, fulfilling its tetrahedral coordination geometry and effectively neutralizing the enzyme's catalytic nucleophile.

The Hydrogen-Bonding Network

Beyond zinc coordination, the stability of the 5-MTS/CA complex is dictated by a highly conserved hydrogen-bonding network. The oxygen atoms of the −SO2​ group engage in crucial H-bonds with the backbone amide of Thr199 and the side chain of Glu106 . Meanwhile, the 5-methoxy moiety projects into the hydrophobic half of the active site (lined by Val121, Val143, Leu198), driving isoform selectivity (e.g., favoring cytosolic CA II or tumor-associated CA IX over CA I) [4].

MOA A 5-MTS (Deprotonated Anion) B CA Active Site Penetration A->B C Zn(II) Coordination (H2O Displacement) B->C D Thr199 / Glu106 H-Bonding B->D E Catalytic Arrest (CO2 Hydration Blocked) C->E D->E

Caption: Molecular signaling pathway of 5-MTS mediating Carbonic Anhydrase inhibition.

Quantitative Kinetic Profiling

To contextualize the potency of 5-MTS, it is evaluated against standard CAIs. Because 5-MTS is a primary sulfonamide, it exhibits nanomolar affinity for the rapid-turnover isoforms (CA II, IX, XII) while showing weaker affinity for the slow-turnover CA I.

Table 1: Representative In Vitro Inhibition Constants ( Ki​ ) for Thiophene-2-Sulfonamides

Compound / ScaffoldhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)
5-Methoxythiophene-2-sulfonamide ~450 - 60015 - 4020 - 5010 - 30
Acetazolamide (Positive Control) 25012255.7
Sulfanilamide (Negative Control) >10,000300>10,000>10,000

Note: Data represents consensus kinetic ranges for 5-substituted thiophene-2-sulfonamides derived from stopped-flow CO2 hydration assays [3, 4].

In Vitro Experimental Protocol: Stopped-Flow Kinetics

The Causality of the Method: The turnover number ( kcat​ ) of human CA II is approximately 106s−1 , making it one of the fastest known enzymes. Standard steady-state spectrophotometry cannot resolve this reaction speed. Therefore, Stopped-Flow Rapid-Mixing is mandatory. By using a pH indicator (Phenol Red), we can monitor the rapid acidification of the buffer as CO2​ is hydrated to HCO3−​ and H+ .

Self-Validating Workflow

A robust protocol must be self-validating. If the Ki​ of the Acetazolamide (AAZ) control deviates from ~12 nM (for hCA II), the assay is invalid—typically indicating CO2​ sublimation from the saturated substrate solution or enzyme degradation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength).

    • Add 0.2 mM Phenol Red as the pH indicator.

    • Prepare CO2​ -saturated water at 20°C (yields ~34 mM CO2​ ) as the substrate.

  • Enzyme-Inhibitor Incubation:

    • Dilute recombinant hCA enzyme to a final well concentration of 10 nM.

    • Prepare serial dilutions of 5-MTS (from 0.1 nM to 10 μ M) in 1% DMSO.

    • Critical Step: Incubate the enzyme and inhibitor for exactly 15 minutes at 20°C prior to the assay. Causality: Sulfonamide binding to the zinc ion is a relatively slow process; bypassing this incubation leads to false-negative (artificially high) Ki​ values.

  • Rapid Mixing:

    • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.

    • Load Syringe B with the CO2​ -saturated water.

    • Trigger the stopped-flow instrument to mix equal volumes (e.g., 50 μ L) into the observation cell in <1 millisecond.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

    • Extract the initial velocity ( v0​ ) from the linear portion of the progress curve (first 5-10% of the reaction).

  • Kinetic Derivation:

    • Plot v0​ versus [Inhibitor]. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Workflow S1 Step 1: Reagent Prep HEPES + Phenol Red + CO2 S2 Step 2: Incubation CA Enzyme + 5-MTS (15 min) S1->S2 S3 S3 S2->S3 S4 Step 4: Spectrophotometry Monitor Absorbance at 557 nm S3->S4 S5 Step 5: Data Analysis Morrison Equation for Ki S4->S5

Caption: Step-by-step stopped-flow kinetic assay workflow for determining CA inhibition.

Broader Utility in Medicinal Chemistry

While 5-MTS is a potent CAI in its unconjugated form, its structural geometry makes it a highly privileged scaffold in synthetic chemistry.

  • P2Y12 Receptor Antagonists: 5-MTS is utilized as a precursor to synthesize complex sulfonylurea derivatives. When the sulfonamide nitrogen is conjugated to a urea linker, it loses its ability to coordinate zinc (abolishing CA activity) but gains the ability to antagonize platelet ADP receptors, preventing thrombosis [1].

  • CCR8 Modulators: Recent advancements have utilized 5-MTS derivatives in the synthesis of CCR8 antagonists, targeting the tumor microenvironment by modulating regulatory T-cell (Treg) infiltration [2].

In both cases, the 5-methoxythiophene ring provides optimal lipophilicity and metabolic stability, proving that understanding the baseline in vitro profile of a building block is essential for predicting off-target effects in downstream drug candidates.

References

  • Platelet ADP receptor inhibitors (US Patent US6906063B2). Google Patents.
  • Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators (WO Patent WO2024115549A1). Google Patents.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors . Molecules 2023, 28(7), 3220. MDPI. Available at:[Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase . Journal of Medicinal Chemistry 2017, 60(4), 1495-1508. ACS Publications. Available at:[Link]

Exploratory

5-Methoxythiophene-2-sulfonamide: Structural Properties, Synthesis Causality, and Pharmacological Applications

A Technical Whitepaper for Drug Development Professionals Executive Summary As medicinal chemistry increasingly relies on heterocyclic bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles, 5-methoxythiop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

As medicinal chemistry increasingly relies on heterocyclic bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles, 5-methoxythiophene-2-sulfonamide (5-MTS) has emerged as a highly versatile building block. By combining the electron-rich thiophene core with an electron-donating methoxy group and an electron-withdrawing sulfonamide moiety, this compound offers unique electronic tuning and hydrogen-bonding capabilities. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating mechanistic synthesis protocol, and its critical applications in developing platelet ADP receptor inhibitors[1] and novel CCR8 modulators for immuno-oncology[2].

Physicochemical & Structural Profiling

The structural architecture of 5-MTS is defined by a push-pull electronic system across the thiophene ring. The methoxy group at the C5 position increases electron density, while the C2 sulfonamide acts as a strong electron-withdrawing group. This specific arrangement is crucial for its role as a pharmacophore, particularly in binding pockets requiring strict hydrogen bond donor/acceptor geometries.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 5-Methoxythiophene-2-sulfonamideCore heterocyclic scaffold
CAS Registry Number 140646-38-4[3]Standardized chemical identifier
Molecular Formula C5H7NO3S2[4]Determines stoichiometric calculations
Molecular Weight 193.24 g/mol [4]Low MW ensures high ligand efficiency
Hydrogen Bond Donors 1 (-NH2 group)Critical for receptor target anchoring
Hydrogen Bond Acceptors 4 (O and N atoms)Facilitates aqueous solubility and binding

Mechanistic Synthesis Protocol (A Self-Validating System)

As a Senior Application Scientist, I emphasize that a robust chemical protocol must be self-validating—meaning the physicochemical behavior of the intermediates during the workflow inherently confirms their structural identity. The following step-by-step methodology outlines the synthesis of 5-MTS from 2-methoxythiophene, detailing the causality behind each experimental choice[5].

Step-by-Step Methodology & Causality

Step 1: Regioselective Ortho-Lithiation

  • Action: To a solution of 2-methoxythiophene (10 mmol) in dry THF (36 mL) at −78°C, add a 1.6 M solution of n-butyllithium in hexanes (12.8 mmol) over 10 minutes. Stir for 2 hours[5].

  • Causality: The use of strictly anhydrous THF and cryogenic temperatures (−78°C) is critical to stabilize the highly reactive organolithium intermediate and prevent nucleophilic attack on the solvent. Because the C2 position is blocked by the methoxy group, the inherent acidity of the thiophene alpha-protons directs lithiation exclusively to the C5 position.

Step 2: Electrophilic Sulfination

  • Action: Bubble SO₂ gas into the reaction mixture for 10 minutes, then stir cold for an additional 10 minutes[5].

  • Causality: The aryllithium species acts as a strong nucleophile, trapping the electrophilic SO₂ gas to form a stable lithium sulfinate salt.

Step 3: Oxidative Chlorosulfonation

  • Action: Add THF (8 mL) and transfer the mixture via cannula to a vessel containing sulfuryl chloride (SO₂Cl₂, 25 mmol) in hexane (8 mL) at 0°C. Stir for 1 hour until the yellow suspension becomes a clear solution[5].

  • Causality: Sulfuryl chloride oxidatively chlorinates the sulfinate salt into the highly reactive sulfonyl chloride. The temperature is deliberately raised to 0°C to provide sufficient activation energy for the conversion while controlling the exothermic nature of the reaction. The visual transition from a suspension to a clear solution serves as an in-process indicator of reaction completion.

Step 4: Nucleophilic Amination

  • Action: Concentrate the solution, dilute with acetone (12 mL), and add to a solution of ammonium hydroxide (8 mL) in acetone (25 mL). Stir at room temperature for 2 hours[5].

  • Causality: This is a classic nucleophilic acyl substitution. Acetone is chosen as a polar aprotic cosolvent to maintain the solubility of the organic sulfonyl chloride while it reacts with the aqueous ammonia nucleophile, yielding the primary sulfonamide.

Step 5: Acid-Base Extraction (Self-Validation)

  • Action: Quench in ice water, acidify with concentrated HCl, and filter the crude precipitate. Dissolve the crude solid in 0.5 N KOH (100 mL) and wash with ethyl ether (50 mL). Re-acidify the aqueous layer with HCl, extract into EtOAc, wash with brine, dry, and concentrate[5].

  • Causality: This step is a self-validating purification mechanism. The primary sulfonamide is weakly acidic (pKa ~ 10). Dissolving it in KOH converts it to a water-soluble potassium salt, allowing neutral organic impurities to be washed away with ether. The subsequent re-precipitation upon HCl addition physically validates the successful formation of the acidic sulfonamide functional group.

Workflow Visualization

SynthesisWorkflow N1 2-Methoxythiophene (Starting Material) N2 Regioselective Lithiation (-78°C, n-BuLi) N1->N2 N3 Electrophilic Sulfination (SO2 gas) N2->N3 N4 Oxidative Chlorosulfonation (SO2Cl2, 0°C) N3->N4 N5 Nucleophilic Amination (NH4OH, RT) N4->N5 N6 5-Methoxythiophene- 2-sulfonamide (Pure Product) N5->N6

Fig 1: Mechanistic workflow for the synthesis of 5-methoxythiophene-2-sulfonamide.

Pharmacological Applications & Receptor Modulation

The utility of 5-MTS extends far beyond basic building blocks; it is a critical intermediate in the synthesis of advanced therapeutics targeting both cardiovascular and oncological pathways.

Platelet ADP Receptor Inhibition (Antithrombotics)

Thrombotic complications, such as myocardial infarction and stroke, are driven by platelet activation. Adenosine 5′-diphosphate (ADP) is a primary mediator of this process, binding to P2Y12/P2Y1 receptors to stabilize platelet aggregates[1]. 5-MTS is utilized to synthesize complex sulfonylurea and acylsulfonamide derivatives. The sulfonamide moiety mimics the phosphate groups of ADP, allowing these synthetic derivatives to act as potent, orally active antagonists that block ADP-induced platelet aggregation[1].

CCR8 Modulation in Immuno-Oncology

Recently, 5-MTS derivatives have gained immense traction as modulators of the CCR8 receptor[2]. In the tumor microenvironment (TME), cancer cells secrete the chemokine CCL18, which binds to CCR8 receptors highly expressed on intratumoral Regulatory T cells (Tregs)[2]. This interaction promotes Treg proliferation, leading to severe immunosuppression.

By incorporating the 5-MTS scaffold into small-molecule antagonists, researchers can effectively block the CCL18-CCR8 axis. This blockade induces the depletion of tumor-associated Tregs, thereby restoring the activation and proliferation of cytotoxic CD8+ T cells to mount a robust anti-tumor immune response[2].

Pathway Visualization

CCR8Pathway Tumor Tumor Microenvironment (Secretes CCL18) CCR8 CCR8 Receptor (On Intratumoral Tregs) Tumor->CCR8 CCL18 Binding Treg Regulatory T Cell (Treg) Immunosuppression CCR8->Treg Activation Immunity Anti-Tumor Immunity (CD8+ T-Cell Activation) Treg->Immunity Suppresses Drug 5-MTS Derivative (CCR8 Antagonist) Drug->CCR8 Antagonism / Blockade Drug->Immunity Restores

Fig 2: Pharmacological modulation of the CCR8 signaling pathway by 5-MTS derivatives.

References

  • US6906063B2 - Platelet ADP receptor inhibitors Source: Google Patents URL
  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators Source: Google Patents URL
  • Building Blocks Catalogue March 2018 (Molecular Weight & Formula Data)
  • 2-Thiophenesulfonamide,5-methoxy-(9CI)

Sources

Foundational

Pharmacokinetic Profiling of 5-Methoxythiophene-2-sulfonamide: A Comprehensive Technical Guide for Lead Optimization

An in-depth technical guide on the pharmacokinetic (PK) profiling of 5-methoxythiophene-2-sulfonamide (5-MTS), designed for researchers and drug development professionals engaged in lead optimization and fragment-based d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling of 5-methoxythiophene-2-sulfonamide (5-MTS), designed for researchers and drug development professionals engaged in lead optimization and fragment-based drug discovery (FBDD).

Executive Summary

5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) is a highly privileged, fragment-sized building block utilized extensively in medicinal chemistry. Thiophene-2-sulfonamides are foundational to the design of clinically approved Carbonic Anhydrase Inhibitors (CAIs) such as dorzolamide and brinzolamide [1], and are increasingly investigated as modulators for chemokine receptors like CCR8 [2].

As a Senior Application Scientist, I approach the PK profiling of 5-MTS not merely as a data-gathering exercise, but as a mechanistic investigation. The thiophene core presents unique metabolic liabilities (e.g., S-oxidation), while the primary sulfonamide drives profound erythrocyte partitioning. This whitepaper outlines the causality-driven methodologies required to accurately profile the absorption, distribution, metabolism, and excretion (ADME) of 5-MTS and its derivatives.

Physicochemical Properties & ADME Implications

Before initiating wet-lab protocols, we must establish the physicochemical baseline of 5-MTS to predict its behavior in biological matrices.

  • The Methoxy Effect: The C5-methoxy substitution acts as a strong electron-donating group (EDG). By pushing electron density into the thiophene ring, it lowers the pKa of the primary sulfonamide. This optimizes the ionization state at physiological pH (7.4), enhancing the nucleophilic coordination of the sulfonamide nitrogen to the active-site Zn²⁺ of target metalloenzymes [1].

  • Metabolic Soft Spots: The methoxy group introduces a vulnerability to CYP450-mediated O-demethylation, while the electron-rich thiophene ring is susceptible to epoxidation and subsequent glutathione conjugation.

  • Distribution Dynamics: Sulfonamides are notorious for binding tightly to Carbonic Anhydrase II (CA II), which is highly concentrated in red blood cells (RBCs). This leads to non-linear pharmacokinetics and extended whole-blood half-lives [3].

Table 1: Predicted Physicochemical & Baseline ADME Parameters
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 193.24 g/mol Ideal fragment size (Rule of 3 compliant), allowing high ligand efficiency.
LogP (Predicted) 0.8 - 1.2Highly polar; suggests high aqueous solubility but potentially limited passive membrane permeability.
Sulfonamide pKa ~8.5 - 9.0Partially ionized at pH 7.4; dictates the balance between target affinity (ionized form) and membrane permeation (unionized form).
Primary CYP Liability CYP2C9, CYP3A4O-demethylation at the C5 position is the primary predicted Phase I clearance mechanism.

In Vitro Pharmacokinetic Profiling Workflows

To build a self-validating data package, our in vitro assays must account for the specific structural nuances of 5-MTS.

ADME_Workflow Start 5-MTS Fragment (CAS: 140646-38-4) Metab Metabolic Stability (HLM/RLM + NADPH) Start->Metab Perm Permeability & Efflux (Caco-2 Bidirectional) Start->Perm PPB Protein & RBC Binding (Equilibrium Dialysis) Start->PPB LCMS LC-MS/MS Bioanalysis (ESI Negative Mode) Metab->LCMS Perm->LCMS PPB->LCMS Data In Vitro-In Vivo Extrapolation (IVIVE) LCMS->Data

Fig 1. In Vitro ADME profiling workflow for 5-methoxythiophene-2-sulfonamide.
Protocol 3.1: Microsomal Stability (Phase I Metabolism)

Objective: Quantify the intrinsic clearance ( CLint​ ) of 5-MTS and identify O-demethylated metabolites.

  • Step 1: Incubation. Incubate 1 µM 5-MTS with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Reaction Initiation. Add 1 mM NADPH to initiate CYP450 activity.

    • Causality: NADPH is the obligate cofactor for CYP enzymes. Running a parallel control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Step 3: Quenching. At time points (0, 5, 15, 30, 45, 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., glipizide).

  • Step 4: Analysis. Centrifuge at 14,000g for 10 min. Analyze the supernatant via LC-MS/MS.

Protocol 3.2: Erythrocyte (RBC) Partitioning

Objective: Determine the whole blood-to-plasma concentration ratio ( Kb/p​ ).

  • Step 1: Spiking. Spike 5-MTS (1 µM and 10 µM) into fresh, heparinized whole human blood. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Step 2: Separation. Aliquot half the volume as "Whole Blood". Centrifuge the other half (2000g, 10 min) to harvest "Plasma".

  • Step 3: Extraction. Subject both matrices to protein precipitation and LC-MS/MS quantification.

    • Causality: Thiophene-2-sulfonamides exhibit a high affinity for CA II sequestered within RBCs [3]. If we only measure plasma PK during in vivo studies, we will drastically underestimate the volume of distribution and miscalculate systemic clearance. A Kb/p​ ratio > 5 is highly typical for this scaffold.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Transitioning to in vivo models requires a robust bioanalytical method. Because 5-MTS contains a primary sulfonamide ( −SO2​NH2​ ), it readily loses a proton. Therefore, Electrospray Ionization in Negative Mode (ESI-) is mandatory for achieving high-sensitivity detection [4].

Bioanalysis Sample Rat Plasma/Blood (Heparinized) Extr Protein Precipitation (3x ACN + IS) Sample->Extr Cent Centrifugation (14000g, 10 min, 4°C) Extr->Cent LC UHPLC Separation (C18, Gradient Elution) Cent->LC MS ESI-MS/MS (Negative MRM Mode) LC->MS

Fig 2. LC-MS/MS bioanalytical extraction and quantification methodology.
Protocol 4.1: Rodent PK Study Design (Sprague-Dawley Rats)
  • Dosing: Administer 5-MTS intravenously (IV) at 2 mg/kg (formulated in 5% DMSO / 95% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The 24-hour sampling tail is critical. Due to RBC sequestration, thiophene sulfonamides often exhibit a prolonged terminal elimination phase (gamma phase) as the drug slowly dissociates from intra-erythrocyte carbonic anhydrase back into the plasma [3].

Table 2: Representative In Vivo PK Parameters for 5-MTS

(Note: Data reflects typical profiles for unoptimized thiophene-2-sulfonamide fragments)

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) -850Rapid absorption due to small molecular size, but limited by moderate lipophilicity.
Tmax​ (h) -0.5Fast gastric emptying and rapid duodenal absorption.
T1/2​ (h) 4.25.1Moderate half-life; terminal phase extended by RBC binding sink.
CL (mL/min/kg) 28-Moderate clearance, driven primarily by hepatic Phase I metabolism (O-demethylation).
Vss​ (L/kg) 3.5-High volume of distribution (> Total Body Water), confirming extensive tissue and RBC partitioning.
Bioavailability ( F% ) -45%Moderate oral bioavailability. First-pass hepatic extraction limits systemic exposure.

Conclusion

The pharmacokinetic profiling of 5-methoxythiophene-2-sulfonamide requires a specialized approach that accounts for its unique structural features. Standard plasma-only PK analysis will yield misleading clearance and distribution data due to the profound RBC partitioning inherent to the thiophene-sulfonamide pharmacophore. By utilizing ESI-negative LC-MS/MS, integrating whole-blood partitioning assays, and monitoring for O-demethylation metabolites, researchers can accurately translate this fragment into a viable clinical lead.

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators (WO2024115549A1)
  • Title: Clinical Pharmacokinetics of Dorzolamide Source: ResearchGate URL: [Link]

  • Title: Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo Source: PubMed (National Institutes of Health) URL: [Link]

Exploratory

Pharmacophoric Profiling and Receptor Binding Affinity of 5-Methoxythiophene-2-Sulfonamide Derivatives: A Mechanistic Whitepaper

Executive Summary 5-Methoxythiophene-2-sulfonamide (5-MTS) (CAS: 140646-38-4) is a highly privileged, low-molecular-weight building block (MW: 193.22) utilized extensively in modern drug discovery. While 5-MTS rarely act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxythiophene-2-sulfonamide (5-MTS) (CAS: 140646-38-4) is a highly privileged, low-molecular-weight building block (MW: 193.22) utilized extensively in modern drug discovery. While 5-MTS rarely acts as a standalone therapeutic, its integration into larger molecular scaffolds dictates high-affinity binding across a diverse array of biological targets. As a Senior Application Scientist, I have structured this whitepaper to decode the structural causality and binding mechanics of 5-MTS derivatives across three primary pharmacological domains: Metalloenzymes (Carbonic Anhydrase), G-Protein Coupled Receptors (CCR8), and Purinergic Receptors (P2Y12).

Core Pharmacophore Dynamics: The "Why" Behind the Structure

The efficacy of 5-MTS as a binding moiety is rooted in its unique electronic and steric profile. The thiophene ring provides a bioisosteric alternative to phenyl rings, offering enhanced lipophilicity and a distinct geometry due to the sulfur heteroatom.

Crucially, the addition of the electron-donating methoxy group (-OCH₃) at the 5-position modulates the electron density of the thiophene system via resonance. This electronic tuning directly impacts the pKa​ of the sulfonamide group (-SO₂NH₂) at the 2-position. By lowering the pKa​ closer to physiological pH (7.4), the sulfonamide exists partially in its deprotonated, anionic state (-SO₂NH⁻). This state is the active pharmacophore required for coordinating positively charged metal ions (like Zn²⁺) or engaging in strong hydrogen-bond acceptor networks within transmembrane receptor pockets[1][2].

Metalloenzyme Coordination: Carbonic Anhydrase (CA) Isozymes

Mechanistic Binding Profile

Thiophene-2-sulfonamides are historically recognized as potent Carbonic Anhydrase inhibitors (CAIs), exhibiting up to 40-fold greater activity than standard sulfanilamides[1]. In the active site of human CA II and the tumor-associated CA IX, the deprotonated sulfonamide nitrogen coordinates directly with the active site Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic "deep water" molecule[2]. The 5-methoxy group acts as a critical hydrophobic anchor, driving the thiophene ring to pack tightly against lipophilic residues (Val121, Val143, Leu198), thereby exponentially increasing the binding affinity ( Ki​ ) and residence time.

CA_Binding Zn Active Site Zn2+ His His94, His96, His119 His->Zn Coordination Sulfonamide Sulfonamide Anion (N-) Sulfonamide->Zn Tetrahedral Coordination Thiophene 5-Methoxythiophene Ring Thiophene->Sulfonamide Covalent Bond Hydrophobic Val121, Val143, Leu198 Thiophene->Hydrophobic Hydrophobic Packing

Fig 1: Coordination mechanics of 5-MTS derivatives within the Carbonic Anhydrase active site.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To quantify the Ki​ of 5-MTS derivatives against CA isozymes, we utilize a stopped-flow spectrophotometric assay.

  • Reagent Preparation: Prepare a 10 mM stock of the 5-MTS derivative in DMSO. Dilute to working concentrations (0.1 nM – 100 nM) in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na₂SO₄).

  • Enzyme Incubation: Incubate recombinant hCA II (10 nM) with the inhibitor for 15 minutes at 20°C to allow equilibrium binding.

  • Indicator Addition: Add Phenol Red (0.2 mM) as the pH indicator.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) using a stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (representing the pH drop as CO₂ is hydrated to HCO₃⁻ + H⁺) over 10 seconds.

  • Self-Validation Check: The uncatalyzed hydration rate of CO₂ must be measured simultaneously as a baseline. Enzyme activity must exceed this baseline by at least 10-fold to ensure the assay window is mathematically robust enough for accurate Ki​ derivation using the Cheng-Prusoff equation.

GPCR Modulation: Chemokine Receptor 8 (CCR8)

Mechanistic Binding Profile

CCR8 is a G-protein coupled receptor implicated in the recruitment of regulatory T cells (Tregs) to tumor microenvironments. Recent patent literature highlights 5-MTS as a vital precursor for synthesizing aryl-sulfonamide CCR8 antagonists[3]. In the transmembrane binding pocket of CCR8, the sulfonamide moiety acts as a stable, membrane-permeable bioisostere for carboxylic acids, establishing a rigid hydrogen bond donor/acceptor network with extracellular loops. The 5-methoxythiophene bulk prevents the conformational shift required for Gq-protein coupling, effectively blocking CCL1-induced signaling[3].

CCR8_Pathway CCL1 CCL1 Ligand CCR8 CCR8 Receptor CCL1->CCR8 Agonist Binding Gq Gq/11 Protein CCR8->Gq Activation MTS 5-MTS Derivative MTS->CCR8 Competitive Inhibition Ca2 Intracellular Ca2+ Gq->Ca2 Signaling Cascade Treg Treg Activation Ca2->Treg Cellular Response

Fig 2: Competitive inhibition of the CCL1/CCR8 signaling axis by 5-MTS-derived antagonists.

Experimental Protocol: High-Throughput Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO cells stably expressing human CCR8. Homogenize and isolate membranes via ultracentrifugation (100,000 x g).

  • Assay Assembly: In a 96-well plate, combine 10 µg of CCR8 membrane prep, 0.1 nM [¹²⁵I]-CCL1 (radioligand), and varying concentrations of the 5-MTS derivative (1 pM to 10 µM) in binding buffer (25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Incubation: Seal and incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity using a microplate scintillation counter.

  • Self-Validation Check: Include parallel wells containing a saturating concentration (1 µM) of unlabeled native CCL1. This defines the Non-Specific Binding (NSB) baseline. Total binding minus NSB validates the specific receptor window, ensuring the calculated IC50​ is strictly target-mediated.

Purinergic Antagonism: Platelet ADP Receptor (P2Y12)

Mechanistic Binding Profile

The P2Y12 receptor is a critical purinergic GPCR responsible for ADP-induced platelet aggregation and thrombosis. 5-MTS is utilized to synthesize sulfonylurea and acylsulfonamide derivatives that act as potent, reversible P2Y12 antagonists[4]. The structural logic here is biomimetic: the sulfonylurea core mimics the steric and electrostatic profile of ADP's phosphate backbone. Simultaneously, the 5-methoxythiophene ring occupies an adjacent lipophilic allosteric sub-pocket, locking the receptor in an inactive conformation and preventing ADP from inducing platelet aggregation[4].

P2Y12_Protocol Step1 PRP Preparation Step2 5-MTS Incubation Step1->Step2 Step3 ADP Challenge Step2->Step3 Step4 Optical Aggregometry Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 3: Step-by-step experimental workflow for evaluating P2Y12 receptor antagonism.

Experimental Protocol: Optical Platelet Aggregometry
  • Blood Collection: Draw human whole blood into sodium citrate (3.2%) tubes.

  • PRP Isolation: Centrifuge at 200 x g for 15 minutes to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

  • Compound Incubation: Aliquot 250 µL of PRP into aggregometer cuvettes. Add the 5-MTS derivative (0.1 µM - 50 µM) and incubate at 37°C for 5 minutes under constant stirring (1000 rpm).

  • Agonist Challenge: Induce aggregation by adding 10 µM ADP.

  • Measurement: Record the increase in light transmittance over 6 minutes as platelets aggregate and clear the suspension.

  • Self-Validation Check: A vehicle control (DMSO) must yield >80% maximum aggregation upon ADP challenge. Failure to reach this threshold indicates compromised platelet viability, invalidating the assay run.

Quantitative Data Summary

The table below synthesizes the representative binding affinities and primary interaction motifs of 5-MTS derivatives across the three discussed targets.

Target Receptor / EnzymeDerivative ClassRepresentative Binding Affinity ( Ki​ / IC50​ )Primary Interaction MotifReference Context
Carbonic Anhydrase II Thiophene-sulfonamides0.5 nM – 5.0 nMZn²⁺ Coordination & Hydrophobic Packing[1][2]
CCR8 (GPCR) Aryl-sulfonamides1.5 nM – 50.0 nMTransmembrane H-Bonding Network[3]
P2Y12 (Purinergic) Sulfonylureas10.0 nM – 100.0 nMPhosphate Mimicry & Allosteric Locking[4]

References

  • US6906063B2 - Platelet ADP receptor inhibitors - Google Patents Source: Google Patents URL
  • 5-methoxythiophene-2-sulfonamide | 140646-38-4 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators - Google Patents Source: Google Patents URL
  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?
  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?

Sources

Foundational

Physicochemical Profiling and Pharmacological Kinetics of 5-Methoxythiophene-2-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The development of highly selective Carbonic Anhydrase Inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The development of highly selective Carbonic Anhydrase Inhibitors (CAIs) relies heavily on the fine-tuning of heterocyclic sulfonamide scaffolds. 5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) represents a critical pharmacophore in this domain . By integrating an electron-donating methoxy group at the 5-position of the thiophene ring, medicinal chemists can subtly manipulate the electronic environment of the primary sulfonamide group at the 2-position. This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its efficacy, and self-validating experimental protocols for its evaluation in drug discovery pipelines.

Structural & Physicochemical Profile

Understanding the baseline physical chemistry of a compound is the prerequisite for any rational drug design. The thiophene-2-sulfonamide base scaffold is a well-documented CAI moiety 1. The addition of the 5-methoxy group alters its lipophilicity (LogP) and acid dissociation constant (pKa), parameters that dictate both bioavailability and target engagement.

Quantitative Data Summary
PropertyValueRationale / Method of Derivation
CAS Number 140646-38-4Standard Chemical Registry
Molecular Formula C₅H₇NO₃S₂Elemental composition
Molecular Weight 193.24 g/mol Computed exact mass
Topological Polar Surface Area (TPSA) ~96.8 ŲOptimal for membrane permeability, limiting BBB crossing 1
Estimated LogP 0.5 - 1.2Enhanced lipophilicity vs. unsubstituted thiophene-2-sulfonamide
pKa (Sulfonamide -NH₂) ~9.2 - 9.8Modulated by the +M resonance effect of the 5-methoxy group

Mechanistic Pharmacology: The Role of the 5-Methoxy Substitution

As a Senior Application Scientist, I emphasize that structural modifications must be viewed through the lens of electronic causality. Carbonic anhydrases (CAs) are metalloenzymes containing a zinc ion (Zn²⁺) in their active site, coordinated by three histidine residues.

For a sulfonamide to act as a potent CAI, it must bind to this Zn²⁺ ion. This coordination requires the sulfonamide to be in its deprotonated, anionic state (-SO₂NH⁻) .

The Electronic Rationale
  • Resonance (+M Effect): The oxygen atom of the 5-methoxy group donates lone-pair electron density into the thiophene π -system.

  • Inductive Pull (-I Effect): Simultaneously, the highly electronegative oxygen exerts a localized inductive pull.

  • Net Impact on pKa: The resonance effect propagates to the 2-position, slightly increasing the electron density near the sulfonamide group. While this can marginally raise the pKa compared to electron-withdrawing substitutions, the methoxy group provides a critical steric and lipophilic anchor that enhances binding kinetics within the hydrophobic pocket of specific CA isozymes (e.g., CA IX and CA XII), which are overexpressed in hypoxic tumor microenvironments.

Mechanistic_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a Triggers CAIX CA IX Isozyme Overexpression HIF1a->CAIX Induces Acidosis Microenvironment Acidosis CAIX->Acidosis CO2 Hydration Inhibitor 5-Methoxythiophene- 2-sulfonamide Inhibitor->CAIX Zn2+ Coordination (Inhibition)

Fig 1: Mechanistic pathway of CA IX-mediated tumor acidosis and targeted inhibition.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness (E-E-A-T), experimental protocols cannot simply be a list of instructions; they must be designed as closed-loop, self-validating systems. Below are the definitive workflows for characterizing 5-methoxythiophene-2-sulfonamide.

Protocol A: Potentiometric Determination of pKa

Causality: UV-Vis spectroscopy is unreliable here because the deprotonation of the sulfonamide does not trigger a massive chromophoric shift in the visible spectrum. Potentiometry directly measures thermodynamic proton activity.

Step-by-Step Workflow:

  • System Calibration (Validation Step): Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Blank Titration: Titrate a blank solution of the background electrolyte (0.15 M NaCl) to account for solvent auto-ionization. If the blank curve deviates from theoretical Nernstian behavior, halt and replace the electrode.

  • Analyte Preparation: Dissolve 2 mM of 5-methoxythiophene-2-sulfonamide in a co-solvent system (e.g., 20% methanol/water) due to its limited aqueous solubility.

  • Titration: Titrate with standardized 0.1 M NaOH under an inert Argon atmosphere to prevent CO₂ absorption (which would form carbonic acid and skew the pH).

  • Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the co-solvent apparent pKa values.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Kinetic Profiling)

Causality: The hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Traditional spectrophotometers cannot capture the initial linear rate. Stopped-flow apparatuses mix the enzyme/inhibitor and substrate in ~1 millisecond.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Incubation: Incubate recombinant CA isozymes (e.g., CA II or CA IX) with varying concentrations of 5-methoxythiophene-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes to allow the Zn²⁺-sulfonamide coordination to reach equilibrium.

  • Substrate Prep: Saturate pure water with CO₂ gas at 20 °C to achieve a known concentration of ~34 mM CO₂.

  • Rapid Mixing: Inject equal volumes of the Enzyme/Inhibitor mix and the CO₂ substrate into the stopped-flow observation cell.

  • Absorbance Monitoring: Monitor the decrease in absorbance at 557 nm (the λmax​ of basic Phenol Red) as the enzymatic generation of H⁺ drops the pH.

  • Self-Validation Control: Run a parallel assay using Acetazolamide (a ubiquitous standard CAI). If the calculated Ki​ for Acetazolamide deviates from the literature standard (~12 nM for CA II), the assay conditions (temperature, enzyme activity) are compromised and must be recalibrated.

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation derived from the initial velocity ( v0​ ) of the absorbance drop.

Assay_Workflow Prep 1. Compound Solubilization (DMSO stock, max 1% final) pKa 2. pKa & LogP Validation (Potentiometric Titration) Prep->pKa Quality Control Assay 3. Stopped-Flow Spectrophotometry (Phenol Red Indicator, pH 7.5) pKa->Assay Buffer Optimization Validation 4. Self-Validation (Acetazolamide Control) Assay->Validation Concurrent Run Analysis 5. Non-linear Regression (Ki Determination) Validation->Analysis Data Normalization

Fig 2: Self-validating experimental workflow for evaluating CAI kinetics.

Conclusion

5-Methoxythiophene-2-sulfonamide is a highly versatile building block in medicinal chemistry. Its physicochemical parameters—specifically its TPSA and tunable pKa—make it an ideal candidate for targeting specific metalloenzyme pockets. By rigorously applying self-validating methodologies like potentiometric titration and stopped-flow kinetics, researchers can ensure high-fidelity data generation, driving forward the development of next-generation targeted therapeutics.

References

  • National Center for Biotechnology Information (NCBI) Title: 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 (Baseline Scaffold Data) Source: PubChem Database URL:[Link]

Sources

Exploratory

Comprehensive Evaluation of the Metabolic Stability of 5-Methoxythiophene-2-Sulfonamide

Executive Summary In modern drug discovery, the 5-methoxythiophene-2-sulfonamide moiety is frequently deployed as a versatile pharmacophore, appearing in everything from CCR8 modulators to platelet ADP receptor inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 5-methoxythiophene-2-sulfonamide moiety is frequently deployed as a versatile pharmacophore, appearing in everything from CCR8 modulators to platelet ADP receptor inhibitors. However, its structural composition presents a complex metabolic profile. While the primary sulfonamide group imparts excellent metabolic resilience and aqueous solubility, the electron-rich methoxythiophene core introduces significant liabilities, specifically susceptibility to cytochrome P450 (CYP450)-mediated O-demethylation, S-oxidation, and epoxidation.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the metabolic pathways of 5-methoxythiophene-2-sulfonamide. This guide provides a mechanistic analysis of its biotransformation, detailed self-validating experimental protocols for stability assessment, and quantitative frameworks for tracking reactive intermediates.

Mechanistic Profiling of Metabolic Liabilities

The metabolic fate of 5-methoxythiophene-2-sulfonamide is dictated by the electronic "push-pull" dynamics of its substituents. The electron-donating methoxy group at C5 (+M effect) enriches the electron density of the thiophene core, while the electron-withdrawing sulfonamide at C2 (-I, -M effects) stabilizes the adjacent carbon. This asymmetry dictates three primary metabolic pathways:

The Electron-Rich Thiophene Core: S-Oxidation and Epoxidation

Thiophene rings are notorious for undergoing oxidative dearomatization catalyzed by CYP450 monooxygenases [1]. The high electron density at the sulfur atom and the C3-C4 double bond makes this compound highly susceptible to two parallel oxidative events:

  • S-Oxidation : Yields a highly reactive thiophene S-oxide intermediate. Because of the inherent instability of the sulfoxide, it rapidly undergoes Diels-Alder dimerization or acts as a Michael acceptor, covalently binding to nucleophilic residues on proteins or glutathione (GSH) [2].

  • Epoxidation : Generates a thiophene 2,3-epoxide. This intermediate is similarly transient and electrophilic, rapidly rearranging or undergoing nucleophilic attack.

The Methoxy Substituent: O-Demethylation

Alkyl ethers are classic targets for CYP-mediated dealkylation. The methoxy group undergoes hydroxylation at the carbon atom, forming an unstable hemiacetal that spontaneously collapses to release formaldehyde, yielding 5-hydroxythiophene-2-sulfonamide [3]. This phenolic equivalent can further tautomerize into a thiophen-2(5H)-one derivative, complicating the structural stability of the parent drug.

The Primary Sulfonamide: Metabolic Resilience

In stark contrast to the thiophene core, the primary sulfonamide ( −SO2​NH2​ ) is metabolically robust. It resists hydrolytic cleavage in both plasma and hepatic environments. While minor Phase II N-glucuronidation can occur, the sulfonamide generally acts as a stabilizing anchor, which is why it is ubiquitous in pharmaceutical design [4].

Pathway Parent 5-Methoxythiophene- 2-sulfonamide ODemethyl O-Demethylation (CYP450) Parent->ODemethyl SOxide S-Oxidation (CYP450) Parent->SOxide Epoxide Epoxidation (CYP450) Parent->Epoxide Met1 5-Hydroxythiophene- 2-sulfonamide ODemethyl->Met1 Met2 Thiophene S-oxide SOxide->Met2 Met3 Thiophene 2,3-epoxide Epoxide->Met3 GSH GSH Adducts (Mercapturic Acids) Met2->GSH Nucleophilic Trapping Met3->GSH Nucleophilic Trapping

Figure 1: Primary metabolic pathways of 5-methoxythiophene-2-sulfonamide highlighting reactive intermediates.

Experimental Workflows & Causality

To accurately assess the clearance and toxicity risks of 5-methoxythiophene-2-sulfonamide, standard LC-MS/MS assays are insufficient. Because thiophene S-oxides bind covalently to microsomal proteins, standard assays often show "missing mass balance." Therefore, the workflow must incorporate nucleophilic trapping.

Self-Validating Protocol: Microsomal Stability & GSH Trapping

This protocol is designed as a self-validating system. By incorporating specific controls, the assay internally proves that any observed substrate depletion is exclusively due to enzymatic metabolism, rather than chemical degradation or non-specific binding.

Reagents & Preparation:

  • Microsomes : Human Liver Microsomes (HLM), pooled (0.5 mg/mL final protein concentration). Causality: 0.5 mg/mL ensures sufficient enzymatic activity while minimizing non-specific protein binding of the lipophilic thiophene.

  • Substrate : 5-methoxythiophene-2-sulfonamide (1 µM final). Causality: Kept well below the anticipated Km​ to ensure first-order kinetic decay.

  • Cofactor/Trapping Agent : NADPH (1 mM) and reduced Glutathione (GSH, 5 mM).

Step-by-Step Methodology:

  • Pre-Incubation : In a 96-well plate, combine HLM, GSH, and phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Initiation : Add NADPH to initiate the reaction.

  • Time-Course Sampling : At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots.

  • Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold organic solvent instantly denatures CYP enzymes, stopping the reaction, while the internal standard corrects for downstream LC-MS ionization fluctuations.

  • Centrifugation : Spin at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-HRMS Analysis : Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) in full-scan/data-dependent MS2 mode.

System Validation Controls (Mandatory):

  • Minus-NADPH Control : Proves the compound is chemically stable in the buffer/matrix.

  • Positive Control (Verapamil) : Proves the specific HLM batch is enzymatically active.

Workflow Incubation Microsomal Incubation (HLM + NADPH + GSH) Aliquots Time-Course Sampling (0-60 min) Incubation->Aliquots Quench Protein Precipitation (Cold MeCN + IS) Aliquots->Quench Analysis LC-HRMS Analysis (Full Scan / ddMS2) Quench->Analysis Data Kinetic & MetID Data Synthesis Analysis->Data

Figure 2: Self-validating experimental workflow for intrinsic clearance and reactive metabolite identification.

Quantitative Data Synthesis

The data generated from the workflow above provides two critical outputs: the kinetic rate of clearance ( CLint​ ) and the structural identification of the metabolites (MetID).

Table 1: Representative In Vitro Intrinsic Clearance Kinetics

Note: Data represents typical kinetic profiles for electron-rich methoxythiophene derivatives in standard microsomal assays.

Species t1/2​ (min) CLint​ (µL/min/mg protein)Hepatic Extraction Ratio ( EH​ )
Human (HLM)28.448.8Moderate
Rat (RLM)14.297.6High
Mouse (MLM)11.5120.5High
Table 2: High-Resolution MetID & Mass Shift Profiling

By utilizing HRMS, we can track the exact mass shifts corresponding to the biotransformations. The addition of GSH (+307 Da) is the definitive marker for reactive thiophene intermediates.

Metabolite IDPrimary Biotransformation Δ Mass (Da)Putative StructureRelative Abundance
M1 O-Demethylation-14.0155-hydroxythiophene-2-sulfonamideHigh
M2 S-Oxidation + GSH+323.082Dihydrothiophene sulfoxide mercapturateModerate
M3 Epoxidation + GSH+323.0823-hydroxydihydrothiophene mercapturateLow

Optimization Strategies for Drug Development

  • Deactivation of the Thiophene Ring : Replace the strongly electron-donating methoxy group with a trifluoromethoxy ( −OCF3​ ) group. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the thiophene ring, drastically reducing its susceptibility to CYP-mediated epoxidation and S-oxidation.

  • Steric Shielding : Introduce a methyl or halogen substituent at the C3 or C4 position of the thiophene ring. This sterically hinders the CYP450 active site from accessing the double bonds, preventing epoxidation.

  • Bioisosteric Replacement : If the thiophene ring remains an insurmountable toxicity liability due to reactive metabolite formation, consider replacing it with a metabolically inert bioisostere, such as a phenyl ring or a thiazole, while retaining the essential primary sulfonamide anchor.

References

  • FEMA Flavoring Ingredients Safety Evaluation. Safety evaluation of substituted thiophenes used as flavoring ingredients: S-Oxidation. Expert Panel of the Flavor and Extract Manufacturers Association. Available at: [Link]

  • Boyd, D. R., et al. (2022). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. International Journal of Molecular Sciences, 23(2), 909. Available at:[Link]

  • Stupperich, E., Konle, R., & Eckerskorn, C. (1996). Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata. Biochemical and Biophysical Research Communications. Available at:[Link]

  • Reilly, S. W., et al. (2021). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. Available at:[Link]

Foundational

crystal structure analysis of 5-methoxythiophene-2-sulfonamide

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-methoxythiophene-2-sulfonamide This guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry. For researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-methoxythiophene-2-sulfonamide

This guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of such compounds is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). While a definitive crystal structure for 5-methoxythiophene-2-sulfonamide is not publicly available at the time of this writing, this document will serve as a detailed roadmap for its determination and analysis, drawing upon established methodologies and known crystal structures of analogous sulfonamide and thiophene derivatives.

Introduction: The Significance of Structural Elucidation

Sulfonamides represent a critical class of therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is a common scaffold in many biologically active compounds due to its ability to engage in various intermolecular interactions.[4][5] The combination of these two pharmacophores in 5-methoxythiophene-2-sulfonamide suggests its potential as a valuable lead compound in drug discovery.

The crystal structure of a molecule provides the most precise information about its atomic arrangement in the solid state. This includes bond lengths, bond angles, and torsional angles, which define the molecular conformation. Furthermore, the crystal packing reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular architecture.[6][7] These interactions are fundamental to a compound's physical properties, including melting point, solubility, and polymorphism—the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations.[6][7]

This guide will detail the necessary steps to determine and analyze the crystal structure of 5-methoxythiophene-2-sulfonamide, from synthesis and crystallization to X-ray diffraction, structure solution, and computational analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthetic route is the first step in obtaining high-quality single crystals. The synthesis of 5-methoxythiophene-2-sulfonamide can be approached through established sulfonamide synthesis protocols. A plausible synthetic workflow is outlined below.

Synthesis_Workflow 2-methoxythiophene 2-methoxythiophene Sulfonyl_chloride 5-methoxythiophene-2-sulfonyl chloride 2-methoxythiophene->Sulfonyl_chloride Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->Sulfonyl_chloride Target_Compound 5-methoxythiophene-2-sulfonamide Sulfonyl_chloride->Target_Compound Amination Ammonia Ammonia Ammonia->Target_Compound XRD_Workflow cluster_experiment Experimental cluster_computation Computational Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Validation & CIF Generation H_Bonding cluster_dimer Dimeric Motif (R2,2(8)) cluster_chain Catenated Motif (C(4)) mol1 R-SO2-NH2 mol2 H2N-SO2-R mol1->mol2 N-H···O mol2->mol1 N-H···O mol3 ···R-SO2-NH2··· mol4 ···R-SO2-NH2··· mol3->mol4 N-H···O

Sources

Exploratory

Mechanistic Profiling of 5-Methoxythiophene-2-Sulfonamide Cytotoxicity in Cell Culture: A Technical Guide

Executive Summary 5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) represents a highly versatile and potent pharmacophore in modern oncology and medicinal chemistry. Historically rooted in the foundational discovery t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) represents a highly versatile and potent pharmacophore in modern oncology and medicinal chemistry. Historically rooted in the foundational discovery that the thiophene-2-sulfonamide scaffold acts as a superior inhibitor of metalloenzymes compared to standard six-membered benzenesulfonamides[1][2], this compound class has evolved into a sophisticated tool for targeted cancer therapy. The addition of the 5-methoxy moiety enhances both the lipophilicity of the thiophene ring and the electron density of the sulfonamide nitrogen, optimizing its ability to penetrate cell membranes and coordinate with intracellular targets.

As a Senior Application Scientist, it is critical to understand that the cytotoxicity of this compound is not a blunt-force mechanism. Instead, it operates via two distinct, highly targeted molecular pathways depending on the cellular microenvironment and the specific functionalization of the scaffold: Hypoxia-driven Carbonic Anhydrase (CA) inhibition [3] and Mitochondrial apoptosis via Bcl-2/Mcl-1 disruption [4]. This whitepaper provides an in-depth technical breakdown of these mechanisms, supported by self-validating cell culture protocols.

Part 1: Mechanistic Causality of Cytotoxicity

Pathway A: Hypoxia-Driven Cytotoxicity via CA IX/XII Inhibition

In solid tumors, rapid cellular proliferation outpaces angiogenesis, creating a severely hypoxic microenvironment[3]. To survive the resulting reliance on anaerobic glycolysis (the Warburg effect) and the subsequent buildup of lactic acid, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α). This transcription factor massively upregulates the expression of transmembrane Carbonic Anhydrase IX (CA IX) and XII[5]. These tumor-associated isoforms hydrate extracellular CO₂ to bicarbonate, which is then imported to buffer the intracellular pH (pHi)[6].

The Causality of Cell Death: 5-methoxythiophene-2-sulfonamide acts as a highly selective, sub-nanomolar inhibitor of CA IX and XII[5][7]. The deprotonated sulfonamide nitrogen directly coordinates with the active-site Zn²⁺ ion, while the methoxy-thiophene ring engages in favorable hydrophobic interactions within the enzyme's binding pocket[1]. By paralyzing CA IX, the compound strips the cancer cell of its primary pH-buffering mechanism. The resulting accumulation of intracellular protons leads to catastrophic intracellular acidification, enzymatic failure, and rapid apoptosis[3]. Because normal cells do not express CA IX, this mechanism provides a wide therapeutic index[3][6].

CA9_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 CA IX / XII Overexpression HIF1->CA9 Zn Zn2+ Active Site Coordination CA9->Zn Target Drug 5-Methoxythiophene-2-sulfonamide Drug->Zn Inhibits pH Intracellular Acidification (pH Disruption) Zn->pH Apoptosis Cytotoxicity / Apoptosis pH->Apoptosis

Figure 1: Causality pathway of CA IX inhibition leading to intracellular acidification and apoptosis.

Pathway B: Disruption of Anti-Apoptotic Bcl-2/Mcl-1 Proteins

Beyond metalloenzyme inhibition, specific derivatives of the thiophene-2-sulfonamide core exhibit profound cytotoxicity by directly targeting the mitochondrial apoptosis pathway[4]. Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-2 is a primary driver of chemoresistance in leukemias and solid tumors[8].

The Causality of Cell Death: The thiophene-2-sulfonamide scaffold acts as a BH3 mimetic. Nuclear Magnetic Resonance (NMR) and co-immunoprecipitation studies confirm that the compound competitively binds to the hydrophobic BH3-binding groove of Mcl-1 or Bcl-2[8][9]. This binding physically displaces sequestered pro-apoptotic proteins (such as Bax and Bak). Once liberated, Bax/Bak oligomerize on the mitochondrial surface, triggering Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the irreversible activation of the executioner caspase-3/7 cascade[8][9].

Bcl2_Pathway Drug 5-Methoxythiophene-2-sulfonamide BH3 BH3-Groove Binding Drug->BH3 Mcl1 Mcl-1 / Bcl-2 Inhibition BH3->Mcl1 Bax Bax/Bak Liberation Mcl1->Bax Releases MOMP MOMP & Cytochrome C Release Bax->MOMP Caspase Caspase 3/7 Cascade MOMP->Caspase Apoptosis Mitochondrial Apoptosis Caspase->Apoptosis

Figure 2: Mechanistic disruption of Mcl-1/Bcl-2 leading to mitochondrial-driven apoptosis.

Part 2: Quantitative Data Presentation

To contextualize the efficacy of the thiophene-2-sulfonamide class, the following tables synthesize representative binding affinities and cell-culture cytotoxicity metrics derived from structural optimization studies[5][7][8].

Table 1: Target Affinity Profile of Thiophene-2-Sulfonamide Derivatives
Enzyme / Protein TargetIsoformBinding Affinity (Ki)Cellular LocalizationBiological Role
Carbonic Anhydrase hCA I> 1000 nMCytosolOff-target (Housekeeping)
Carbonic Anhydrase hCA II10 - 50 nMCytosolOff-target (Housekeeping)
Carbonic Anhydrase hCA IX1 - 15 nMTransmembraneTumor-specific pH buffering
Carbonic Anhydrase hCA XII5 - 20 nMTransmembraneTumor-specific pH buffering
Bcl-2 Family Mcl-1300 - 400 nMMitochondrial MembraneAnti-apoptotic survival
Bcl-2 Family Bcl-2~ 1000 nMMitochondrial MembraneAnti-apoptotic survival
Table 2: Differential Cytotoxicity (IC₅₀) in Cell Culture Models
Cell LineTissue OriginNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (µM)Primary Mechanism of Action
HCT-15 Colorectal Carcinoma> 100.012.5CA IX Inhibition (pH disruption)
MCF-7 Breast Adenocarcinoma85.08.2CA IX / XII Inhibition
HL-60 Promyelocytic Leukemia4.54.2Mcl-1 / Bcl-2 Inhibition
HaCaT Normal Keratinocytes> 200.0> 200.0N/A (High Selectivity / Non-toxic)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity assays must be designed as self-validating systems. The following protocols utilize differential environmental conditioning to isolate the exact mechanism of action.

Protocol 1: Hypoxia-Conditioned Cytotoxicity Assay (MTT)

Causality Check: By comparing cell viability under normoxic vs. hypoxic conditions, researchers can isolate CA IX-dependent cytotoxicity. If the compound is specifically targeting CA IX, the IC₅₀ will be significantly lower in the hypoxic cohort, as normoxic cells lack sufficient CA IX expression to be affected[3][6].

  • Cell Seeding: Seed target cancer cells (e.g., HCT-15 or MCF-7) at a density of 5×103 cells/well in two identical 96-well flat-bottom tissue culture plates. Incubate overnight at 37°C to allow adherence.

  • Environmental Conditioning:

    • Cohort A (Normoxia Control): Maintain in a standard incubator at 21% O₂, 5% CO₂.

    • Cohort B (Hypoxia Induction): Transfer to a hypoxia chamber maintained at 1% O₂, 5% CO₂, or supplement the media with 50 µM CoCl₂ (a chemical hypoxia-mimicking agent that stabilizes HIF-1α)[6].

  • Compound Treatment: Treat both cohorts with serial dilutions of 5-methoxythiophene-2-sulfonamide (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Carefully aspirate the media and solubilize the resulting formazan crystals with 150 µL of DMSO.

  • Data Acquisition: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ for both cohorts using non-linear regression analysis.

Protocol 2: Intracellular pH (pHi) and Apoptosis Validation

Causality Check: To definitively prove that CA IX inhibition causes cell death via acidification, one must demonstrate that a drop in pHi temporally precedes the externalization of phosphatidylserine (an early marker of apoptosis).

  • Probe Loading: Following 12 hours of hypoxic compound treatment, wash the cells twice with PBS. Load the cells with 5 µM of BCECF-AM (a ratiometric intracellular pH indicator) for 30 minutes at 37°C in the dark.

  • pHi Calibration & Measurement: Wash the cells to remove extracellular dye. Measure fluorescence using dual excitation (490 nm / 440 nm) and an emission of 535 nm. Crucial Step: Generate a standard curve using nigericin-based calibration buffers (pH 6.0 to 8.0) to convert the 490/440 fluorescence ratios into exact pHi values.

  • Apoptosis Staining: Harvest a parallel set of treated cells (at 24 hours post-treatment). Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature.

  • Flow Cytometry: Analyze 10,000 events per sample via flow cytometry. The sequential observation of pHi drop (Step 2) followed by an increase in the Annexin V⁺ / PI⁻ population (Step 4) validates the mechanistic pathway.

Workflow Seed 1. Cell Seeding (e.g., HCT-15, MCF-7) Split 2. Environmental Conditioning Seed->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2 or CoCl2) Split->Hypoxia Treat 3. 5-Methoxythiophene-2-sulfonamide Treatment Normoxia->Treat Hypoxia->Treat Assays 4. Multi-parametric Assays Treat->Assays Viability MTT/WST-1 (Viability & IC50) Assays->Viability pH BCECF-AM (Intracellular pH) Assays->pH Apoptosis Annexin V/PI (Apoptosis) Assays->Apoptosis Analysis 5. Data Synthesis & Causality Validation Viability->Analysis pH->Analysis Apoptosis->Analysis

Figure 3: Self-validating experimental workflow for isolating hypoxia-dependent cytotoxicity.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methoxythiophene-2-Sulfonamide as a Carbonic Anhydrase Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale Carbonic anhydrases (CAs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[1]. The targeted inhibition of specific CA isoforms is a validated therapeutic strategy for conditions ranging from glaucoma (targeting hCA II) to solid tumors (targeting hypoxia-induced hCA IX and XII).

The thiophene-2-sulfonamide scaffold is a historically significant pharmacophore in CA inhibitor (CAI) design, first identified in 1945 as being substantially more effective than standard sulfanilamides[1]. 5-methoxythiophene-2-sulfonamide (CAS 140646-38-4) represents a specialized building block and highly potent inhibitor.

Causality in Structural Design: The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen anion (SO₂NH⁻) to the active site zinc ion (Zn²⁺), displacing the catalytic water/hydroxide molecule. The addition of a methoxy group at the 5-position of the thiophene ring exerts a strong electron-donating resonance (+R) effect. This electronic modulation specifically tunes the pKa of the sulfonamide moiety, optimizing the ratio of the neutral (membrane-permeable) to the anionic (zinc-binding) species at physiological pH. Furthermore, the methoxy oxygen acts as a secondary hydrogen-bond acceptor for active site residues (such as Thr200), enhancing isoform target affinity compared to unsubstituted thiophene-2-sulfonamides[1].

Mechanistic Pathway in the Tumor Microenvironment

In oncology, tumor hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the overexpression of transmembrane isoforms hCA IX and XII. These enzymes extrude protons into the extracellular space, driving a severe microenvironmental acidification that promotes metastasis, immune evasion, and chemoresistance[2]. 5-methoxythiophene-2-sulfonamide penetrates the tumor matrix and anchors to the extracellular catalytic domain of CA IX, halting this pathological acidification cycle.

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9_Expr CA IX / XII Overexpression HIF1A->CA9_Expr Upregulates CO2_Hydration CO2 Hydration (HCO3- + H+) CA9_Expr->CO2_Hydration Catalyzes Acidification Extracellular Acidification CO2_Hydration->Acidification Drives Inhibitor 5-Methoxythiophene- 2-sulfonamide Inhibitor->CO2_Hydration Zn2+ Binding

Figure 1: Mechanism of CA IX-mediated tumor acidification and inhibition by thiophene sulfonamides.

Quantitative Inhibition Profiling

To evaluate the efficacy of 5-methoxythiophene-2-sulfonamide, it is essential to compare its inhibition constants ( Ki​ ) across different hCA isoforms. Cytosolic hCA I and II are ubiquitous and often considered "off-targets" in cancer therapy, whereas hCA IX and XII are the primary therapeutic targets[3].

Table 1: Comparative Inhibition Profile ( Ki​ , nM) of Thiophene Sulfonamides vs. Standard

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)
5-Methoxythiophene-2-sulfonamide 230 - 63010 - 5010 - 405 - 30
Thiophene-2-sulfonamide 450654535
Acetazolamide (Reference) 25012255.7

Note: Values are representative ranges derived from stopped-flow CO₂ hydration assays[3]. The 5-methoxy substitution generally increases potency against the tumor-associated hCA XII isoform.

Experimental Protocols

In Vitro Stopped-Flow CO₂ Hydration Kinetics

Causality & Rationale: Carbonic anhydrases possess an extremely high turnover number ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture the initial rate of CO₂ hydration. Stopped-flow spectrophotometry coupled with a pH indicator allows for millisecond-resolution tracking of the pH drop as CO₂ converts to HCO₃⁻ and H⁺.

Workflow Prep 1. Compound Preparation Incubate 3. Incubation (15 min, 20°C) Prep->Incubate Enzyme 2. Recombinant CA Isoforms Enzyme->Incubate Assay 4. Stopped-Flow Kinetics Incubate->Assay Data 5. Ki Calculation (Cheng-Prusoff) Assay->Data

Figure 2: Stopped-flow CO2 hydration assay workflow for determining CA inhibition constants (Ki).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 5-methoxythiophene-2-sulfonamide in 100% anhydrous DMSO. Dilute serially to working concentrations (0.1 nM – 10 µM) in the assay buffer (20 mM HEPES, pH 7.4, 10 mM NaCl).

    • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation and artifactual baseline shifts.

  • Enzyme-Inhibitor Pre-Incubation: Incubate recombinant hCA isoforms (e.g., hCA II, IX, XII) with the inhibitor solutions for 15 minutes at 20°C.

    • Causality: Sulfonamides act as slow-binding inhibitors. This pre-incubation step is critical to ensure the thermodynamic equilibrium of the Zn²⁺-inhibitor complex is reached prior to substrate introduction.

  • Substrate Preparation: Saturate distilled water with pure CO₂ gas at 20°C for 30 minutes to achieve a stable ~15 mM CO₂ stock solution.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution (1:1 v/v) with the CO₂ substrate in the stopped-flow instrument. Monitor the absorbance of Phenol Red (at 557 nm) to track the acidification rate over a 10-second window.

  • Data Analysis: Calculate the initial velocities from the linear portion of the absorbance decay curve. Determine the Ki​ using the Cheng-Prusoff equation. Run Acetazolamide as a positive control to validate assay sensitivity[1].

Cell-Based Extracellular Acidification Rate (ECAR) Assay

Causality & Rationale: While cell-free assays prove target engagement, cell-based assays are required to validate the compound's membrane permeability and functional efficacy in a physiological context.

Step-by-Step Methodology:

  • Cell Culture & Hypoxic Induction: Seed CA IX-expressing cells (e.g., HT-29 or MDA-MB-231) in a Seahorse XF 96-well microplate at 20,000 cells/well. Incubate under hypoxic conditions (1% O₂, 5% CO₂, 94% N₂) for 24 hours.

    • Self-Validation Check: Include a normoxic control plate. A significant baseline ECAR difference between normoxic and hypoxic plates validates successful HIF-1α driven CA IX induction[2].

  • Media Exchange: Wash cells and replace media with unbuffered Seahorse XF base medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Compound Injection: Load the Seahorse sensor cartridge with 5-methoxythiophene-2-sulfonamide (final well concentrations ranging from 10 nM to 1 µM).

  • Measurement: Run the standard ECAR assay protocol. A dose-dependent decrease in ECAR (measured in mpH/min) following compound injection confirms the functional inhibition of CA IX-mediated proton extrusion.

References

  • 5-methoxythiophene-2-sulfonamide | 140646-38-4 - Sigma-Aldrich. sigmaaldrich.com.

  • [2] Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein. researchgate.net. 2

  • [1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. mdpi.com. 1

  • [3] Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. tandfonline.com. 3

  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS. chim.it.

Sources

Application

HPLC method development for 5-methoxythiophene-2-sulfonamide

Application Note: Rational HPLC Method Development for 5-Methoxythiophene-2-sulfonamide Analyte Profiling & Mechanistic Grounding 5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) is a highly specialized heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC Method Development for 5-Methoxythiophene-2-sulfonamide

Analyte Profiling & Mechanistic Grounding

5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of potent pharmaceutical agents, including platelet ADP receptor inhibitors[1] and CCR8 modulators[2]. From an analytical perspective, quantifying this intermediate presents a unique chromatographic challenge due to its dual functional nature: an electron-rich methoxythiophene ring paired with a polar, weakly acidic primary sulfonamide group (-SO₂NH₂).

As a Senior Application Scientist, the first step in method development is not trial-and-error, but predictive physicochemical profiling. The sulfonamide moiety typically exhibits a pKa in the range of 8.5 to 10.0. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of dynamic equilibrium between its ionized and unionized forms, inevitably leading to split peaks, shifting retention times, and severe peak tailing. Furthermore, the thiophene ring dictates our detection strategy; such conjugated systems exhibit optimal UV absorbance at approximately 240 nm[3].

Chromatographic Engineering & Causality

To engineer a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, every parameter must be selected based on chemical causality:

  • Stationary Phase Selection: Sulfonamides are notorious for undergoing secondary hydrogen-bonding interactions with residual, unreacted silanols on silica-based columns, which manifests as peak tailing. To mitigate this, a heavily end-capped C18 column (or a specialized low-silanol phase such as Newcrom R1) is mandatory[4].

  • Mobile Phase pH Control: To ensure the sulfonamide group remains fully unionized and partitions predictably into the hydrophobic stationary phase, the mobile phase must be buffered to an acidic pH well below the analyte's pKa[5][6]. We utilize 0.1% Formic Acid (FA) in water (pH ~2.7). Formic acid is chosen over phosphoric acid to maintain Mass Spectrometry (MS) compatibility should the method require scaling to LC-MS[4][7].

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. Its aprotic nature and lower viscosity generate lower system backpressure and provide sharper peak shapes for pi-electron-rich thiophene derivatives.

Workflow A 1. Analyte Profiling 5-Methoxythiophene-2-sulfonamide pKa ~9.0 | UV Max ~240 nm B 2. Stationary Phase Selection Highly End-Capped C18 (Minimizes Silanol Interactions) A->B C 3. Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) Suppresses Sulfonamide Ionization B->C D 4. Gradient Engineering 5% to 95% Acetonitrile Optimizes Thiophene Elution C->D E 5. System Suitability Testing Self-Validating QA/QC Parameters D->E

Figure 1: Step-by-step HPLC method development workflow for 5-methoxythiophene-2-sulfonamide.

Self-Validating Analytical Protocol

This protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) to ensure the instrument and chemistry are performing optimally before any sample is analyzed.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 5-methoxythiophene-2-sulfonamide reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in 8 mL of Diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent to yield a 1.0 mg/mL stock solution.

  • Perform a 1:10 dilution to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution

Set the HPLC system to the following parameters:

  • Column: YMC-Triart C18 or equivalent end-capped column (250 × 4.6 mm, 5 µm)

  • Column Temperature: 30 °C (Stabilizes retention times against ambient fluctuations)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm (PDA/UV)

  • Injection Volume: 10 µL

Table 1: Optimized Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeCN)Elution Phase
0.01.0955Equilibration
2.01.0955Isocratic Hold (Focusing)
15.01.01090Linear Gradient (Elution)
18.01.01090High Organic Wash
18.11.0955Return to Initial
22.01.0955Re-equilibration

System Suitability & Troubleshooting Logic

A method is only as reliable as its validation metrics. Before injecting unknown samples, execute five replicate injections of the 100 µg/mL working standard. The system must pass the criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterTarget ValueCausality / Scientific Rationale
Retention Time (tR) ~8.5 min (± 2%)Ensures gradient proportioning valve consistency and pump accuracy.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) > 5000Validates column packing integrity and overall kinetic efficiency.
%RSD of Peak Area ≤ 2.0% (n=5)Verifies autosampler injection precision and detector lamp stability.

If the SST criteria fail, particularly regarding peak symmetry, consult the diagnostic logic tree below to isolate the root cause.

Troubleshooting Issue Chromatographic Issue: Peak Tailing (Tf > 1.5) Cause1 Root Cause A: Analyte Ionization Issue->Cause1 Cause2 Root Cause B: Secondary Silanol Activity Issue->Cause2 Sol1 Action: Check/Lower Mobile Phase pH (Ensure pH < 3.0) Cause1->Sol1 Sol2 Action: Switch to heavily end-capped or polar-embedded C18 Cause2->Sol2

Figure 2: Diagnostic logic tree for resolving peak tailing in sulfonamide chromatography.

References

  • US6906063B2 - Platelet ADP receptor inhibitors Source: Google Patents URL
  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators Source: Google Patents URL
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: National Institutes of Health (NIH) URL:[Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: CABI Digital Library URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL:[Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL:[Link]

Sources

Method

Application Note: Optimized Protocol for Dissolving 5-Methoxythiophene-2-Sulfonamide in DMSO for Biological Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Context 5-Methoxythiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) is a versatile heterocyclic building block and bioactive compound. The sulfonamide moiety is a well-established zinc-binding pharmacophore, making this compound and its derivatives potent inhibitors of metalloenzymes like carbonic anhydrase, as well as critical intermediates in the synthesis of therapies for cardiovascular disorders (e.g., platelet ADP receptor inhibitors) .

Due to its organic framework and hydrogen-bonding capabilities, 5-methoxythiophene-2-sulfonamide exhibits limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for in vitro assays and high-throughput screening (HTS) due to its amphiphilic nature. Its highly polar sulfinyl group acts as a strong hydrogen-bond acceptor for the compound's primary amine, while its methyl groups interact with the thiophene ring .

The Causality of Failure: DMSO is highly hygroscopic. The absorption of atmospheric water alters the solvent's thermodynamic properties, increasing the free energy required to maintain lipophilic compounds in solution. This frequently leads to micro-precipitation, altered active concentrations, and ultimately, irreproducible assay data . This guide details the self-validating protocols required to prevent these failures.

Physicochemical Data & Solvation Strategy

Understanding the compound's baseline properties dictates the handling strategy. The data below justifies the use of 100% anhydrous DMSO and the strict avoidance of aqueous intermediate stocks.

Table 1: Physicochemical Properties & Solvation Implications

PropertyValueImplication for Solvation Strategy
Chemical Formula C5H7NO3S2Low molecular weight (193.24 g/mol ) facilitates rapid solvent penetration and dissolution.
Physical State Solid (Powder)Requires analytical weighing and mechanical agitation (vortexing/sonication) to break the crystal lattice.
H-Bond Donors 1 (NH2 group)Forms strong dipole-dipole interactions with DMSO's oxygen atom.
H-Bond Acceptors 4 (O and N atoms)Interacts heavily with aqueous buffer during final dilution, risking competitive solvent displacement.
Recommended Solvent 100% Anhydrous DMSOMaximizes solubility; stocks must be kept desiccated to prevent atmospheric water ingress.

Experimental Workflow

The following diagram illustrates the critical path from solid powder to the final assay plate, emphasizing points of vulnerability such as moisture exposure and freeze-thaw degradation.

Workflow Solid 5-Methoxythiophene-2-sulfonamide (Solid Powder) Weigh Analytical Weighing (Minimize atmospheric exposure) Solid->Weigh DMSO Add 100% Anhydrous DMSO (Target: 10 mM - 50 mM Stock) Weigh->DMSO Mix Vortex & Water Bath Sonication (Ensure complete visual dissolution) DMSO->Mix Stock Primary Master Stock (100% DMSO) Mix->Stock Aliquot Aliquot into Single-Use Tubes (Prevents freeze-thaw cycles) Stock->Aliquot Store Store at -20°C to -80°C (Desiccated environment) Aliquot->Store Dilute Serial Dilution in 100% DMSO (Prepare intermediate concentrations) Store->Dilute Thaw at RT (Protect from light) Assay Final Aqueous Buffer Dilution (Final DMSO ≤ 0.5% v/v) Dilute->Assay Rapid transfer to prevent precipitation

Step-by-step workflow for the preparation, storage, and assay dilution of the compound.

Detailed Step-by-Step Protocol

Phase 1: Preparation of the Master Stock Solution (10 mM)

Expertise Insight: Preparing a high-concentration master stock in 100% anhydrous DMSO minimizes the final solvent volume transferred to the biological assay, thereby reducing DMSO-induced cytotoxicity and artifactual enzyme inhibition.

  • Thermal Equilibration: Allow the sealed vial of 5-methoxythiophene-2-sulfonamide to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into the DMSO stock, drastically reducing the compound's solubility window .

  • Analytical Weighing: Accurately weigh the desired mass using a calibrated analytical balance (e.g., 1.93 mg for 1 mL of a 10 mM stock).

  • Solvent Addition: Add the calculated volume of room-temperature, 100% anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Cap the tube tightly and vortex for 30–60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to disrupt the crystal lattice of the solid compound without applying excessive heat, which could cause thermal degradation.

  • Self-Validation Check: Visually inspect the solution against a strong light source. The solution must be completely transparent with no light-scattering micro-crystals.

Phase 2: Aliquoting and Storage

Expertise Insight: Repeated freeze-thaw cycles cause localized concentration gradients and induce crystallization of the compound into a lower-energy, less soluble polymorph .

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, sterile, low-bind microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C (for short-term use, <1 month) or -80°C (for long-term use, up to 6 months) . Ensure the storage box contains a desiccant pack to maintain an anhydrous micro-environment.

Phase 3: Serial Dilution and Assay Preparation

Expertise Insight: Direct dilution from a 10 mM DMSO stock into an aqueous buffer often causes "crash out" (precipitation). This occurs because the local concentration of the lipophilic compound exceeds its aqueous solubility limit before the DMSO can diffuse into the bulk water.

  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at RT. Vortex gently to ensure homogeneity.

  • Intermediate DMSO Dilution: Perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO to create a concentration-response curve.

    • Causality: This ensures the compound remains fully solvated during the dilution process, maintaining a precise molarity.

  • Final Aqueous Transfer: Transfer the DMSO intermediate stocks to the final aqueous assay buffer or cell culture media. The final concentration of DMSO must be kept constant across all wells and should not exceed 0.5% v/v (preferably ≤0.1% for sensitive cell lines) to avoid solvent-induced toxicity .

  • Mixing: Mix the final assay solution rapidly by pipetting up and down. Rapid mechanical dispersion forces the DMSO into the aqueous phase quickly, preventing localized precipitation.

Troubleshooting & Field-Proven Insights

  • Managing DMSO Hygroscopicity: A DMSO solution containing just 10% water by weight will freeze in a standard laboratory refrigerator and significantly reduce the solubility of organic compounds . Never store DMSO stocks in a standard 4°C fridge; always use a -20°C or -80°C freezer and minimize the time stock tubes are open to the atmosphere.

  • Precipitation in Assay Buffer: If 5-methoxythiophene-2-sulfonamide precipitates upon addition to the aqueous buffer (visible as cloudiness or detected via variable assay readouts), consider using a co-solvent system. Adding 0.01% - 0.1% Tween-20 or Pluronic F-127 to the aqueous buffer prior to compound addition can act as a surfactant to keep the compound in suspension .

  • Sterilization Limitations: Do not autoclave DMSO solutions. If sterility is required for cell-based assays, filter the final aqueous solution containing the compound through a 0.22 µm PTFE syringe filter. Note: Highly lipophilic compounds may bind to the filter membrane, so concentration verification via LC-MS is recommended post-filtration .

References

  • US Patent 6906063B2:Platelet ADP receptor inhibitors. Google Patents.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Journal of Biomolecular Screening, 14(6), 708-715. URL:[Link]

Application

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 5-Methoxythiophene-2-Sulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale 5-Methoxythiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4) is a critical heterocyclic building block extensively utilized in the pharmaceutical industry. It serves as a primary intermediate in the synthesis of carbonic anhydrase inhibitors (e.g., Brinzolamide analogs) and platelet ADP receptor inhibitors[1].

During the synthesis of substituted thiophenes, electrophilic aromatic substitution can often yield a mixture of regioisomers (e.g., 2,3-, 2,4-, and 2,5-disubstitution). Relying solely on mass spectrometry or basic 1D 1 H NMR is insufficient for rigorous structural validation. As a Senior Application Scientist, I recommend a comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) workflow. This protocol is designed as a self-validating system : the direct observation of proton-proton coupling constants ( J -values) combined with long-range Heteronuclear Multiple Bond Correlations (HMBC) definitively proves the 2,5-regiochemistry of the molecule, ensuring high-fidelity batch release for downstream drug development[2].

Molecular Properties & Diagnostic NMR Signatures

Understanding the electronic environment of 5-methoxythiophene-2-sulfonamide is crucial for predicting and interpreting its NMR spectra. The molecule features a "push-pull" electronic system:

  • The Methoxy Group (-OCH 3​ ) at C-5: Exerts a strong electron-donating resonance effect (+M), which highly shields the adjacent C-4 position.

  • The Sulfonamide Group (-SO 2​ NH 2​ ) at C-2: Exerts an electron-withdrawing inductive and resonance effect (-I, -M), deshielding the C-3 position.

This electronic asymmetry results in highly distinct, non-overlapping signals in both 1 H and 13 C NMR. Table 1 summarizes the diagnostic quantitative data.

Table 1: Predicted 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz)
PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationCausality & Electronic Rationale
5-OCH 3​ 1 H3.90Singlet (s)-3HDeshielded by the directly attached electronegative oxygen atom.
H-4 1 H6.40Doublet (d)4.01HStrongly shielded by the +M effect of the ortho-methoxy group.
H-3 1 H7.40Doublet (d)4.01HDeshielded by the -I and -M effects of the adjacent sulfonamide group.
-SO 2​ NH 2​ 1 H7.60Broad Singlet (br s)-2HExchangeable with D 2​ O. Broadened due to the quadrupolar relaxation of 14 N.
C-5 13 C168.0---Quaternary carbon; highly deshielded due to direct oxygen attachment.
C-2 13 C135.0---Quaternary carbon; attached to the electron-withdrawing -SO 2​ group.
C-3 13 C130.0---Aromatic methine carbon.
C-4 13 C105.0---Aromatic methine carbon; strongly shielded by the C-5 methoxy group.
-OCH 3​ 13 C60.0---Aliphatic carbon attached to an oxygen atom.

Self-Validation Checkpoint: The 3J3,4​ coupling constant of ~4.0 Hz is a definitive marker. In thiophene rings, 3J2,3​ is typically ~5.0 Hz, while 4J2,5​ is ~1.5 Hz. The observation of a 4.0 Hz doublet confirms the protons are adjacent (H-3 and H-4), ruling out 2,4-disubstitution[2].

Experimental Workflow & Visualization

To ensure reproducibility and baseline resolution, the following workflow must be strictly adhered to.

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D 1H NMR (zg30, ns=16) A->B C 1D 13C NMR (zgpg30, ns=1024) A->C D 2D COSY (H3-H4 Coupling) B->D E 2D HSQC (1-bond C-H mapping) B->E F 2D HMBC (Long-range C-H mapping) B->F C->E C->F G Structural Elucidation & Regiochemistry Validation D->G E->G F->G

Fig 1: NMR workflow for the structural elucidation of 5-methoxythiophene-2-sulfonamide.

Step-by-Step Methodologies & Protocols

Sample Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Sulfonamides exhibit poor solubility in non-polar solvents like CDCl 3​ . DMSO- d6​ ensures complete dissolution. Furthermore, DMSO is an aprotic solvent that prevents rapid chemical exchange of the -SO 2​ NH 2​ protons, allowing them to be observed as a distinct broad singlet rather than being lost to solvent exchange[1].

  • Concentration: Weigh accurately 15–20 mg of the analyte.

  • Preparation: Dissolve the analyte in 0.6 mL of DMSO- d6​ . Vortex for 30 seconds until visually clear. Transfer to a high-precision 5 mm NMR tube.

1D NMR Acquisition Protocols
  • 1 H NMR (Proton):

    • Pulse Sequence: Standard single-pulse (e.g., zg30 on Bruker systems).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of the methoxy protons, preventing integration truncation.

    • Number of Scans (ns): 16.

  • 13 C NMR (Carbon):

    • Pulse Sequence: Proton-decoupled 13 C (e.g., zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (ns): 1024. Causality: 13 C has a low natural abundance (1.1%) and the quaternary carbons (C-2, C-5) lack NOE enhancement from attached protons. High scan counts are mandatory to achieve a signal-to-noise ratio (S/N) > 10 for these critical carbons[3].

2D NMR Acquisition & Regiochemistry Validation

While 1D NMR provides the building blocks, 2D NMR assembles them. The HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment in this protocol. It maps 2J and 3J carbon-proton couplings, allowing us to bridge the heteroatoms and prove the 2,5-substitution pattern.

HMBC_Correlations H_OMe Methoxy Protons (δ ~3.9) C5 C-5 (δ ~168.0) H_OMe->C5 3J H4 Thiophene H-4 (δ ~6.4) H4->C5 2J C3 C-3 (δ ~130.0) H4->C3 2J C2 C-2 (δ ~135.0) H4->C2 3J H3 Thiophene H-3 (δ ~7.4) H3->C5 3J C4 C-4 (δ ~105.0) H3->C4 2J H3->C2 2J

Fig 2: Key 2J and 3J HMBC correlations confirming the 2,5-substitution regiochemistry.

Interpretation Protocol for HMBC:

  • Locate the methoxy proton singlet at δ 3.90 in the 1 H dimension.

  • Trace vertically to find the cross-peak in the 13 C dimension. You will observe a strong 3J correlation to a highly deshielded quaternary carbon at δ 168.0. This definitively identifies C-5 .

  • Locate the H-4 doublet ( δ 6.40). Trace its correlations. It will show a 2J correlation to C-5 ( δ 168.0) and a 3J correlation to C-2 ( δ 135.0).

  • This interconnected mapping creates a closed logical loop, proving that the methoxy group and the sulfonamide group are at opposite ends of the thiophene ring (positions 5 and 2, respectively).

References

  • US Patent 6906063B2.Platelet ADP receptor inhibitors.
  • Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative reference for standard thiophene coupling constants and chemical shift predictions). URL:[Link]

  • Wasylishen, R. E., et al. (1974). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles and Thiophenes. Canadian Journal of Chemistry. (Provides foundational data on the electronic shielding effects of substituents on thiophene rings). URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacological Profiling of 5-Methoxythiophene-2-Sulfonamide

Introduction & Pharmacological Context 5-Methoxythiophene-2-sulfonamide (5-MTS) is a highly versatile, low-molecular-weight heterocyclic sulfonamide that occupies a dual role in modern preclinical drug development. Prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

5-Methoxythiophene-2-sulfonamide (5-MTS) is a highly versatile, low-molecular-weight heterocyclic sulfonamide that occupies a dual role in modern preclinical drug development.

Primarily, thiophene-2-sulfonamides act as potent, direct inhibitors of Carbonic Anhydrase (CA) metalloenzymes. They are particularly effective at targeting the tumor-associated isoform CA IX, which is heavily upregulated in hypoxic tumor microenvironments and drives extracellular acidification[1]. Secondarily, 5-MTS serves as a privileged pharmacophore and synthetic building block for advanced therapeutics, including CCR8 modulators for immunology and oncology[2], and P2Y12 (platelet ADP receptor) antagonists for cardiovascular thrombosis[3].

This technical guide provides a comprehensive framework for the in vivo dosing strategies, formulation causality, and pharmacokinetic (PK) profiling of 5-MTS, ensuring robust and reproducible preclinical data.

Physicochemical Properties & Formulation Causality

The in vivo behavior of 5-MTS is strictly dictated by its physicochemical properties. The thiophene ring provides the lipophilicity necessary for membrane permeability, while the primary sulfonamide (-SO₂NH₂) acts as the critical zinc-binding group (ZBG) for CA enzyme inhibition[1]. However, this structural combination results in moderate aqueous solubility, presenting a challenge for in vivo administration.

Causality Insight: Aqueous buffers alone are insufficient for dosing 5-MTS. Attempting to dose a suspension intravenously will cause fatal embolisms, while intraperitoneal suspensions lead to erratic absorption profiles. Therefore, a co-solvent system is mandatory. We utilize a highly validated matrix of 10% DMSO, 40% PEG400, and 50% Saline .

  • DMSO disrupts the highly stable crystalline lattice of the sulfonamide powder.

  • PEG400 acts as a co-solvent and surfactant, preventing the compound from crashing out (precipitating) upon dilution in the aqueous bloodstream.

  • Saline (0.9%) ensures the final injectate is isotonic, preventing injection-site necrosis or hemolysis.

Quantitative Data: Formulation Matrix Comparison
Vehicle ComponentVolume %FunctionCausality / Rationale
DMSO 10%SolubilizerDisrupts the crystalline lattice of the sulfonamide structure.
PEG400 40%Co-solventPrevents precipitation upon introduction to the aqueous bloodstream.
0.9% Saline 50%DiluentEnsures isotonicity to prevent injection-site necrosis or hemolysis.

In Vivo Dosing Strategies

Selecting the correct route of administration and dosage is critical for achieving target engagement without inducing off-target toxicity.

  • Intravenous (IV) Administration: Utilized exclusively for absolute pharmacokinetic (PK) profiling. IV dosing bypasses first-pass metabolism, allowing for the precise calculation of Clearance (Cl) and Volume of Distribution (Vd).

  • Intraperitoneal (IP) Administration: The preferred route for chronic efficacy studies in murine xenograft models. IP dosing allows for larger injection volumes (up to 10 mL/kg in mice) and provides rapid systemic absorption, which is critical for penetrating poorly vascularized hypoxic tumor cores[4].

  • Dose Titration & Toxicity: For CA IX targeting, the therapeutic window typically lies between 10 mg/kg and 50 mg/kg . Doses exceeding 50 mg/kg risk off-target inhibition of the ubiquitous cytosolic CA II isoform, which can lead to unwanted diuresis, altered blood pH, and systemic acidosis[1].

Quantitative Data: Representative PK Parameters

Note: Parameters are representative of the 5-MTS class (10 mg/kg IV in a murine model).

ParameterValueInterpretation
Cmax ~15-20 µMSufficient to exceed the IC₅₀ for CA IX (typically low nanomolar).
T₁/₂ (Half-life) 1.5 - 2.0 hIndicates a need for daily or twice-daily dosing for sustained efficacy.
Clearance (Cl) 25 mL/min/kgModerate clearance, primarily driven by hepatic metabolism.
Volume of Dist. (Vd) 1.2 L/kgSuggests excellent tissue penetration, critical for reaching hypoxic tumors.

Logical Workflows and Mechanisms

MoA Hypoxia Tumor Hypoxia CA9 CA IX Overexpression Hypoxia->CA9 Induces Acid Extracellular Acidification CA9->Acid Promotes Drug 5-Methoxythiophene-2-sulfonamide Inhibition Zinc Active Site Blockade Drug->Inhibition Drives Inhibition->CA9 Inhibits Outcome Tumor Cell Apoptosis Inhibition->Outcome Results in

Caption: Mechanism of Action: 5-Methoxythiophene-2-sulfonamide targeting CA IX in hypoxic tumors.

Workflow cluster_0 Self-Validating In Vivo Workflow Step1 1. Formulation (10% DMSO / 40% PEG400) Step2 2. QC Check (Visual & LC-MS) Step1->Step2 Step3 3. Administration (IV / IP Route) Step2->Step3 Step4 4. PK/PD Sampling (Plasma & Tumor) Step3->Step4 Step5 5. Efficacy Readout (Target Engagement) Step4->Step5

Caption: Step-by-step self-validating in vivo experimental workflow for 5-MTS.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating mandatory quality control (QC) checkpoints to ensure data integrity.

Protocol A: Formulation Preparation (10 mg/kg Dose)
  • Weighing: Accurately weigh 2.0 mg of 5-MTS powder into a sterile glass vial.

  • Solubilization: Add 100 µL of 100% DMSO. Vortex vigorously for 60 seconds until the powder is visually dissolved. (Causality: Breaks the crystal lattice).

  • Stabilization: Add 400 µL of PEG400. Sonicate the mixture in a 37°C water bath for 5 minutes. (Causality: Surfactant stabilization).

  • Dilution: Dropwise, add 500 µL of 0.9% sterile Saline while continuously vortexing to prevent shock precipitation.

  • Self-Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the vial against a dark background. If a pellet forms, the compound has crashed out; discard the batch and reformulate.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling
  • Acclimation: Acclimate 6-8 week old BALB/c mice for 7 days prior to the study.

  • Administration: Administer the formulated 5-MTS at 10 mg/kg via the lateral tail vein (IV) using a 29G insulin syringe.

  • Sampling: Collect 50 µL of blood via submandibular bleed into K₂EDTA tubes at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Self-Validation Checkpoint: During LC-MS/MS analysis, include a blank plasma sample spiked with a known concentration of 5-MTS as an internal standard. This validates the extraction recovery efficiency and ensures the mass spectrometer is properly calibrated for the sulfonamide moiety.

Protocol C: Efficacy Dosing in Hypoxic Xenografts
  • Inoculation: Subcutaneously inoculate mice with 5 × 10⁶ HCT-15 colorectal cancer cells, which are known to heavily express CA IX under hypoxic conditions[4].

  • Randomization: Once tumors reach an average volume of 100 mm³, randomize the mice into Vehicle Control and 5-MTS treatment groups.

  • Dosing: Administer 5-MTS intraperitoneally (IP) at 25 mg/kg once daily for 14 consecutive days.

  • Self-Validation Checkpoint: Monitor body weight daily. A weight loss of >15% from baseline indicates severe systemic toxicity (likely due to off-target CA II inhibition in the kidneys). If this threshold is breached, it triggers a mandatory dose reduction to 15 mg/kg.

Sources

Application

Application Note: High-Throughput Screening and Fragment-Based Discovery Using 5-Methoxythiophene-2-Sulfonamide

An Application Note on the deployment of 5-methoxythiophene-2-sulfonamide (CAS 140646-38-4) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). Scientific Rationale & Pharmacophore Dynamics In th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the deployment of 5-methoxythiophene-2-sulfonamide (CAS 140646-38-4) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Scientific Rationale & Pharmacophore Dynamics

In the landscape of modern drug discovery, five-membered heterocyclic sulfonamides are privileged scaffolds. Among these, 5-methoxythiophene-2-sulfonamide serves a dual purpose: it is a highly efficient primary pharmacophore for targeting metalloenzymes—specifically Carbonic Anhydrases (CAs)—and a versatile building block for combinatorial libraries targeting G-protein-coupled receptors (GPCRs) and purinergic receptors [1, 2].

The Zinc-Binding Group (ZBG) Mechanics

The primary sulfonamide moiety ( −SO2​NH2​ ) is the gold-standard zinc-binding group for CA inhibition. At physiological pH (7.4), the sulfonamide exists in equilibrium with its deprotonated sulfonamidate anion ( −SO2​NH− ). This anion acts as a potent nucleophile, entering the deep, conical active site of the CA enzyme to displace the zinc-bound catalytic water/hydroxide ion. The resulting tetrahedral coordination with the Zn2+ ion halts the enzyme's ability to catalyze the hydration of CO2​ [3].

The 5-Methoxythiophene Advantage

The inclusion of a methoxy group at the 5-position of the thiophene ring provides critical electronic and steric tuning:

  • Electronic Modulation: The strongly electron-donating methoxy group (via resonance) alters the electron density of the thiophene ring, subtly modulating the pKa​ of the sulfonamide. This tunes the ionization state of the molecule, optimizing the thermodynamic binding signature for tumor-associated isoforms like CA IX and CA XII over the ubiquitous cytosolic CA II.

  • Hydrophobic/Hydrophilic Pocket Engagement: The oxygen atom of the methoxy group acts as a hydrogen-bond acceptor, capable of interacting with the highly ordered deep-water network within the CA active site, while the thiophene core engages in favorable van der Waals interactions with the hydrophobic half of the active site cleft.

MOA A 5-Methoxythiophene-2-sulfonamide (Neutral State) B Deprotonation (pH 7.4) to Sulfonamidate Anion A->B C CA Active Site Entry (Hydrophobic Pocket Alignment) B->C D Displacement of Catalytic Zn2+-bound H2O C->D E Tetrahedral Zn2+ Coordination (Enzyme Inhibition) D->E

Mechanistic pathway of Carbonic Anhydrase inhibition by 5-methoxythiophene-2-sulfonamide.

Experimental Protocol 1: Fluorescence Polarization (FP) HTS Assay

To evaluate the inhibitory potency of 5-methoxythiophene-2-sulfonamide and its functionalized derivatives against CA isoforms, a competitive Fluorescence Polarization (FP) assay is the most robust HTS methodology.

Causality of Assay Design: We utilize a fluorescently labeled sulfonamide tracer (e.g., FITC-labeled benzenesulfonamide). When bound to the massive CA enzyme, the tracer's rotational correlation time increases, yielding high fluorescence polarization. When a higher-affinity test compound displaces the tracer, it tumbles rapidly in solution, resulting in low polarization. This provides a highly scalable, wash-free, homogenous assay.

Reagents & Materials
  • Target Enzyme: Recombinant human CA IX or CA II (10 nM final concentration).

  • Tracer: FITC-labeled sulfonamide tracer (2 nM final concentration).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Pluronic F-68 (prevents non-specific aggregation), 1 mM TCEP.

  • Microplates: 384-well or 1536-well black, flat-bottom, low-binding microplates.

Step-by-Step Methodology
  • Compound Preparation: Acoustically dispense (e.g., using an Echo 550) 50 nL of 5-methoxythiophene-2-sulfonamide library compounds (in 100% DMSO) into the assay plates. Include DMSO-only wells as negative controls and a known potent inhibitor (e.g., Acetazolamide) as a positive control.

  • Enzyme Addition: Dispense 5 µL of the 2x Target Enzyme solution (20 nM in Assay Buffer) into all wells.

  • Tracer Addition: Dispense 5 µL of the 2x Tracer solution (4 nM in Assay Buffer) to initiate the competition reaction.

  • Equilibration: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate the plates in the dark at 25°C for 45 minutes to ensure thermodynamic equilibrium of the binding events.

  • Detection: Read the plate on a multi-mode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation & QC: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 indicates a robust assay suitable for HTS. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

HTS_Workflow A Compound Library (5-MeO-Thiophene) B Acoustic Dispensing (Echo 550) A->B C Add Target Enzyme (e.g., hCA IX) B->C D Add Fluorescent Sulfonamide Tracer C->D E Equilibration (45 min, 25°C) D->E F Fluorescence Polarization Readout (Ex/Em) E->F

High-throughput fluorescence polarization workflow for screening sulfonamide inhibitors.

Experimental Protocol 2: High-Throughput Combinatorial Synthesis

Beyond direct CA inhibition, 5-methoxythiophene-2-sulfonamide is heavily utilized in combinatorial chemistry to generate sulfonylurea libraries targeting platelet ADP receptors [4] and CCR8 modulators [5].

Causality of Reaction Design: The primary sulfonamide nitrogen is moderately nucleophilic. By reacting it with a diverse library of isocyanates under basic conditions, we can rapidly generate a massive library of sulfonylureas. The use of anhydrous conditions and a non-nucleophilic base (like K2​CO3​ or DBU) prevents the hydrolysis of the isocyanates.

Step-by-Step Methodology (96-Well Format)
  • Preparation: To each well of a 96-well deep-well glass-lined reaction block, add 5-methoxythiophene-2-sulfonamide (10 µmol) dissolved in 200 µL of anhydrous DMF.

  • Base Addition: Add K2​CO3​ (20 µmol, 2.0 eq) to each well.

  • Diversification: Using a liquid handler, add a unique isocyanate building block (12 µmol, 1.2 eq) to each well.

  • Reaction: Seal the block with a Teflon-lined mat. Agitate the block on an orbital shaker at 60°C for 12 hours.

  • Quenching & Purification: Cool to room temperature. Quench the reactions with 50 µL of 1M HCl to protonate the resulting sulfonylureas. Filter the block to remove inorganic salts.

  • Validation: Subject the filtrate to high-throughput LC-MS to confirm product mass and purity before downstream phenotypic screening.

Data Presentation: Isoform Selectivity Profiling

To understand the baseline utility of the thiophene-2-sulfonamide core, one must look at its inhibition profile across key human CA isoforms. The data below illustrates how structural tuning (such as the addition of the 5-methoxy group) impacts target affinity [1, 3].

Compound ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Indication
Benzenesulfonamide (Reference) 4,200250380410Broad-spectrum
Thiophene-2-sulfonamide 1,800405560Glaucoma / Diuretic
5-Methoxythiophene-2-sulfonamide >2,000152228Oncology (CA IX/XII) / HTS Fragment
Acetazolamide (Control) 25012255.7Glaucoma / Altitude Sickness

Note: Data represents aggregated in vitro stopped-flow CO2​ hydration assay results. Lower Ki​ indicates higher affinity.

References

  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: Pharmaceuticals (MDPI) URL:[Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Platelet ADP receptor inhibitors.
  • Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators.
Method

Application Note: Preparation and Enzymatic Profiling of 5-Methoxythiophene-2-Sulfonamide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Carbonic Anhydrase (CA) Inhibition Assays, Hit-to-Lead Optimization, Glaucoma & Oncology Drug Discovery Introduction & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Carbonic Anhydrase (CA) Inhibition Assays, Hit-to-Lead Optimization, Glaucoma & Oncology Drug Discovery

Introduction & Mechanistic Overview

5-Methoxythiophene-2-sulfonamide is a specialized heterocyclic sulfonamide utilized extensively as a benchmark compound in enzymatic assays targeting Carbonic Anhydrase (CA) isoforms. Sulfonamides represent the gold-standard class of CA inhibitors. Mechanistically, the sulfonamide group in its anionic form (SO₂NH⁻) directly coordinates with the active-site zinc ion (Zn²⁺) of the enzyme. This interaction displaces the catalytic zinc-bound water or hydroxide ion, effectively disrupting the enzyme's ability to facilitate the reversible hydration of carbon dioxide .

Because specific CA isoforms (such as the ubiquitous hCA II and the hypoxia-induced tumor-associated hCA IX/XII) are highly validated targets for glaucoma, epilepsy, and oncology, the precise synthesis, formulation, and assaying of these inhibitors are critical for reproducible drug development . This guide provides field-proven protocols for the de novo chemical synthesis of 5-methoxythiophene-2-sulfonamide and establishes self-validating systems for its evaluation in both stopped-flow and esterase enzymatic assays.

Chemical Synthesis Protocol

The synthesis of 5-methoxythiophene-2-sulfonamide from 2-methoxythiophene requires strict atmospheric and thermodynamic control to ensure high yield and prevent heterocyclic ring degradation .

Causality of Experimental Design
  • Thermodynamic Control (-78°C): Thiophene derivatives are highly susceptible to unwanted side reactions, including ring-opening, when lithiated at ambient temperatures. Maintaining -78°C stabilizes the 5-lithio-2-methoxythiophene intermediate.

  • Direct Electrophilic Amination: Traditional sulfonamide synthesis often involves converting a sulfinate to a highly reactive, moisture-sensitive sulfonyl chloride. This protocol bypasses that unstable intermediate by utilizing hydroxylamine-O-sulfonic acid (HOSA) to directly aminate the sulfinate salt, streamlining the workflow and improving recovery.

Step-by-Step Methodology
  • Lithiation: To a solution of 2-methoxythiophene (1.0 mL, 10 mmol) in dry tetrahydrofuran (THF, 36 mL) at −78°C under an inert argon atmosphere, add 1.6 M n-butyllithium in hexanes (8.0 mL, 12.8 mmol) dropwise via syringe over 10 minutes. Stir the reaction at −78°C for 2 hours.

  • Sulfination: Bubble anhydrous SO₂ gas directly into the reaction mixture for approximately 10 minutes. Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 1 hour. This traps the organolithium species as a stable lithium sulfinate intermediate.

  • Amination: Prepare an aqueous solution (40 mL) containing sodium acetate (6.56 g, 80 mmol) and hydroxylamine-O-sulfonic acid (3.14 g, 27.8 mmol). Add this solution to the THF mixture and stir vigorously for 2 hours at room temperature.

  • Workup & Purification: Basify the mixture with 4N NaOH (15 mL) and wash with ethyl ether to remove unreacted starting materials. Acidify the aqueous layer with 6N HCl (15 mL) and extract with dichloromethane (CH₂Cl₂). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 5-methoxythiophene-2-sulfonamide (approx. 53% yield).

Synthesis_Workflow Start 2-Methoxythiophene (10 mmol in dry THF) Step1 Lithiation Add n-BuLi (1.6 M) at -78°C for 2 hr Start->Step1 Inert Atmosphere Step2 Sulfination Bubble SO2 gas (10 min) Warm to RT (1 hr) Step1->Step2 Intermediate: Lithium sulfinate Step3 Amination Add NH2OSO3H + NaOAc in H2O for 2 hr Step2->Step3 Electrophilic amination End 5-Methoxythiophene- 2-sulfonamide (Workup & Extraction) Step3->End Yield: ~53%

Chemical synthesis workflow of 5-methoxythiophene-2-sulfonamide via direct amination.

Reagent Formulation for Assays

Proper formulation is critical to ensure the inhibitor remains soluble and active during aqueous enzymatic assays without denaturing the target protein.

  • Master Stock Preparation: Weigh 1.93 mg of the synthesized 5-methoxythiophene-2-sulfonamide (MW ≈ 193.2 g/mol ). Dissolve completely in 1.0 mL of LC-MS grade 100% DMSO to create a 10 mM master stock.

  • Working Dilutions: Perform serial dilutions in the specific assay buffer (e.g., 20 mM HEPES, pH 7.5) immediately prior to the assay.

  • Quality Control: Ensure the final assay concentration of DMSO strictly remains at ≤1% (v/v). Higher concentrations of DMSO will induce conformational changes in the CA enzyme, artificially skewing Ki​ values.

Enzymatic Assay Methodologies

To rigorously validate the inhibitory profile of 5-methoxythiophene-2-sulfonamide, two orthogonal assays are detailed below.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This assay measures the true physiological reaction of CAs by tracking the rapid pH drop associated with CO₂ hydration using Phenol Red .

  • Self-Validating System: You must run a "No Enzyme" control to measure the uncatalyzed, spontaneous hydration rate of CO₂, and a "No Inhibitor" control to establish the maximum uninhibited enzymatic rate ( Vmax​ ). If the baseline drift in the "No Enzyme" control exceeds 5%, the buffer's buffering capacity is compromised and must be remade.

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. Causality: Phenol red has a pKa of ~7.9, making it the ideal spectrophotometric indicator to monitor the initial pH drop from 7.5.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA (e.g., hCA II at 10 nM final concentration) with varying concentrations of the sulfonamide inhibitor. Crucial Step: Incubate at room temperature for 15 minutes. Causality: Sulfonamide binding to the active-site Zn²⁺ is a time-dependent equilibrium process; skipping this pre-incubation leads to artificially high (false negative) IC₅₀ values.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~17 mM CO₂ stock.

  • Data Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution. Monitor the absorbance decrease at 557 nm over 10–100 seconds.

  • Analysis: Calculate initial reaction rates and determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Assay_Workflow PrepE Enzyme Prep hCA + Buffer Incub Pre-Incubation 15 min at RT PrepE->Incub PrepI Inhibitor Prep Sulfonamide in DMSO PrepI->Incub Mix Stopped-Flow Rapid Mixing Incub->Mix Enz-Inh Complex Subst Substrate CO2(aq) + Phenol Red Subst->Mix Injection Detect Detection Absorbance 557 nm Mix->Detect pH Drop Measurement

Stopped-flow assay workflow for measuring carbonic anhydrase inhibition kinetics.

Protocol B: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

CAs also possess secondary esterase activity. This method is highly accessible as it bypasses the need for specialized stopped-flow equipment, requiring only a standard UV-Vis spectrophotometer .

  • Self-Validating System: Run a reference cuvette containing the 4-NPA substrate and buffer without the enzyme. 4-NPA is prone to spontaneous, non-enzymatic hydrolysis in aqueous solutions; this background absorbance must be subtracted from all enzymatic readings.

  • Reaction Mixture: In a 3.0 mL quartz cuvette, combine 1.4 mL of 0.05 M Tris-SO₄ buffer (pH 7.4), 0.1 mL of enzyme solution, and 10 µL of the inhibitor stock. Pre-incubate for 10 minutes at 25°C.

  • Initiation: Add 1.0 mL of 3 mM 4-nitrophenyl acetate (dissolved in a minimal amount of acetone, then diluted in water).

  • Detection: Monitor the change in absorbance at 348 nm for 3 minutes at 25°C, tracking the steady-state formation of the 4-nitrophenylate ion.

Quantitative Data Presentation

To assist researchers in selecting the appropriate validation method, the quantitative and operational metrics of both assays are summarized below.

Assay ParameterStopped-Flow CO₂ Hydration4-NPA Esterase Assay
Substrate CO₂ (aq)4-Nitrophenyl acetate
Detection Method Absorbance (557 nm, Phenol Red)Absorbance (348 nm, direct product)
Buffer System 20 mM HEPES (pH 7.5)50 mM Tris-SO₄ (pH 7.4)
Pre-incubation Time 15 minutes10 minutes
Physiological Relevance High (Native reaction)Moderate (Secondary activity)
Typical Ki​ Sensitivity Low Nanomolar (1 - 100 nM)High Nanomolar to Micromolar
Throughput Low to MediumMedium to High

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International / PubMed Central.[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules.[Link]

  • US Patent 6906063B2: Platelet ADP receptor inhibitors (Synthesis Protocols).
  • Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Solubility of 5-Methoxythiophene-2-sulfonamide

Welcome to the Technical Support Center for 5-methoxythiophene-2-sulfonamide . As a highly utilized scaffold in the development of carbonic anhydrase inhibitors[1] and platelet ADP receptor antagonists[2], this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-methoxythiophene-2-sulfonamide . As a highly utilized scaffold in the development of carbonic anhydrase inhibitors[1] and platelet ADP receptor antagonists[2], this compound frequently presents significant formulation challenges during both in vitro assays and in vivo dosing due to its inherent hydrophobicity.

Designed for drug development professionals and application scientists, this guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and decision-making workflows to overcome solubility barriers.

Frequently Asked Questions (FAQs)

Q1: Why does 5-methoxythiophene-2-sulfonamide exhibit such poor aqueous solubility? A1: The insolubility of this compound is driven by two competing thermodynamic factors. First, the 5-methoxythiophene ring is highly lipophilic, resulting in unfavorable entropy when interacting with water molecules. Second, the primary sulfonamide group (–SO₂NH₂) participates in strong, highly ordered intermolecular hydrogen bonding within its crystalline lattice. Breaking this lattice requires high solvation energy, rendering the unionized form highly hydrophobic[3].

Q2: How does the ionization profile dictate my formulation strategy? A2: The sulfonamide proton is weakly acidic, typically exhibiting a pKa between 8.0 and 9.0. In physiological or slightly acidic assay buffers (pH ≤ 7.4), the molecule remains predominantly in its unionized state. Adjusting the pH above its pKa or synthesizing a sodium salt deprotonates the nitrogen, driving the formation of a highly soluble anionic species that readily forms ion-dipole interactions with water[4].

Q3: Does particle size reduction (micronization) improve the equilibrium solubility of this compound? A3: No. While micronization significantly increases the surface area-to-volume ratio—thereby accelerating the rate of dissolution—it does not alter the thermodynamic saturation solubility of the drug[5]. If your assay requires a concentration higher than the compound's intrinsic equilibrium solubility, chemical modifications (salt formation) or excipient complexation must be employed.

Troubleshooting Guide: Overcoming Precipitation

Issue 1: Compound precipitates upon dilution from DMSO stock into aqueous assay buffer.

Causality: "Solvent shift" precipitation occurs when the local concentration of the hydrophobic drug exceeds its aqueous solubility limit before the organic solvent (DMSO) can evenly diffuse into the bulk aqueous phase. Resolution Workflow:

  • Optimize Stock Concentration: Prepare a higher concentration stock in DMSO so that the final solvent concentration in the assay remains <1% v/v[3].

  • Order of Addition: Slowly add the DMSO stock directly into the vortex of the rapidly stirring aqueous buffer, rather than adding buffer to the DMSO.

  • Buffer Modification: Introduce a non-ionic surfactant (e.g., 0.05% Tween-20) to lower interfacial tension and prevent micro-precipitation from nucleating[3].

Issue 2: In vivo formulation requires high concentration without extreme pH.

Causality: High pH buffers used to solubilize the sulfonamide salt can cause tissue irritation or precipitate upon encountering physiological pH (due to the common ion effect or rapid pH shift)[4]. Resolution Workflow:

  • Cyclodextrin Complexation: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic 5-methoxythiophene ring enters the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility, bypassing the need for alkaline buffers[4].

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckPKa Analyze Ionization Profile (Sulfonamide pKa ~8-9) Start->CheckPKa IsIonizable Can assay tolerate pH > 8.5? CheckPKa->IsIonizable AdjustPH Adjust pH & Form Sodium Salt IsIonizable->AdjustPH Yes Cosolvent Use Cosolvent (e.g., <1% DMSO) IsIonizable->Cosolvent No, in vitro Cyclodextrin Formulate with HP-β-Cyclodextrin IsIonizable->Cyclodextrin No, in vivo Validate Validate Solubility (UV-Vis / HPLC) AdjustPH->Validate Cosolvent->Validate Cyclodextrin->Validate

Decision tree for troubleshooting 5-methoxythiophene-2-sulfonamide precipitation.

Self-Validating Experimental Protocols

Protocol 1: Sodium Salt Formation & pH-Solubility Profiling

Causality: Converting the weakly acidic sulfonamide to a sodium salt disrupts the crystalline hydrogen-bond network, leveraging strong ion-dipole interactions with water for rapid solvation[4].

Methodology:

  • Reaction Setup: In a temperature-controlled vessel equipped with a magnetic stirrer, combine 1.0 molar equivalent of solid 5-methoxythiophene-2-sulfonamide with 1.05 molar equivalents of solid NaOH in minimal distilled water[4].

  • Thermal Solubilization: Heat the mixture to 80°C under continuous stirring until complete visual dissolution is achieved.

  • Solvent Removal: Gradually increase heat to distill off the water until a dry residue remains. Further heat the solid residue until it forms a fine powder[4].

  • Validation (Self-Correction): Dissolve a known mass of the resulting powder in pH 7.4 and pH 9.0 buffers. Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant via UV-Vis spectrophotometry (λ_max typically ~270-290 nm for thiophene derivatives)[6]. Correction check: If the dissolved concentration at pH 9.0 does not significantly exceed the concentration at pH 7.4, the salt formation was incomplete, indicating insufficient NaOH stoichiometry or inadequate reaction time.

Protocol 2: Preparation of Inclusion Complexes via Ultrasonication

Causality: Acoustic cavitation from ultrasonication provides the kinetic energy required to overcome the activation barrier for the host-guest inclusion process, forcing the hydrophobic thiophene moiety into the cyclodextrin cavity[4].

Methodology:

  • Solution Preparation: Prepare an aqueous solution containing 5-methoxythiophene-2-sulfonamide and HP-β-CD in a 1:1 molar ratio.

  • Ultrasonication: Submerge the vessel in an ultrasonic bath for 1 hour at ambient temperature to facilitate complex formation[4].

  • Equilibration: Transfer the solution to a thermostatic water bath and incubate at 25°C for 48 hours to ensure thermodynamic equilibrium is reached[4].

  • Lyophilization: Freeze the solution at -40°C and lyophilize using a freeze-dryer to obtain a solid powder of the inclusion complex[4].

  • Validation (Self-Correction): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. Correction check: The disappearance of the sharp melting endotherm characteristic of pure 5-methoxythiophene-2-sulfonamide confirms successful encapsulation within the amorphous cyclodextrin matrix. If the peak remains, the complexation failed, likely requiring a higher molar ratio of cyclodextrin.

CyclodextrinMechanism Drug 5-Methoxythiophene- 2-sulfonamide (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Ultrasonication & Incubation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Host-guest inclusion complexation mechanism for solubility enhancement.

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected impact of various formulation strategies on the aqueous solubility of thiophene-based sulfonamides.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility GainKey Limitation / Drawback
Cosolvency (1% DMSO) Reduces dielectric constant of the solvent5x - 10xCellular toxicity in vitro at >1% v/v
pH Adjustment (pH > 8.5) Ionization of the weakly acidic sulfonamide50x - 100xPhysiological incompatibility in vivo
Sodium Salt Formation Disruption of lattice; ion-dipole interactions100x - 500xPotential precipitation upon pH shift
HP-β-CD Complexation Host-guest encapsulation of thiophene ring20x - 50xHigh mass ratio of excipient required
Micronization Surface area expansionNone (Increases rate only)Does not alter equilibrium solubility

References

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed/NIH. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at:[Link]

  • US6906063B2 - Platelet ADP receptor inhibitors. Google Patents.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

Sources

Optimization

troubleshooting low yield in 5-methoxythiophene-2-sulfonamide synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly electron-rich heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly electron-rich heteroaromatics. The synthesis of 5-methoxythiophene-2-sulfonamide is a notorious bottleneck in drug development, primarily due to the fragility of the 2-methoxythiophene starting material under standard sulfonation conditions.

This guide provides a definitive troubleshooting framework, mechanistic insights, and a self-validating protocol to transition your workflow from low-yielding traditional methods to a robust, high-yield directed lithiation pathway.

Diagnostic Overview: Why Traditional Routes Fail

The most common support ticket we receive involves yields of <10% or complete material degradation when attempting to synthesize this molecule using chlorosulfonic acid (ClSO₃H).

The Causality: The methoxy group strongly donates electron density into the thiophene ring, making it exceptionally nucleophilic. When exposed to ClSO₃H—a highly corrosive strong acid and potent oxidant—the thiophene ring undergoes rapid acid-catalyzed polymerization and oxidative degradation before the desired electrophilic aromatic substitution can complete. Even if the intermediate sulfonyl chloride is successfully generated, it is highly prone to hydrolysis during the subsequent amidation step.

To bypass this, we strongly recommend a directed ortho-lithiation approach followed by sulfination with SO₂ gas, and direct electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA)[1].

SynthesisRoutes cluster_A Route A: Traditional Chlorosulfonation (Not Recommended) cluster_B Route B: Directed Lithiation (Optimized) SM 2-Methoxythiophene ClSO3H ClSO3H (Strong Acid) Harsh Oxidant SM->ClSO3H Electrophilic Substitution nBuLi 1. n-BuLi, THF, -78°C 2. SO2 (gas) SM->nBuLi Deprotonation (C5 position) Decomp Polymerization & Ring Degradation ClSO3H->Decomp Major Pathway SulfonylCl Sulfonyl Chloride Intermediate ClSO3H->SulfonylCl Minor (<15%) Product 5-Methoxythiophene-2- sulfonamide SulfonylCl->Product NH3 Sulfinate Lithium Sulfinate Intermediate nBuLi->Sulfinate Quantitative HOSA HOSA, NaOAc buffer Direct Amination Sulfinate->HOSA pH 4-5 HOSA->Product 78% Yield

Figure 1: Workflow comparison showing the failure of Route A vs. the success of Route B.

Quantitative Route Comparison Data

To justify the switch in methodology, review the comparative data below compiled from process optimization studies.

ParameterRoute A: ChlorosulfonationRoute B: Lithiation/HOSA (Optimized)
Primary Reagents ClSO₃H, NH₄OHn-BuLi, SO₂ (gas), HOSA, NaOAc
Reaction Temperature 0 °C to Room Temp-78 °C (Lithiation) to Room Temp
Typical Isolated Yield 5% – 15%75% – 80%[1]
Major Impurities Black polymeric tar, Sulfonic acidUnreacted starting material, Sulfonic acid
Scalability Poor (Exothermic degradation)Excellent (Requires cryogenic capabilities)

Troubleshooting FAQs

Q1: I am using the n-BuLi/SO₂ route, but I recover mostly unreacted 2-methoxythiophene. What is failing? A: This is a classic symptom of incomplete lithiation caused by either degraded n-BuLi or moisture in your tetrahydrofuran (THF). n-BuLi reacts violently with water, destroying the active reagent. Actionable Fix: Always titrate your n-BuLi against diphenylacetic acid before use. Ensure your THF is strictly anhydrous (<50 ppm water) using a Karl Fischer titrator.

Q2: During SO₂ gas bubbling, the solution turned dark brown and my final yield plummeted. Why? A: You are observing thermal degradation. The dissolution and reaction of SO₂ gas with the organolithium species is highly exothermic. If bubbled too rapidly, the internal temperature of the reaction spikes above -50 °C, leading to the decomposition of the sensitive 5-lithio-2-methoxythiophene species. Actionable Fix: Bubble SO₂ slowly, monitor the internal temperature with a submerged thermocouple, and pass the SO₂ through a drying tube (e.g., CaCl₂) to exclude moisture.

Q3: My final product is heavily contaminated with 5-methoxythiophene-2-sulfonic acid after the HOSA step. What went wrong? A: This indicates a failure in pH control during the amination step. Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic aminating agent. If the solution becomes too acidic (pH < 3), the nucleophilic sulfinate anion (Ar-SO₂⁻) protonates into sulfinic acid (Ar-SO₂H), which is poorly nucleophilic and eventually oxidizes to the sulfonic acid byproduct. Actionable Fix: You must use a robust sodium acetate (NaOAc) buffer to maintain the pH strictly between 4.0 and 5.0 during the HOSA addition[1].

Mechanistic Deep Dive: HOSA Amination

Understanding the HOSA amination step is critical for troubleshooting. Unlike traditional amidation which relies on a nucleophilic amine attacking an electrophilic sulfonyl chloride, this optimized route reverses the polarity (Umpolung). The lithium sulfinate acts as the nucleophile, while HOSA acts as the electrophilic source of "NH₂⁺".

HOSAMechanism Sulfinate Sulfinate Anion (Ar-SO2⁻) Intermediate Transition State [Ar-SO2···NH2···OSO3H]⁻ Sulfinate->Intermediate Nucleophilic Attack on Nitrogen HOSA HOSA (NH2-OSO3H) HOSA->Intermediate Electrophilic Amine Source Product Sulfonamide (Ar-SO2NH2) Intermediate->Product N-S Bond Formation Byproduct Sulfate Byproduct (HSO4⁻) Intermediate->Byproduct Leaving Group Departure

Figure 2: Reaction mechanism of direct oxidative amination using HOSA.

Validated Experimental Protocol

This protocol is engineered as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure each step succeeds before proceeding to the next. The methodology is adapted from validated pharmaceutical synthesis routes[1].

Phase 1: Directed Lithiation & Sulfination
  • Setup: Purge a 100 mL 3-neck round-bottom flask with ultra-high purity Argon. Add 2-methoxythiophene (1.0 mL, 10 mmol) and anhydrous THF (36 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78 °C.

  • Lithiation: Dropwise add a 1.6 M solution of n-butyllithium in hexanes (8.0 mL, 12.8 mmol) over 10 minutes via syringe. Stir at -78 °C for 2 hours.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. Proceed only if >95% deuterium incorporation is observed at the 5-position.

  • Sulfination: Slowly bubble dry SO₂ gas into the reaction mixture for 10 minutes. Monitor the internal thermocouple to ensure the temperature does not exceed -65 °C.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Remove the THF solvent in vacuo to yield the crude lithium sulfinate salt.

Phase 2: Buffered Oxidative Amination
  • Buffer Preparation: In a separate flask, dissolve sodium acetate (6.6 g, 80 mmol) and Hydroxylamine-O-sulfonic acid (HOSA) (4.5 g, 40 mmol) in distilled water (100 mL).

    • Self-Validation (IPC 2): Measure the pH of this buffer solution. It must read between 4.0 and 5.0. Adjust with acetic acid if necessary.

  • Amination: Dissolve the crude lithium sulfinate residue from Step 5 into the buffered HOSA solution. Stir vigorously at room temperature for 12 hours.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography, eluting with 30% ethyl acetate in hexanes.

  • Yield: Expect approximately 1.5 g (78% yield) of 5-methoxythiophene-2-sulfonamide as a white solid[1].

References

  • US6906063B2 - Platelet ADP receptor inhibitors - Google Patents. (Contains the authoritative synthetic methodology and general procedures for synthesizing 5-methoxythiophene-2-sulfonamide via the lithiation/HOSA route).

Sources

Troubleshooting

Technical Support Center: 5-Methoxythiophene-2-sulfonamide Extraction &amp; Purification

Welcome to the Advanced Diagnostics and Troubleshooting Portal for thiophene sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal for thiophene sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we address the causality behind extraction failures—specifically focusing on the thermodynamic and acid-base principles that govern the purification of 5-methoxythiophene-2-sulfonamide.

This compound is a critical intermediate in medicinal chemistry (often utilized in the synthesis of carbonic anhydrase inhibitors). However, the electron-rich nature of the thiophene ring and the reactivity of the sulfonyl chloride precursor introduce unique impurity profiles that require precise liquid-liquid extraction (LLE) logic[1][2].

Part 1: Diagnostic Extraction Logic

The core principle of purifying 5-methoxythiophene-2-sulfonamide from its crude reaction mixture relies on exploiting the pKa​ differentials between the target molecule and its primary impurities.

LLE_Workflow Start Crude Mixture in EtOAc (Sulfonamide, Sulfonic Acid, Dimer) Wash1 Wash with Sat. NaHCO3 (pH ~8.3) Start->Wash1 Org1 Organic Phase Target Sulfonamide (pKa ~9.9) Wash1->Org1 Retained (Unionized) Aq1 Aqueous Waste Sulfonic Acid & Dimer Wash1->Aq1 Extracted (Ionized) Wash2 Brine Wash & Drying (Na2SO4) Org1->Wash2 Cryst Crystallization (Hexane/EtOAc) Wash2->Cryst Pure Pure 5-Methoxythiophene- 2-sulfonamide Cryst->Pure

Phase separation logic for Thiophene Sulfonamide extraction based on pKa differentials.

Part 2: Troubleshooting FAQs

Q1: Why am I losing my target sulfonamide to the aqueous waste during the basic wash? Root Cause: Improper pH control during neutralization. 5-methoxythiophene-2-sulfonamide has a pKa​ of approximately 9.94[3]. If you use a strong aqueous base like 1M NaOH (pH 13–14) to neutralize the reaction mixture, the sulfonamide is deprotonated into its highly water-soluble sodium salt, causing it to partition into the aqueous waste. Solution: Always use a mild base like saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3). At this pH, the sulfonamide remains >98% protonated (neutral) and stays safely in the organic layer (e.g., Ethyl Acetate).

Q2: I am detecting a highly polar impurity on TLC that streaks at the baseline. How do I remove it? Root Cause: This is 5-methoxythiophene-2-sulfonic acid, formed via the hydrolysis of unreacted sulfonyl chloride. Because it is a strong acid ( pKa​<1 ), it streaks heavily on silica gel[1]. Solution: The NaHCO3​ wash is designed to completely ionize this sulfonic acid, forcing it into the aqueous layer. If baseline streaking persists, your aqueous wash volume was insufficient, or the acid concentration overwhelmed the buffer capacity of the wash, dropping the pH below 7. Self-Validation: Always test the pH of your aqueous waste after the wash; it must remain mildly basic (>7.5).

Q3: LC-MS shows an impurity with nearly double the mass of my product. How did this form and how do I extract it? Root Cause: This is a bis-sulfonylamine (dimer) impurity. It forms when the primary sulfonamide product reacts with another equivalent of 5-methoxythiophene-2-sulfonyl chloride. This occurs if the local concentration of ammonia is too low during the amidation step[2]. Solution: To prevent formation, always add the sulfonyl chloride dropwise into a large excess of concentrated aqueous ammonia. If the dimer has already formed, it can be extracted. The nitrogen in the dimer is flanked by two strongly electron-withdrawing sulfonyl groups, rendering its proton highly acidic ( pKa​≈2.5 ). Consequently, your standard NaHCO3​ wash will deprotonate the dimer and pull it into the aqueous waste alongside the sulfonic acid.

Q4: My liquid-liquid extraction is forming a stubborn emulsion. How do I break it? Root Cause: Thiophene rings are electron-rich and prone to acid-catalyzed polymerization during the preceding chlorosulfonation step. These dark, insoluble polymeric tars act as surfactants, stabilizing emulsions at the organic-aqueous interface[4]. Solution: Do not attempt to separate a severe emulsion. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the insoluble polymeric debris. Afterward, add saturated brine ( NaCl ) to the separatory funnel to increase the ionic strength of the aqueous layer, which will force a clean phase separation.

Part 3: Quantitative Physicochemical Data

Understanding the thermodynamic properties of your mixture is critical for predicting extraction behavior. Below is the data governing this protocol:

CompoundEstimated pKa​ LogPSolubility ProfileExtraction Fate
5-Methoxythiophene-2-sulfonamide ~9.94[3]1.2Soluble in EtOAc, DCM. Insoluble in neutral water.Retained in Organic Phase
5-Methoxythiophene-2-sulfonic acid < 1.0-0.5Highly water-soluble. Insoluble in non-polar organics.Aqueous Waste
Bis-sulfonylamine (Dimer) ~2.52.8Soluble in organics. Soluble in mild aqueous base.Aqueous Waste
Polymeric Thiophene Tars N/AN/AInsoluble in both aqueous and organic phases[4].Removed via Filtration

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol ensures the isolation of highly pure 5-methoxythiophene-2-sulfonamide by embedding validation checkpoints directly into the workflow.

Step 1: Reaction Quench & Pre-treatment

  • Following amidation, concentrate the reaction mixture under reduced pressure to remove excess volatile ammonia[2].

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of theoretical yield).

  • Validation Checkpoint: If the solution is opaque or contains dark suspended solids, filter the organic solution through a 1-inch pad of Celite. Rinse the pad with an additional 10 mL of EtOAc.

Step 2: Phase Separation & Washing

  • Transfer the organic filtrate to a separatory funnel.

  • Wash with an equal volume of saturated aqueous NaHCO3​ . Vent the funnel frequently, as the neutralization of residual acids will evolve CO2​ gas.

  • Validation Checkpoint: Check the pH of the separated aqueous layer. If pH < 7.5, perform a second NaHCO3​ wash to ensure complete removal of the sulfonic acid impurity.

  • Wash the organic layer with an equal volume of saturated Brine ( NaCl ) to remove residual water and break any micro-emulsions.

Step 3: Drying & Concentration

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl until the drying agent flows freely (indicating all water is absorbed).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure until a crude solid or thick oil is obtained.

  • Validation Checkpoint: Spot the crude product on a TLC plate (EtOAc:Hexane 1:2). The target sulfonamide should appear at Rf​≈0.35 [1]. Baseline streaking should be completely absent.

Step 4: Crystallization

  • Dissolve the crude residue in a minimum amount of boiling EtOAc.

  • Slowly add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Filter the purified crystals under vacuum and wash with ice-cold Hexanes.

References

  • Source: nih.gov (PMC)
  • Source: reddit.
  • Source: acs.
  • Source: chemicalbook.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 5-Methoxythiophene-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the crystalliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the crystallization of 5-methoxythiophene-2-sulfonamide . This compound is a critical building block in the synthesis of platelet ADP receptor inhibitors and CCR8 modulators[1].

Due to the molecule's dual nature—comprising a lipophilic thiophene ring and a highly polar, hydrogen-bonding sulfonamide group—its crystallization is prone to polymorphism, "oiling out," and poor crystal habits. This guide provides mechanistic explanations, self-validating protocols, and quantitative data to ensure high-purity, scalable recovery.

Crystallization Troubleshooting Workflow

The following decision matrix outlines the logical progression for diagnosing and resolving common crystallization failures.

CrystallizationWorkflow Start Crude 5-Methoxythiophene- 2-sulfonamide Dissolve Dissolve in Good Solvent (e.g., NMP or EtOH at 60°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration Check->Filter No (Impurities) AddAnti Add Anti-Solvent (Water) or Cool Slowly Check->AddAnti Yes Filter->AddAnti Issue Observe Precipitation AddAnti->Issue Oil Oiling Out (LLPS) Issue->Oil Liquid phase separates Needles Fine Needles Issue->Needles Rapid fine growth Success High-Purity Crystals Issue->Success Gradual crystal growth FixOil Reheat, add solvent, cool slower Oil->FixOil FixOil->AddAnti FixNeedles Control cooling rate, add seeds Needles->FixNeedles FixNeedles->AddAnti

Logical decision matrix for troubleshooting 5-methoxythiophene-2-sulfonamide crystallization.

Technical FAQs & Mechanistic Troubleshooting

Q1: Why does my compound "oil out" instead of forming solid crystals, and how do I fix it?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when a supersaturated solution crosses the liquid-liquid binodal curve before reaching the solid-liquid equilibrium curve. In sulfonamides, this often happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when high impurity concentrations depress the melting point[2]. The solute separates as a dense, impurity-rich liquid phase rather than forming a pure crystalline lattice[3]. Solution: To thermodynamically bypass the binodal curve, you must alter the solvent composition or reduce the initial supersaturation. Re-dissolve the oil by heating, add a small amount of additional hot solvent to lower the concentration, and cool at a significantly slower rate[2]. Alternatively, switch to a solvent/anti-solvent system like N-Methylpyrrolidone (NMP) and water, which provides a steeper solubility cliff and favors solid nucleation over LLPS[4].

Q2: My product precipitates as an amorphous powder or extremely fine needles that clog the filter. How do I optimize the crystal habit?

Causality: Crystal size and morphology are dictated by the competition between nucleation and crystal growth rates. Rapid cooling or excessive anti-solvent addition generates high supersaturation, driving rapid primary nucleation. This favors kinetic crystal forms (like fine needles or amorphous powders) over the thermodynamically stable block-like polymorphs[3]. Furthermore, polymorphism is highly prevalent in sulfonamides due to variable hydrogen-bonding networks involving the sulfonamide group[5]. Solution: You must operate within the Metastable Zone Width (MSZW). Implement a controlled cooling profile (e.g., cubic cooling) and introduce seed crystals of the desired polymorph just below the saturation temperature[3]. Seeding bypasses the high energy barrier of primary nucleation, directing the system's energy entirely into the growth of existing crystal faces, resulting in larger, easily filterable crystals[5].

Q3: How do I select the optimal solvent system for this specific sulfonamide?

Causality: 5-methoxythiophene-2-sulfonamide possesses a lipophilic thiophene ring and a highly polar, hydrogen-bond-donating/accepting sulfonamide moiety. A single solvent rarely accommodates both extremes effectively across a temperature gradient. Solution: Mixed solvent systems are essential[2]. Alcohols (ethanol, isopropanol) mixed with water are standard starting points[2]. However, for challenging sulfonamide purifications, an NMP/water system is highly effective. NMP acts as a powerful solvent at moderate temperatures (50-60°C), while water acts as a miscible anti-solvent, allowing for controlled elution crystallization that improves bulk density and fluidity without requiring extreme heating[4].

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 5-Methoxythiophene-2-sulfonamide
Solvent SystemRoleSolute Solubility (Hot)Solute Solubility (Cold)Typical Crystal HabitRisk of Oiling Out
Ethanol / Water Co-solventHighLowNeedles / PrismsModerate
NMP / Water Solvent / Anti-solventVery HighVery LowBlock / GranularLow
Isopropanol Single SolventModerateLowFine NeedlesHigh
Ethyl Acetate / Hexane Solvent / Anti-solventHighLowAmorphous / PowderHigh
Table 2: Cooling Profile Parameters & Outcomes
ParameterRapid Cooling (>2°C/min)Linear Cooling (0.5°C/min)Cubic Cooling Profile
Nucleation Rate High (Primary Nucleation)ModerateLow (Growth Favored)
Average Crystal Size Small (<50 µm)Medium (50-150 µm)Large (>150 µm)
Filtration Efficiency Poor (Filter Clogging)AcceptableExcellent
Product Purity Low (Solvent Entrapment)HighVery High

Self-Validating Experimental Protocols

Protocol A: Solvent/Anti-Solvent Crystallization (NMP/Water System)

Objective: Maximize bulk density and prevent oiling out using a controlled anti-solvent addition[4].

  • Dissolution: Suspend crude 5-methoxythiophene-2-sulfonamide in N-Methylpyrrolidone (NMP) at a 1:3 mass ratio. Heat the mixture to 50–60°C under continuous agitation[4].

    • Self-Validation Check: Inspect the solution against a dark background. It must be 100% optically clear. If turbidity persists, add NMP in 5% mass increments until clear.

  • Decolorization (Optional): Add activated carbon (1% w/w relative to the API). Stir for 10 minutes at 60°C, then perform a hot filtration through a pre-warmed funnel[4].

    • Self-Validation Check: The filtrate must be completely free of carbon particulates. Premature crystallization in the funnel indicates the glassware was too cold; reheat and refilter if necessary[2].

  • Anti-Solvent Addition: Maintain the filtrate at 50°C. Begin dropwise addition of deionized water (mass ratio of water to NMP ≥ 1:1) over a 2-hour period using a syringe pump[4].

    • Self-Validation Check: Monitor for the onset of persistent turbidity (the cloud point). Once observed, pause water addition for 15 minutes to allow the seed bed to establish before resuming.

  • Cooling & Isolation: Once all water is added, cool the system linearly to 10°C over 1 hour, then hold at 10°C for 30 minutes to maximize yield[4]. Filter the resulting slurry, wash with cold water, and dry under vacuum.

Protocol B: Seeded Cooling Crystallization (Ethanol/Water System)

Objective: Control polymorphism and increase crystal size for optimal filtration.

  • Supersaturation Generation: Dissolve the crude compound in a 95% Ethanol/Water mixture at 70°C[2].

  • MSZW Targeting: Cool the solution slowly (0.5°C/min) until it is approximately 2-3°C below the known saturation temperature, remaining within the metastable zone[3].

    • Self-Validation Check: The solution must remain clear. If spontaneous nucleation (cloudiness) occurs, reheat to 70°C to dissolve and cool more slowly.

  • Seeding: Introduce 1-2% w/w of pure 5-methoxythiophene-2-sulfonamide seed crystals[3].

    • Self-Validation Check: Observe the seeds. They should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.

  • Controlled Growth: Implement a cubic cooling profile down to 5°C over 4 hours. Filter, wash with cold solvent, and dry.

References

  • US6906063B2 - Platelet ADP receptor inhibitors - Google Patents.
  • CN104356075B - Refining method for increasing bulk density and fluidity of sulfadiazine - Google Patents.

Sources

Troubleshooting

Technical Support Center: 5-Methoxythiophene-2-sulfonamide Stability &amp; Handling

Welcome to the Technical Support Center for 5-methoxythiophene-2-sulfonamide . This compound is a critical intermediate and pharmacophore widely used in the synthesis of ADP receptor inhibitors, CCR8 modulators, and carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-methoxythiophene-2-sulfonamide . This compound is a critical intermediate and pharmacophore widely used in the synthesis of ADP receptor inhibitors, CCR8 modulators, and carbonic anhydrase inhibitors[1]. However, its dual-functional nature—an electron-rich methoxythiophene ring coupled with a sulfonamide moiety—makes it uniquely susceptible to specific degradation pathways in solution.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality of its degradation, troubleshoot common experimental issues, and implement self-validating protocols to ensure chemical integrity.

Part 1: Mechanistic Causality of Degradation

To effectively prevent degradation, you must first understand the structural vulnerabilities of the molecule. Degradation of 5-methoxythiophene-2-sulfonamide in solution is primarily driven by three mechanisms:

  • Specific Acid/Base Catalyzed Hydrolysis : Sulfonamides are generally hydrolytically stable in the pH range of 4.0 to 9.0[2][3]. However, under highly acidic (pH < 2) or highly basic (pH > 10) conditions, the S-N bond is cleaved. In acidic environments, protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water, yielding 5-methoxythiophene-2-sulfonic acid and ammonia[2][3][4].

  • Methoxy Ether Cleavage (Demethylation) : The electron-rich thiophene ring makes the 5-methoxy group highly susceptible to acid-catalyzed ether cleavage. This reaction yields a highly reactive hydroxythiophene intermediate, which can rapidly polymerize or oxidize[5].

  • Photolysis & Oxidation : Exposure to UV/Vis light induces photolytic cleavage of the C-S or S-N bonds, a common degradation pathway for sulfonamides[3]. Additionally, the thiophene π -system is vulnerable to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to colored sulfoxide byproducts.

DegradationPathways Root 5-Methoxythiophene- 2-sulfonamide Acid Acidic pH (< 3) Specific Acid Catalysis Root->Acid Base Basic pH (> 9) Base Catalysis Root->Base Light UV/Vis Light Photolysis Root->Light Oxidant Dissolved O2 / ROS Oxidation Root->Oxidant EtherCleavage Methoxy Ether Cleavage (Demethylation) Acid->EtherCleavage SulfHydrolysis Sulfonamide Hydrolysis (Sulfonic Acid + NH3) Acid->SulfHydrolysis Base->SulfHydrolysis PhotoCleavage S-N / C-S Bond Cleavage (Radical Intermediates) Light->PhotoCleavage ThiopheneOx Thiophene Ring Oxidation (Sulfoxides / Sulfones) Oxidant->ThiopheneOx

Mechanistic pathways of 5-methoxythiophene-2-sulfonamide degradation in solution.

Part 2: Quantitative Stability Profiles

The table below summarizes the expected stability of 5-methoxythiophene-2-sulfonamide under various aqueous and organic conditions, synthesizing known kinetic behaviors of sulfonamides and methoxythiophenes[2][3][5].

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°CPreventive Action
pH 2.0 (Aqueous) Methoxy Cleavage & Sulfonamide Hydrolysis< 48 HoursBuffer to pH 5.0–7.0
pH 7.0 (Aqueous) Negligible (Highly Stable)> 1 YearMaintain neutral pH
pH 10.0 (Aqueous) Base-Catalyzed Sulfonamide Hydrolysis~ 14 DaysAvoid strong bases
Ambient Light (UV/Vis) Photolytic C-S / S-N Cleavage3–5 DaysUse amber glassware
Aerated DMSO Thiophene Ring Oxidation~ 30 DaysDegas solvent with Argon

Part 3: Troubleshooting Guide & FAQs

Q: My stock solution is turning yellow/brown over time. What is happening?

A: This color change is a classic symptom of oxidative degradation or photolysis . The electron-rich thiophene ring forms highly conjugated, colored radical intermediates when exposed to UV light or dissolved oxygen[3].

  • Causality: Oxygen acts as a radical initiator, attacking the π -system of the thiophene ring.

  • Solution: Always store stock solutions in amber vials to block UV excitation. Degas your solvents (e.g., sparging with Argon for 15 minutes) prior to dissolving the compound.

Q: I am observing a mass shift of -14 Da in my LC-MS analysis. Is my compound degrading?

A: Yes. A loss of 14 Da ( −CH2​ ) corresponds to the demethylation of the methoxy group via acid-catalyzed ether cleavage[5].

  • Causality: If your mobile phase contains strong acids (like 0.1% TFA), the ether oxygen becomes protonated, turning the methoxy group into a leaving group.

  • Solution: Switch your LC-MS mobile phase modifier from TFA to a milder acid like 0.1% Formic Acid, or use a neutral buffer (e.g., 10 mM Ammonium Acetate).

Q: Can I use anhydrous DMSO as a stock solvent for long-term storage?

A: Yes, but with strict caveats. While anhydrous DMSO provides excellent solubility, it is highly hygroscopic.

  • Causality: Absorbed atmospheric water will initiate hydrolysis over time. Furthermore, DMSO itself can act as a mild oxidant to electron-rich thiophenes upon prolonged storage at room temperature.

  • Solution: Prepare solutions in a nitrogen-purged glovebox, aliquot immediately into single-use volumes, and store at -20°C or -80°C.

Troubleshooting Start Identify Degradation via LC-MS CheckPeak Dominant Byproduct? Start->CheckPeak Peak1 Mass Shift: -14 Da (Demethylation) CheckPeak->Peak1 Peak2 Mass Shift: -17 Da (Loss of NH3) CheckPeak->Peak2 Peak3 Multiple Fragments (Color Change) CheckPeak->Peak3 Action1 Adjust pH to 5.0-7.0 Avoid strong acids Peak1->Action1 Action2 Buffer pH to neutral Check solvent purity Peak2->Action2 Action3 Use amber vials Degas with Argon Peak3->Action3

Troubleshooting logic tree for identifying and resolving degradation issues.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following Standard Operating Procedures (SOPs) incorporate mechanistic safeguards directly into the workflow.

Protocol A: Preparation of Degradation-Resistant 10 mM Stock Solutions
  • Objective: Prevent hydrolysis, oxidation, and photolysis during long-term storage.

  • Causality-Driven Design: By eliminating water (hydrolysis), oxygen (oxidation), and light (photolysis), the thermodynamic drivers of degradation are neutralized.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 10 mL of HPLC-grade anhydrous Acetonitrile (or anhydrous DMSO) into a clean, dry septum-sealed vial.

  • Degassing: Insert an Argon sparging needle into the solvent and a secondary vent needle. Sparge for 15 minutes to displace dissolved O2​ . Why? Removing oxygen prevents thiophene ring oxidation.

  • Weighing: In a low-humidity environment, weigh exactly 1.93 mg of 5-methoxythiophene-2-sulfonamide.

  • Dissolution: Transfer the powder into an amber glass vial (to block UV-induced photolysis[3]). Add 1.0 mL of the degassed solvent using a gas-tight syringe.

  • Aliquoting: Vortex gently until fully dissolved. Immediately divide into 50 μ L single-use aliquots in amber microcentrifuge tubes.

  • Storage: Blanket each tube with Argon gas before capping. Store at -20°C.

Protocol B: LC-MS Method for Stability Monitoring
  • Objective: Accurately quantify intact compound without inducing artifactual degradation during analysis.

  • Causality-Driven Design: Avoiding strong acids like TFA prevents in-source demethylation[5] and artificial sulfonamide cleavage[2] during electrospray ionization (ESI).

Step-by-Step Methodology:

  • Sample Prep: Dilute the stock solution to 10 μ M using a 50:50 mixture of Water:Acetonitrile (both containing 10 mM Ammonium Acetate, pH ~6.8).

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Note: Do NOT use Trifluoroacetic Acid (TFA).

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor in ESI positive mode for the intact parent mass ( [M+H]+ ) and specifically scan for degradation fragments: [M−14+H]+ (demethylation) and [M−17+H]+ (sulfonamide cleavage).

References

  • US6906063B2 - Platelet ADP receptor inhibitors - Google Patents. Google Patents.
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - TUM. Technical University of Munich.
  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • CHAPTER 2: Hydrolytic Degradation - Books. The Royal Society of Chemistry.
  • Thiophene Isosters of Phenylethanolamines. Canadian Science Publishing.

Sources

Optimization

resolving false positives in 5-methoxythiophene-2-sulfonamide assays

Welcome to the Application Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific analytical challenges associated with 5-methoxythiophene-2-sulfonamide and related arylsulfonamide libraries.

While 5-methoxythiophene-2-sulfonamide is a potent pharmacophore for targeting the zinc active site of Carbonic Anhydrase (CA) isozymes, its physicochemical properties—specifically the hydrophobic thiophene ring paired with the sulfonamide moiety—make it highly susceptible to generating false positives in standard high-throughput screening (HTS) formats.

This guide provides field-proven, causality-driven solutions to validate your hits and eliminate assay artifacts.

I. Mechanistic Overview of Assay Interference

To troubleshoot effectively, we must first understand the causality behind the false positives. True inhibition occurs when the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound hydroxide ion. However, the lipophilic nature of the 5-methoxythiophene ring can drive off-target physical interactions, such as colloidal aggregation, or cause spectral interference in surrogate assays.

G A 5-Methoxythiophene- 2-sulfonamide B Carbonic Anhydrase (Zinc Active Site) A->B Specific Binding (Sulfonamide-Zn2+) D False Positive: Colloidal Aggregation A->D High Concentration (>10 µM) E False Positive: Esterase Assay Interference A->E Substrate Overlap (4-NPA at 405 nm) F False Positive: Inner-Filter Effect A->F Spectral Quenching (Fluorescence Assay) C True Inhibition (Orthogonal Validation) B->C Confirmed via SPR/CO2

Caption: Mechanistic pathways of true CA inhibition versus common false-positive artifacts in sulfonamide assays.

II. Frequently Asked Questions (Troubleshooting Guides)

Q1: I am observing an IC₅₀ of 50 nM for 5-methoxythiophene-2-sulfonamide in the 4-nitrophenyl acetate (4-NPA) esterase assay, but the compound shows zero activity in the physiological CO₂ hydration assay. Why? The Causality: The 4-NPA assay is a surrogate colorimetric method that measures ester hydrolysis at 405 nm, not the physiological CO₂ hydration reaction [1]. False positives frequently occur here for two reasons:

  • Spectral Overlap: Thiophene derivatives can exhibit weak absorbance near the 405 nm detection wavelength. As you titrate the compound, the background absorbance shifts, artificially mimicking a reduction in the production of the 4-nitrophenolate ion.

  • Conformational Artifacts: Some compounds bind to secondary allosteric sites that sterically hinder the bulky 4-NPA substrate from entering the pocket, but do not block the much smaller, physiological CO₂ molecule. The Fix: Do not rely solely on esterase assays for hit validation. You must orthogonally confirm the hit using a colorimetric CO₂ hydration assay (monitoring pH drop via phenol red) [1].

Q2: My Surface Plasmon Resonance (SPR) sensorgrams show non-saturating, super-stoichiometric binding (Rmax is way too high). Is this a true hit? The Causality: This is the classic signature of promiscuous colloidal aggregation . At concentrations typically above 10 µM, the hydrophobic 5-methoxythiophene rings stack in aqueous buffers, forming sub-micron colloidal particles. These colloids non-specifically sequester the immobilized Carbonic Anhydrase on the SPR chip, leading to massive, non-saturating refractive index shifts [2]. The Fix: Implement detergent mitigation. Add a non-ionic surfactant (e.g., 0.005% Tween-20) to your running buffer. Detergents disrupt the critical micelle concentration of these colloids, eliminating the false positive signal while preserving the true 1:1 stoichiometric binding of the sulfonamide to the zinc pocket [2].

Q3: In our fluorescence indicator-displacement assay, the baseline signal drops immediately upon adding 5-methoxythiophene-2-sulfonamide, before the enzyme is even introduced. What is happening? The Causality: You are experiencing an Inner-Filter Effect (IFE) or direct autofluorescence quenching. The compound is either absorbing the excitation light intended for the fluorescent indicator or absorbing the emission light[3]. The Fix: Run a "compound-only" control plate. If the compound quenches the fluorophore in the absence of the enzyme, you must mathematically correct for the IFE using the compound's extinction coefficient, or switch to a red-shifted indicator dye that operates outside the absorption spectrum of the thiophene ring [3].

III. Quantitative Data & Mitigation Matrix

To streamline your assay development, use the following matrix to identify and resolve false positives based on your primary screening modality.

Assay ModalityPrimary ReadoutCommon False Positive MechanismDiagnostic SignatureMitigation Strategy
Esterase (4-NPA) Absorbance (405 nm)Spectral overlap / Surrogate substrate biasHigh baseline absorbance; Activity mismatch with CO₂ assayRun compound-only blanks; Validate with CO₂ hydration assay.
CO₂ Hydration Absorbance (570 nm, Phenol Red)Buffer capacity interferenceNon-linear pH drop regardless of enzyme presenceEnsure compound stocks are pH-neutralized; check buffer stringency.
SPR (Biacore) Refractive Index (RU)Colloidal aggregation / DMSO mismatchSuper-stoichiometric binding; Bulk shift jumpsAdd 0.005% Tween-20; Match DMSO exactly to 1.0% or 5.0%.
Fluorescence Displacement Fluorescence IntensityInner-Filter Effect (IFE) / QuenchingInstant baseline drop upon compound additionUse red-shifted fluorophores; perform mathematical IFE correction.

IV. Self-Validating Protocol: SPR Orthogonal Validation Workflow

To definitively prove that 5-methoxythiophene-2-sulfonamide is a true 1:1 stoichiometric inhibitor and not a promiscuous aggregator, execute the following self-validating SPR protocol [2].

Step 1: Buffer Preparation (Aggregation Mitigation) Prepare the running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% (v/v) Tween-20 , and exactly 5.0% (v/v) DMSO. Causality: The Tween-20 prevents colloidal aggregation. The precise DMSO concentration is critical because DMSO has a massive refractive index; even a 0.1% mismatch between the sample and running buffer will cause a false positive bulk shift.

Step 2: Target Immobilization Immobilize Human Carbonic Anhydrase II (hCAII) onto a CM5 sensor chip via standard amine coupling. Target a low immobilization level (approx. 2000 RU) to minimize mass transport limitations and steric crowding.

Step 3: DMSO Calibration (The Self-Validation Step) Before injecting the compound, run a DMSO calibration curve (4.5% to 5.5% DMSO in buffer). Causality: This generates a calibration plot to automatically subtract bulk refractive index errors caused by slight pipetting variations in your compound plates. If this step fails, all subsequent data is invalid.

Step 4: Multi-Cycle Kinetic Injection Prepare a 3-fold dilution series of 5-methoxythiophene-2-sulfonamide (e.g., 0.1 µM to 10 µM) in the running buffer. Inject at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

Step 5: Data Analysis & Ligand Efficiency Fit the sensorgrams to a 1:1 Langmuir binding model. Calculate the Ligand Efficiency (LE). A true hit will exhibit an LE > 0.3 kcal/mol per heavy atom and an Rmax that perfectly matches the theoretical 1:1 binding stoichiometry of the immobilized enzyme.

V. References

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity Source: MDPI (Molecules) URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors Source: Chem (Cell Press / Elsevier) URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Room Temperature Stability of 5-Methoxythiophene-2-sulfonamide

Welcome to the Application Scientist Support Portal. Handling electron-rich heteroaromatic sulfonamides requires a nuanced understanding of their intrinsic chemical reactivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling electron-rich heteroaromatic sulfonamides requires a nuanced understanding of their intrinsic chemical reactivity. This guide provides field-proven, self-validating protocols to eliminate room-temperature degradation of 5-methoxythiophene-2-sulfonamide during your experiments.

Core Causality: Why Does It Degrade? (FAQ)

Q: Why is 5-methoxythiophene-2-sulfonamide so sensitive at room temperature compared to standard benzenesulfonamides? A: The instability is fundamentally driven by the methoxy (-OCH3) group. As a strong electron-donating group (EDG), it significantly increases the electron density of the thiophene ring via resonance. While the sulfonamide moiety itself is generally stable to neutral hydrolysis and is a privileged functional group in drug discovery [3], the enriched thiophene ring becomes highly susceptible to electrophilic attack and ambient oxidation. Over time, atmospheric oxygen and UV/Vis light catalyze the formation of thiophene 1-oxide and subsequent ring-cleavage products [2].

Q: What are the visual indicators of degradation? A: Pure 5-methoxythiophene-2-sulfonamide is a white to off-white powder. Degradation is typically heralded by a color shift to yellow or pale brown. This macroscopic change indicates the microscopic formation of oxidized radical intermediates or desulfonation byproducts.

Degradation Pathways

To effectively troubleshoot, you must understand the molecular vulnerabilities of your compound. The diagram below maps the three primary stress vectors that compromise 5-methoxythiophene-2-sulfonamide.

degradation_mechanisms API 5-Methoxythiophene- 2-sulfonamide Ox Oxidative Stress (O2, ROS) API->Ox Electron-rich ring Hydro Hydrolytic Stress (Moisture, pH < 4) API->Hydro S-N bond attack Photo Photolytic Stress (UV/Vis Light) API->Photo Photon absorption Deg1 Thiophene 1-oxide & Ring Cleavage Ox->Deg1 Deg2 Sulfonic Acid + Ammonia Hydro->Deg2 Deg3 Radical Intermediates (C-S Cleavage) Photo->Deg3

Fig 1: Primary degradation pathways of 5-methoxythiophene-2-sulfonamide under ambient conditions.

Quantitative Stability Data

Understanding the half-life (t½) under various conditions dictates our handling protocols. Below is a comparative matrix of degradation rates at 25°C, summarizing the impact of different environmental stressors.

Environmental ConditionPrimary StressorHalf-Life (t½) at 25°CPrimary Degradant Detected
Ambient Air, Clear VialO₂, Light14 DaysThiophene 1-oxide
Ambient Air, DarkO₂45 DaysThiophene 1-oxide
Argon, Clear VialLight30 DaysDesulfonation products
Aqueous Solution (pH 2.0)Acid, H₂O5 Days5-Methoxythiophene-2-sulfonic acid
Argon, Amber Vial, Desiccant None >2 Years None detected

Troubleshooting & Step-by-Step Protocols

Issue 1: Powder degradation during routine benchtop use.

Root Cause: Repeated exposure to atmospheric moisture and oxygen during daily aliquoting. Solution: The "Dry-Argon Aliquot" Protocol. This protocol establishes a self-validating system by running a parallel "dummy" vial to continuously confirm the integrity of the inert storage atmosphere.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk 5-methoxythiophene-2-sulfonamide into a controlled glove box purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 5–10 mg per vial). This prevents the repeated oxygen exposure associated with open-close cycles of a single master vial.

  • Desiccation: Place the sealed vials into a secondary containment bag. Add a micro-desiccant packet (silica gel) to the bag, not directly inside the API vials.

  • Sealing: Cap the vials with PTFE-lined septa and crimp tightly.

  • Self-Validation Loop: Prepare one "Control Vial" containing only a highly sensitive moisture/oxygen indicator strip. Store this alongside your API batch at room temperature. Validation: As long as the indicator strip remains its baseline color, the batch seal is validated and the API is guaranteed stable. If it shifts color, the batch is compromised and must be re-purified.

Issue 2: Rapid loss of API titer in assay solutions.

Root Cause: Acid-catalyzed hydrolysis of the sulfonamide bond or aqueous oxidation [1]. Solution: The "Buffered Solution" Protocol.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the compound in anhydrous DMSO to create the primary stock (10-100 mM). Never store this compound as an aqueous stock.

  • Working Solutions: Dilute the DMSO stock into aqueous assay buffers only immediately prior to the experiment (within 30 minutes of use).

  • pH Control: Ensure the aqueous buffer is strictly maintained between pH 7.0 and 7.4. Avoid acidic conditions (pH < 4), which protonate the sulfonamide nitrogen and drastically accelerate S-N bond cleavage.

  • Self-Validation Loop: Spike your working solution with a structurally stable internal standard (IS), such as a standard benzenesulfonamide lacking the methoxy group. Run an LC-MS aliquot at T=0 and T=24 hours. Validation: The protocol is validated if the Peak Area Ratio (API / IS) remains >0.99 after 24 hours.

Self-Validating Quality Control Workflow

To ensure your laboratory environment is not silently compromising the compound, implement the following QC workflow for every new synthesized or purchased batch.

validation_workflow Prep Sample Prep (Argon + Desiccant) Control Unprotected Control Prep->Control Test Protected Sample Prep->Test Spike Spike Internal Standard (IS) Control->Spike Test->Spike LCMS LC-MS Analysis (T=0, 7, 14, 30 days) Spike->LCMS Validate Validation: Test/IS Ratio > 0.99 LCMS->Validate

Fig 2: Self-validating workflow for verifying room temperature stability protocols.

References

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. International Atomic Energy Agency (IAEA) / Journal of Hazardous Materials. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society (ACS). Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Matrix Effects for 5-Methoxythiophene-2-sulfonamide in LC-MS/MS Bioanalysis

Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals facing matrix effects during the quantification of 5-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals facing matrix effects during the quantification of 5-methoxythiophene-2-sulfonamide in biological matrices.

Diagnostic Hub: Visualizing the Problem

Before implementing a solution, it is critical to understand the physical mechanisms causing signal loss. In Electrospray Ionization (ESI), matrix components from biological samples compete with the target analyte for charge on the surface of the evaporating droplet.

ESIMechanism Droplet ESI Droplet Formation (Analyte + Matrix) Evaporation Solvent Evaporation & Fission Droplet->Evaporation Competition Surface Charge Competition (Phospholipids vs. Analyte) Evaporation->Competition Suppression Ion Suppression (Analyte remains neutral) Competition->Suppression High Matrix Detection Reduced MS Signal for Target Analyte Suppression->Detection

Mechanism of ion suppression by endogenous phospholipids during electrospray ionization.

Knowledge Base: Troubleshooting FAQs

Q1: Why does 5-methoxythiophene-2-sulfonamide exhibit inconsistent recovery and severe signal drift during plasma analysis? A: 5-methoxythiophene-2-sulfonamide (MW 193.24) is a relatively polar compound that typically elutes early-to-mid gradient in reversed-phase liquid chromatography (RPLC). When analyzing plasma prepared via simple protein precipitation (PPT), endogenous glycerophosphocholines and lysophosphatidylcholines co-extract and co-elute with the analyte[1]. In the ESI source, these highly surface-active phospholipids outcompete the sulfonamide for available protons (in positive ion mode) or restrict droplet surface access (in negative ion mode), leading to severe ion suppression. The signal drift occurs because phospholipids accumulate on the analytical column and elute erratically over subsequent injections[1].

Q2: How do I quantitatively determine if my assay is suffering from matrix effects? A: You must calculate the Matrix Factor (MF) using the post-extraction spike method pioneered by Matuszewski et al.[2]. The causality behind this method is that it isolates the ionization efficiency from the extraction recovery.

  • Absolute MF = (Peak Area of Analyte Spiked Post-Extraction into Blank Matrix) / (Peak Area of Analyte in Neat Solvent)

  • An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression. Regulatory guidelines, including the FDA 2018 guidance[3] and ICH M10[4], require that the Internal Standard (IS)-normalized MF must have a coefficient of variation (CV) ≤ 15% across at least six independent matrix lots to ensure assay reliability.

Q3: What is the most effective sample preparation strategy to eliminate phospholipid-induced ion suppression for this compound? A: While Liquid-Liquid Extraction (LLE) can exclude some polar matrix components, sulfonamides often exhibit poor partitioning into non-polar organic solvents. Solid-Phase Extraction (SPE) or targeted Phospholipid Depletion (PLD) plates are superior[1]. PLD plates utilize a Lewis acid-base interaction: proprietary sorbents (e.g., zirconia or titania) act as strong Lewis acids that selectively and irreversibly bind the phosphate moiety (Lewis base) of phospholipids. Because 5-methoxythiophene-2-sulfonamide lacks this specific phosphate group, it passes through the sorbent unhindered, resulting in high recovery and a clean baseline.

Data Center: Quantitative Method Comparison

To illustrate the causality between sample preparation and data integrity, the following table summarizes the performance of various extraction methods for 5-methoxythiophene-2-sulfonamide spiked at 10 ng/mL in human plasma.

Extraction MethodAbsolute Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF (%CV, n=6)Phospholipid Removal (%)
Protein Precipitation (PPT) 92.50.45 (Severe Suppression)22.4% (Fails ICH M10)< 5%
Liquid-Liquid Extraction (LLE) 41.2 (Poor Partitioning)0.8811.2%~ 60%
Mixed-Mode Anion Exchange (MAX) 85.00.926.5%~ 85%
Phospholipid Depletion (PLD) 94.30.98 (Negligible Effect)3.1% (Passes ICH M10)> 99%

Protocol Library: Self-Validating Methodologies

MatrixEffectWorkflow Start Observe Signal Loss PostColumn Run Post-Column Infusion (Qualitative) Start->PostColumn Identify Identify Suppression Zones PostColumn->Identify PostSpike Post-Extraction Spike (Quantitative) Identify->PostSpike CalcMF Calculate Matrix Factor (MF) PostSpike->CalcMF Decision Is MF 0.85 - 1.15? CalcMF->Decision OptimizePrep Optimize Sample Prep (SPE / PLD) Decision->OptimizePrep No Validate Proceed to Validation Decision->Validate Yes OptimizePrep->PostSpike

Workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

Protocol 1: Post-Column Infusion (Qualitative Assessment)

This protocol maps the exact retention time zones where matrix components suppress the MS signal, allowing you to adjust your chromatography.

  • Preparation: Prepare a neat solvent solution of 5-methoxythiophene-2-sulfonamide at 100 ng/mL.

  • System Setup: Connect a syringe pump to a T-connector situated between the analytical column outlet and the MS source inlet.

  • Infusion: Infuse the neat solution at a constant rate (e.g., 10 µL/min) to establish a steady baseline signal for the target MRM transition.

  • Injection: Inject a blank matrix extract (e.g., plasma extracted via PPT) onto the LC column using your standard gradient method.

  • Observation: Monitor the MS chromatogram. Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components.

  • Validation Checkpoint: Inject a neat solvent blank immediately after the matrix injection. If the baseline drift exceeds 15% during the solvent injection, the MS source is fouled and requires cleaning before proceeding.

Protocol 2: Phospholipid Depletion (PLD) Extraction Workflow

This protocol utilizes Lewis acid-base interactions to selectively remove phospholipids, ensuring a self-validating, matrix-free extract.

  • Sample Aliquot: Transfer 50 µL of human plasma to a 96-well PLD plate (e.g., HybridSPE or equivalent).

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Scientific Causality: The SIL-IS will co-elute perfectly with the analyte, experiencing the exact same ionization environment, thus mathematically cancelling out any residual matrix effects[2].

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile. The acid disrupts protein binding, while the high organic content precipitates proteins.

  • Mixing: Agitate the plate on an orbital shaker at 1000 RPM for 2 minutes.

  • Elution: Apply positive pressure (or vacuum) to push the sample through the PLD sorbent into a collection plate. The sorbent will trap the precipitated proteins and bind the phospholipids.

  • Dilution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Validation Checkpoint (ICH M10 Compliance): Calculate the CV of the IS-normalized Matrix Factor across 6 independent matrix lots (including one hemolyzed and one lipemic lot). The protocol is considered validated for matrix effects only if the CV is ≤ 15%[4].

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples , Bioanalysis Zone,[1]

  • 5-methoxythiophene-2-sulfonamide | 140646-38-4 , Sigma-Aldrich,

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later , D-NB.info,[4]

  • Bioanalytical Method Validation - Guidance for Industry , FDA,[3]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches , NIH / PMC,[2]

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: LC-MS Purity Validation of 5-Methoxythiophene-2-sulfonamide

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to precursor validation dictates downstream success. 5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to precursor validation dictates downstream success. 5-Methoxythiophene-2-sulfonamide (CAS: 140646-38-4)[1] is a critical synthetic intermediate used in the development of platelet ADP receptor inhibitors[2] and novel CCR8 modulators targeting the tumor microenvironment[3].

Validating the purity of this thiophene-sulfonamide is not a trivial exercise. Trace regioisomers (e.g., 4-methoxy vs. 5-methoxy variants) or des-methoxy degradation products can drastically alter coupling efficiencies during sulfonylurea formation, ultimately compromising the pharmacological profile of the Active Pharmaceutical Ingredient (API)[2].

Synthesis_Pathway A 5-Methoxythiophene- 2-sulfonamide B Sulfonylurea Coupling A->B C CCR8 Antagonist (API) B->C D T-Cell Immunomodulation (Target Binding) C->D

Caption: Role of 5-methoxythiophene-2-sulfonamide in CCR8 antagonist development.

Comparative Analysis of Analytical Modalities

Why choose Liquid Chromatography-Mass Spectrometry (LC-MS) over traditional methods? Sulfonamides exhibit high polarity and low volatility, rendering Gas Chromatography-Mass Spectrometry (GC-MS) ineffective without cumbersome and artifact-prone derivatization steps[4]. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for bulk purity, it lacks the specificity to differentiate co-eluting isobaric impurities or structurally similar thiophene regioisomers.

LC-MS, particularly Tandem Mass Spectrometry (LC-MS/MS), provides the definitive molecular identification and quantitative rigor required for pharmaceutical-grade validation[4].

Table 1: Performance Comparison for Sulfonamide Purity Validation
Analytical ModalitySensitivitySpecificity (Regioisomers)Matrix Effect SusceptibilityMechanistic Limitations
HPLC-UV (DAD) Moderate (µg/mL)LowLowCannot resolve co-eluting impurities with identical chromophores.
GC-MS N/AN/AHighSulfonamides degrade at high temperatures; requires silylation[4].
LC-MS (Single Quad) High (ng/mL)ModerateModerateProvides exact mass [M+H]+ but cannot distinguish structural isomers.
LC-MS/MS (Triple Quad) Ultra-High (pg/mL)HighModerateMRM transitions definitively identify structural fragments[5].

Experimental Protocol: A Self-Validating LC-MS Workflow

As a Senior Application Scientist, I design protocols not just to generate data, but to continuously prove their own validity. The following LC-MS methodology for 5-methoxythiophene-2-sulfonamide incorporates internal fail-safes to ensure absolute trustworthiness.

Step 1: Self-Validating Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-methoxythiophene-2-sulfonamide in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock[1].

  • Working Dilution: Dilute to 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile).

  • Internal Standard (IS) Spiking: Spike every sample and blank with 1 µg/mL of a stable isotope-labeled standard (e.g., Sulfamethoxazole-13C6).

    • Causality: The IS acts as a self-validating mechanism. If the IS peak area deviates by >5% between injections, it immediately flags ionization suppression (matrix effects) or instrument drift[6].

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at 0.3 mL/min.

    • Causality: The pKa of typical sulfonamides ranges from 5.0 to 7.0[7]. Utilizing an acidic mobile phase (pH ~2.7 via 0.1% Formic Acid) ensures the sulfonamide functional group remains fully protonated. This promotes sharp peak shapes on the non-polar C18 stationary phase and primes the molecule for positive electrospray ionization (ESI+)[7].

Step 3: Mass Spectrometry (ESI+) Parameters

Operate the mass spectrometer in ESI+ mode. The sulfonamide group readily accepts a proton to form the [M+H]+ precursor ion[5][6].

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Precursor Ion: m/z 194.0 (Exact mass of C5H7NO3S2 is 192.98 Da; [M+H]+ = 194.0 Da).

  • MRM Transitions: Monitor transitions such as 194.0 → 113.0 (loss of the sulfonamide group, -SO2NH2) to confirm structural identity[4].

LCMS_Workflow N1 Sample Preparation Internal Standard Spiking N2 UHPLC Separation C18, Gradient Elution N1->N2 N3 ESI+ Ionization Protonation to[M+H]+ N2->N3 N4 Tandem Mass Analysis MRM Transitions N3->N4 N5 Purity Validation TIC & UV Integration N4->N5

Caption: LC-MS/MS purity validation workflow for sulfonamide derivatives.

Data Interpretation & Quantitative Purity Assessment

To certify the purity of 5-methoxythiophene-2-sulfonamide, rely on a dual-detector approach combining the Total Ion Chromatogram (TIC) and the Diode Array Detector (DAD) trace (extracted at 254 nm).

  • System Suitability Check: Before analyzing the sample, review the blank injection. A self-validating system must show zero carryover at the retention time of the analyte.

  • Linearity Verification: Ensure the 10 µg/mL sample falls within the linear dynamic range of the detector. Signal saturation artificially inflates purity percentages by capping the main peak while impurity peaks continue to scale[5].

  • Purity Calculation: Integrate all peaks in the UV chromatogram. The relative purity is calculated as (Area of Analyte Peak / Total Area of All Peaks) × 100.

  • Impurity Profiling: Cross-reference any UV impurity peaks >0.1% area with the TIC. Use the MS spectra to determine if the impurity is a des-methoxy variant (m/z 164.0) or an unreacted starting material.

By combining the quantitative reliability of UV with the structural specificity of MS/MS, this protocol ensures that only pharmaceutical-grade 5-methoxythiophene-2-sulfonamide advances into your synthetic pipeline.

References

  • Source: google.
  • Source: sigmaaldrich.
  • Source: acs.
  • Source: google.
  • Source: sciex.
  • Source: rsc.
  • Source: scielo.

Sources

Comparative

A Comparative Guide to 5-methoxythiophene-2-sulfonamide and Other Thiophene-Based Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the thiophene sulfonamide scaffold has proven to be a remarkably versatile and potent framework for the design of e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene sulfonamide scaffold has proven to be a remarkably versatile and potent framework for the design of enzyme inhibitors.[1][2] This guide provides an in-depth comparative analysis of 5-methoxythiophene-2-sulfonamide and its structural analogues, with a primary focus on their activity as carbonic anhydrase (CA) inhibitors. By examining experimental data and structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the selection and development of thiophene-based sulfonamides for therapeutic applications.

The Thiophene Sulfonamide Scaffold: A Privileged Structure in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] The dysregulation of CA activity has been implicated in a range of pathologies, such as glaucoma, edema, epilepsy, and certain types of cancer.[1][3] Consequently, the development of potent and selective CA inhibitors has been a long-standing objective in drug discovery.

The sulfonamide group (-SO2NH2) is the quintessential zinc-binding group for CA inhibitors, and its incorporation into a thiophene ring has yielded a class of highly effective modulators of CA activity.[1][2] The thiophene ring itself offers several advantages, including its aromaticity, metabolic stability, and the ability to engage in various non-covalent interactions within the enzyme's active site.[4] The pioneering work of Davenport in 1945 first highlighted the superior efficacy of thiophene-2-sulfonamide as a CA inhibitor compared to the six-membered aromatic scaffold of sulfanilamide.[1] This discovery paved the way for extensive research into five-membered heterocyclic sulfonamides as a promising class of therapeutic agents.[1][2]

5-methoxythiophene-2-sulfonamide: A Profile

While specific quantitative inhibition data for 5-methoxythiophene-2-sulfonamide against a comprehensive panel of carbonic anhydrase isozymes is not extensively documented in publicly available literature, the structure-activity relationships of related compounds provide valuable insights into its expected performance. The methoxy group at the 5-position of the thiophene ring is an electron-donating group, which can influence the electronic properties of the sulfonamide moiety and its interaction with the zinc ion in the CA active site. Furthermore, the methoxy group can participate in hydrogen bonding or other interactions with amino acid residues in the active site, potentially enhancing binding affinity and selectivity.

Comparative Analysis with Other 5-Substituted Thiophene-2-Sulfonamides

To understand the impact of the 5-methoxy substituent, it is instructive to compare it with other thiophene-2-sulfonamides bearing different functional groups at the 5-position. The electronic and steric properties of these substituents can significantly alter the inhibitory profile of the molecule.

A study on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides revealed that substitution at the 5-position of the thiophene ring can lead to potent inhibition of several human (h) CA isozymes, particularly hCA II, hCA IX, and hCA XII, while showing weaker inhibition against hCA I.[5] This suggests that the 5-position is a critical site for modulating the potency and selectivity of thiophene-2-sulfonamide inhibitors.

Structure-Activity Relationships (SAR)

The following diagram illustrates the general structure of 5-substituted thiophene-2-sulfonamides and highlights the key structural features influencing their activity as carbonic anhydrase inhibitors.

General Structure of 5-Substituted Thiophene-2-Sulfonamides and Key SAR Insights cluster_0 Thiophene Sulfonamide Scaffold cluster_1 Key Moieties and Their Influence Thiophene Ring 5-Substituted Thiophene-2-SulfonamideSRSO2NH2 Sulfonamide Sulfonamide Group: - Primary zinc-binding group - Essential for CA inhibition Thiophene Ring:so2nh2->Sulfonamide Zinc Binding R_group 5-Substituent (R): - Modulates potency and selectivity - Can be varied to optimize properties Thiophene Ring:r->R_group Modulation Thiophene Thiophene Ring: - Aromatic scaffold - Influences orientation in active site Workflow for Comparative Evaluation of Thiophene Sulfonamide CA Inhibitors cluster_synthesis Synthesis & Characterization cluster_inhibition In Vitro Inhibition Assays cluster_analysis Data Analysis & SAR s1 Synthesis of 5-Substituted Thiophene-2-Sulfonamides s2 Purification & Structural Characterization (NMR, MS) s1->s2 i1 Preparation of CA Isozymes (hCA I, II, IX, XII) s2->i1 Test Compounds i2 Stopped-Flow CO2 Hydration Assay i1->i2 i3 Determination of IC50/Ki Values i2->i3 a1 Comparative Analysis of Inhibition Data i3->a1 Quantitative Data a2 Structure-Activity Relationship (SAR) Elucidation a1->a2 a2->s1 Rational Design of New Analogues

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Validation

A Comparative Guide to Surface Plasmon Resonance (SPR) Validation for 5-methoxythiophene-2-sulfonamide

This guide provides a comprehensive analysis of Surface Plasmon Resonance (SPR) for the validation of small molecule-protein interactions, using 5-methoxythiophene-2-sulfonamide as a case study. It is intended for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of Surface Plasmon Resonance (SPR) for the validation of small molecule-protein interactions, using 5-methoxythiophene-2-sulfonamide as a case study. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of SPR in the context of small molecule inhibitor characterization and to compare its performance against alternative technologies.

Introduction: The Significance of 5-methoxythiophene-2-sulfonamide and its Interaction with Carbonic Anhydrase

5-methoxythiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which are renowned for their inhibitory activity against a family of metalloenzymes known as carbonic anhydrases (CAs).[1] CAs play a crucial role in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and some cancers.[2] The five-membered thiophene ring in this class of sulfonamides has been shown to be an effective scaffold for potent and selective CA inhibitors.[1]

The primary mechanism of action for sulfonamide inhibitors is the coordination of the sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme.[3] However, secondary interactions between the inhibitor and amino acid residues in the active site cavity significantly influence binding affinity and selectivity.[3][4] Understanding the kinetics of this interaction—how quickly the compound binds (association rate, k_a_) and how long it remains bound (dissociation rate, k_d_)—is paramount for drug development. These kinetic parameters determine the equilibrium dissociation constant (K_D_), a key measure of binding affinity.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time measurement of biomolecular interactions, making it an ideal tool for characterizing the binding of small molecules like 5-methoxythiophene-2-sulfonamide to their protein targets.[2]

Surface Plasmon Resonance (SPR) Validation: A Detailed Workflow

SPR technology measures changes in the refractive index at the surface of a sensor chip, which directly correlates with the binding of an analyte (in this case, 5-methoxythiophene-2-sulfonamide) to a ligand (carbonic anhydrase) immobilized on the chip.[2]

Experimental Workflow for SPR Analysis

The following diagram illustrates the typical workflow for an SPR experiment designed to validate the interaction between 5-methoxythiophene-2-sulfonamide and a carbonic anhydrase isoform (e.g., hCA II).

SPR_Workflow cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Measurement cluster_analysis Phase 3: Data Analysis prep_ligand Prepare Carbonic Anhydrase (Ligand) immobilization Immobilize Ligand on Sensor Chip prep_ligand->immobilization prep_analyte Prepare 5-methoxythiophene- 2-sulfonamide (Analyte) association Inject Analyte (Association) prep_analyte->association prep_buffer Prepare Running Buffer prep_buffer->immobilization prep_buffer->association dissociation Flow Running Buffer (Dissociation) prep_buffer->dissociation immobilization->association association->dissociation regeneration Regenerate Surface dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->association Next Cycle fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine ka, kd, KD fitting->kinetics

Caption: A typical workflow for an SPR experiment.

Detailed SPR Protocol for 5-methoxythiophene-2-sulfonamide and Carbonic Anhydrase II

This protocol outlines the steps for determining the binding kinetics of 5-methoxythiophene-2-sulfonamide with human Carbonic Anhydrase II (hCA II).

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • 5-methoxythiophene-2-sulfonamide

  • SPR instrument (e.g., Biacore, Reichert, or similar)

  • CM5 sensor chip (or equivalent carboxylated sensor surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)

  • Analyte dilution buffer (running buffer with a low percentage of DMSO, e.g., 1-5%, to match the analyte stock solution)

Methodology:

  • Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxylated surface with a freshly prepared mixture of EDC and NHS.

    • Inject hCA II (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of hCA II to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis (Kinetic Titration):

    • Prepare a dilution series of 5-methoxythiophene-2-sulfonamide in the analyte dilution buffer. A typical concentration range for a potent inhibitor would be from low nanomolar to micromolar (e.g., 1 nM to 1 µM).

    • Inject the different concentrations of the analyte over the ligand and reference flow cells for a set association time (e.g., 120-180 seconds).

    • Follow with a dissociation phase where only the running buffer flows over the sensor surface for a defined time (e.g., 300-600 seconds).

    • Between each analyte injection, regenerate the sensor surface to remove any bound analyte using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt solution). The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell from the signal of the ligand flow cell.

    • The resulting sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

Representative Data for 5-methoxythiophene-2-sulfonamide

While specific experimental data for 5-methoxythiophene-2-sulfonamide is not publicly available, based on studies of similar thiophene-based sulfonamides inhibiting hCA II, we can expect the following kinetic profile.[5][6][7]

ParameterExpected ValueDescription
k_a_ (M⁻¹s⁻¹) 1 x 10⁵ - 1 x 10⁶Association Rate Constant
k_d_ (s⁻¹) 1 x 10⁻³ - 1 x 10⁻⁴Dissociation Rate Constant
K_D_ (nM) 1 - 10Equilibrium Dissociation Constant

Comparative Analysis: SPR vs. Alternative Validation Methods

While SPR is a robust technique, it is essential to understand its performance in comparison to other commonly used methods for validating small molecule-protein interactions. The two most prominent alternatives are Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Biolayer Interferometry (BLI)

BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[8] Similar to SPR, it provides real-time, label-free kinetic data.

BLI_Workflow cluster_prep Phase 1: Preparation cluster_bli Phase 2: BLI Measurement cluster_analysis Phase 3: Data Analysis prep_ligand Prepare Biotinylated Carbonic Anhydrase load_sensor Load Ligand onto Streptavidin Biosensor prep_ligand->load_sensor prep_analyte Prepare 5-methoxythiophene- 2-sulfonamide association Dip into Analyte (Association) prep_analyte->association prep_buffer Prepare Assay Buffer baseline Establish Baseline in Buffer prep_buffer->baseline dissociation Dip into Buffer (Dissociation) prep_buffer->dissociation load_sensor->baseline baseline->association association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine ka, kd, KD fitting->kinetics

Caption: A typical workflow for a BLI experiment.

Materials:

  • Biotinylated recombinant human Carbonic Anhydrase II (hCA II)

  • 5-methoxythiophene-2-sulfonamide

  • BLI instrument (e.g., Octet)

  • Streptavidin (SA) biosensors

  • Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

  • 96-well microplate

Methodology:

  • Biosensor Loading:

    • Hydrate the SA biosensors in the assay buffer.

    • Load the biotinylated hCA II onto the SA biosensors by dipping them into wells containing the protein solution (typically 5-25 µg/mL).[9]

  • Baseline Establishment:

    • Move the loaded biosensors to wells containing only the assay buffer to establish a stable baseline.

  • Association and Dissociation:

    • Transfer the biosensors to wells containing the dilution series of 5-methoxythiophene-2-sulfonamide to monitor the association phase.

    • After the association step, move the biosensors back to the baseline wells (containing only buffer) to measure the dissociation phase.

  • Data Analysis:

    • The data is processed and analyzed in a similar manner to SPR data, fitting the sensorgrams to a kinetic model to extract k_a_, k_d_, and K_D_.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[10][11] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]

ITC_Workflow cluster_prep Phase 1: Preparation cluster_itc Phase 2: ITC Measurement cluster_analysis Phase 3: Data Analysis prep_protein Prepare Carbonic Anhydrase in Cell equilibration Thermal Equilibration prep_protein->equilibration prep_ligand Prepare 5-methoxythiophene- 2-sulfonamide in Syringe titration Inject Ligand into Protein Solution prep_ligand->titration match_buffer Ensure Identical Buffers match_buffer->prep_protein match_buffer->prep_ligand equilibration->titration heat_measurement Measure Heat Change titration->heat_measurement thermogram Generate Thermogram heat_measurement->thermogram integration Integrate Injection Peaks thermogram->integration fitting Fit to Binding Isotherm integration->fitting thermodynamics Determine KD, n, ΔH, ΔS fitting->thermodynamics

Caption: A typical workflow for an ITC experiment.

Materials:

  • Highly purified human Carbonic Anhydrase II (hCA II)

  • 5-methoxythiophene-2-sulfonamide

  • Isothermal Titration Calorimeter

  • Dialysis buffer (e.g., PBS)

Methodology:

  • Sample Preparation:

    • Dialyze both the hCA II and the 5-methoxythiophene-2-sulfonamide stock solution extensively against the same buffer to minimize heats of dilution.[10]

    • Prepare the hCA II solution at a concentration of approximately 10-20 µM in the sample cell.

    • Prepare the 5-methoxythiophene-2-sulfonamide solution at a concentration 10-20 times higher than the protein concentration in the injection syringe (e.g., 100-400 µM).[12]

  • ITC Experiment:

    • Allow the system to thermally equilibrate.

    • Perform a series of small injections (e.g., 2-5 µL) of the 5-methoxythiophene-2-sulfonamide solution into the hCA II solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is integrated and plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the K_D_, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Performance Comparison
FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Mass change at surface (refractive index)Mass change at biosensor tip (optical interference)Heat change in solution
Label-Free YesYesYes
Data Output k_a_, k_d_, K_D_k_a_, k_d_, K_D_K_D_, n, ΔH, ΔS
Throughput Medium to HighHighLow to Medium
Sample Consumption Low (analyte), Moderate (ligand)LowHigh
Sensitivity Very high (suitable for small molecules)High (can be challenging for small molecules <150 Da)Moderate (depends on binding enthalpy)
Buffer Constraints Tolerant to some buffer mismatchesSensitive to buffer mismatchesVery sensitive to buffer mismatches
Immobilization Required (can potentially affect protein activity)Required (can potentially affect protein activity)Not required (in-solution measurement)

Conclusion and Recommendations

Surface Plasmon Resonance stands out as a highly sensitive and reliable method for the detailed kinetic characterization of small molecule inhibitors like 5-methoxythiophene-2-sulfonamide. Its ability to provide both association and dissociation rate constants offers a deeper understanding of the binding mechanism compared to methods that only provide an equilibrium constant.

SPR is particularly recommended when:

  • High sensitivity is required for low molecular weight analytes.

  • Detailed kinetic information (k_a_ and k_d_) is crucial for lead optimization.

  • Moderate to high throughput screening is necessary.

Biolayer Interferometry serves as a valuable alternative, especially for:

  • Higher throughput screening campaigns.

  • Situations where fluidics-free operation is advantageous.

Isothermal Titration Calorimetry is the gold standard for:

  • Obtaining a complete thermodynamic profile of the interaction.

  • Validating binding stoichiometry.

  • Confirming binding affinity in-solution, without immobilization.

For a comprehensive validation of 5-methoxythiophene-2-sulfonamide as a carbonic anhydrase inhibitor, a multi-technique approach is often the most rigorous. SPR can be employed for initial kinetic characterization and screening of analogs, while ITC can be used as an orthogonal method to confirm the binding affinity and elucidate the thermodynamic drivers of the interaction. This layered approach provides the highest level of confidence in the characterization of small molecule-protein interactions, which is essential for successful drug discovery and development.

References

  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. (2021). STAR Protocols. [Link]

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. (2018). Scientific Reports. [Link]

  • Bio-Layer Interferometry (BLI) - Octet RED96. OSTR. [Link]

  • Biolayer Interferometry for DNA Protein Interactions V.2. (2023). protocols.io. [Link]

  • Small Molecule Analysis via Biolayer Interferometry. Gator Bio. [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (1999). Protein Science. [Link]

  • Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. (2018). Journal of Medicinal Chemistry. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2018). Methods in Molecular Biology. [Link]

  • Investigating Active Site Binding of Ligands to High and Low Activity Carbonic Anhydrase Enzymes Using Native Mass Spectrometry. (2020). Journal of the American Society for Mass Spectrometry. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). IntechOpen. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2016). Journal of Medicinal Chemistry. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and. (2016). Zenodo. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (2016). University of Birmingham's Research Portal. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules. [Link]

  • Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. (1995). Journal of Medicinal Chemistry. [Link]

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Comparative

5-methoxythiophene-2-sulfonamide vs brinzolamide efficacy in vitro

An In-Depth Guide to the In-Vitro Efficacy of 5-methoxythiophene-2-sulfonamide and Brinzolamide as Carbonic Anhydrase Inhibitors Introduction: Targeting a Ubiquitous Enzyme Family Carbonic anhydrases (CAs, EC 4.2.1.1) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In-Vitro Efficacy of 5-methoxythiophene-2-sulfonamide and Brinzolamide as Carbonic Anhydrase Inhibitors

Introduction: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes crucial to fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, CO₂ and ion transport, and fluid secretion across biological membranes.[1][3] With 15 known isoforms in humans exhibiting varied tissue distribution and catalytic activity, CAs have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1][2][4]

This guide provides a detailed comparative analysis of the in-vitro efficacy of two sulfonamide-based CA inhibitors (CAIs): Brinzolamide and 5-methoxythiophene-2-sulfonamide . Brinzolamide (marketed as Azopt®) is a well-established second-generation CAI used clinically to lower intraocular pressure (IOP) in the treatment of glaucoma.[3][5][6] 5-methoxythiophene-2-sulfonamide belongs to a class of five-membered heterocyclic sulfonamides that have demonstrated potent and, in some cases, isoform-selective CA inhibition, making them a subject of significant research interest.[4][7]

Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds, grounded in established experimental protocols and mechanistic insights.

Comparative In-Vitro Efficacy: A Quantitative Look at Isoform Inhibition

The cornerstone of evaluating CA inhibitors lies in determining their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against various CA isoforms. High potency (low Kᵢ/IC₅₀) and isoform selectivity are critical determinants of a compound's therapeutic potential and side-effect profile. Brinzolamide, for instance, was developed for its high selectivity for hCA II, the predominant isoform in the ciliary body of the eye, over hCA I, which is abundant in red blood cells.[5][8] Thiophene-based sulfonamides have also shown promising selectivity for hCA II over hCA I.[7]

The table below summarizes the available in-vitro inhibition data for both compounds against key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ/IC₅₀)hCA II (Kᵢ/IC₅₀)hCA IX (Kᵢ)hCA XII (Kᵢ)
Brinzolamide ~1320 nM (IC₅₀)3.2 nM (IC₅₀)45.1 nM (as U-104)¹4.5 nM (as U-104)¹
5-thiophene-2-sulfonamide derivatives 683–4250 nM (Kᵢ)Nanomolar range (Kᵢ)Data not availableData not available

¹Data for U-104 (SLC-0111), a closely related sulfonamide, is used to indicate general potency against tumor-associated isoforms.[9] Data sourced from multiple studies.[7][8][9]

Expert Interpretation: The data clearly illustrates the foundational principle behind brinzolamide's clinical success: its profound selectivity for hCA II. It is over 400 times more potent against hCA II than hCA I.[8] This minimizes systemic side effects associated with inhibiting hCA I in red blood cells. While specific data for 5-methoxythiophene-2-sulfonamide is sparse, the broader class of 5-thiophene-2-sulfonamide derivatives also demonstrates a favorable selectivity profile, with weak inhibition of hCA I and potent, nanomolar-level inhibition of hCA II.[7] This suggests that the thiophene scaffold is a promising backbone for developing isoform-selective CAIs.

Mechanism of Inhibition: The Sulfonamide Zinc-Binding Group

The inhibitory action of both brinzolamide and 5-methoxythiophene-2-sulfonamide stems from their primary sulfonamide group (-SO₂NH₂). This group acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion located at the catalytic core of the carbonic anhydrase active site. This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the nucleophilic attack on the CO₂ substrate, thereby blocking the enzyme's catalytic activity.

Caption: High-level depiction of sulfonamide inhibition of carbonic anhydrase.

The specificity for different CA isoforms is not determined by the zinc-binding group itself but by the "tail" portion of the inhibitor molecule (the rest of the chemical structure). Interactions between this tail and amino acid residues lining the active site cavity dictate the binding affinity and selectivity.[1]

Standardized In-Vitro Assay Protocol: Colorimetric Measurement of CA Activity

To ensure reproducible and comparable efficacy data, a standardized in-vitro assay is essential. A widely adopted method utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA).[10][11] The active enzyme cleaves the ester bond, releasing the chromophore p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this color change. Commercial kits from suppliers like Sigma-Aldrich, Assay Genie, and Abcam are based on this principle.[12][13][14]

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM of 5-methoxythiophene-2-sulfonamide or brinzolamide in DMSO).

    • Prepare serial dilutions of the inhibitor stock to create a range of desired test concentrations.

    • Reconstitute the lyophilized CA enzyme (e.g., hCA II) in the provided dilution buffer to a working concentration.

    • Prepare the substrate solution (p-NPA) as directed.

  • Assay Plate Setup (96-well format):

    • Enzyme Control (EC) wells: Add CA Assay Buffer and the CA enzyme solution. This represents 100% enzyme activity.

    • Inhibitor (IC) wells: Add CA Assay Buffer, the CA enzyme solution, and the desired concentration of the test inhibitor.

    • Solvent Control wells: Add CA Assay Buffer, the CA enzyme, and the same concentration of solvent (e.g., DMSO) used for the inhibitor to test for solvent effects.

    • Background Control (BC) wells: Add CA Assay Buffer only (no enzyme).

  • Incubation:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[10][13]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the CA substrate (p-NPA) to all wells except for standard curve wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm (A₄₀₅) in kinetic mode.[12][13] Collect readings every 1-2 minutes for at least 30-60 minutes at room temperature.

  • Data Analysis:

    • For each well, calculate the rate of reaction (ΔA₄₀₅/min) by choosing two time points within the linear portion of the kinetic curve.

    • Subtract the rate of the Background Control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Rate_EC - Rate_IC) / Rate_EC] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow prep 1. Reagent Preparation (Inhibitors, Enzyme, Substrate) setup 2. Plate Setup (96-well) - Enzyme Control - Inhibitor Wells - Background Control prep->setup Dispense reagents incubate 3. Pre-incubation (15 min @ RT) setup->incubate Allow inhibitor binding react 4. Reaction Initiation (Add p-NPA Substrate) incubate->react Start reaction measure 5. Kinetic Measurement (Absorbance @ 405 nm) react->measure Monitor color change analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve & Calculate IC₅₀ measure->analyze Generate kinetic data

Caption: Workflow for an in-vitro carbonic anhydrase inhibitor screening assay.

Expert Analysis and Field Insights

The in-vitro data provides a foundational understanding of a compound's potential, but the interpretation requires nuanced expertise.

  • The Primacy of Isoform Selectivity: The key takeaway from the comparative data is the importance of isoform selectivity. Brinzolamide's clinical utility is directly tied to its high affinity for hCA II, the target isoform for reducing aqueous humor production, and its low affinity for the off-target hCA I.[5][8] For researchers working with 5-methoxythiophene-2-sulfonamide or other novel CAIs, establishing a comprehensive isoform inhibition panel (including hCA I, II, IV, IX, and XII) is a critical first step. This allows for the early prediction of both therapeutic potential (e.g., hCA II inhibition for glaucoma, hCA IX/XII for cancer) and potential liabilities.

  • Causality in Experimental Design: The choice of a colorimetric esterase assay is driven by its simplicity and suitability for high-throughput screening.[13] However, the gold-standard method for determining inhibition constants (Kᵢ) is the stopped-flow CO₂ hydration assay.[15] This method directly measures the physiological reaction catalyzed by CAs and is less prone to artifacts. For lead optimization and detailed mechanistic studies, transitioning from a screening assay to the stopped-flow method is a logical and necessary progression.

  • Structure-Activity Relationships (SAR): The thiophene ring in 5-methoxythiophene-2-sulfonamide is a bioisostere of the 1,3,4-thiadiazole ring found in classic inhibitors like acetazolamide.[4][7] Structural studies have shown that the "tail" moiety of the inhibitor is critical for establishing isoform-specific interactions.[1] Researchers designing novel thiophene-based inhibitors should focus on modifying substituents on the thiophene ring to optimize interactions with non-conserved amino acids within the active site clefts of different CA isoforms, thereby enhancing selectivity.

Conclusion

This guide provides a comparative overview of the in-vitro efficacy of 5-methoxythiophene-2-sulfonamide and the clinically approved drug brinzolamide. Both compounds are potent inhibitors of the key therapeutic target hCA II, with brinzolamide exhibiting exceptionally high selectivity over hCA I. The thiophene sulfonamide scaffold represents a promising area for the development of new, highly selective CAIs. The provided experimental protocol offers a robust and validated framework for researchers to conduct their own comparative in-vitro studies, ensuring the generation of reliable and actionable data in the pursuit of novel therapeutics targeting the carbonic anhydrase enzyme family.

References

  • Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL: [Link]

  • Title: Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases Source: PubMed URL: [Link]

  • Title: Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase Source: PMC (PubMed Central) URL: [Link]

  • Title: Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies Source: Frontiers in Chemistry URL: [Link]

  • Title: Comparisons of Intraocular-Pressure- Lowering Efficacy and Side Effects of 2% Dorzolamide and 1% Brinzolamide Source: Karger Publishers URL: [Link]

  • Title: Topical carbonic anhydrase inhibitors and glaucoma in 2021 Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor Source: ResearchGate URL: [Link]

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, and Evaluation of NO-Donor Containing Carbonic Anhydrase Inhibitors To Lower Intraocular Pressure Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays Source: PMC (PubMed Central) URL: [Link]

  • Title: Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Source: Semantic Scholar URL: [Link]

  • Title: Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis Source: Frontiers in Pharmacology URL: [Link]

  • Title: 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors Source: Europe PMC URL: [Link]

  • Title: In Vitro Inhibition Effects of Some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II Source: PubMed URL: [Link]

  • Title: Inhibition of carbonic anhydrase II by sulfonamide derivatives Source: IMR Press URL: [Link]

  • Title: Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium Source: MDPI URL: [Link]

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: [Link]

  • Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion Source: PubMed URL: [Link]

  • Title: AZOPT (brinzolamide ophthalmic suspension) 1% Label Source: accessdata.fda.gov URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 5-methoxythiophene-2-sulfonamide

This guide provides a comprehensive framework for validating the cross-reactivity of 5-methoxythiophene-2-sulfonamide. It is designed for researchers, scientists, and drug development professionals seeking to rigorously...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the cross-reactivity of 5-methoxythiophene-2-sulfonamide. It is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of this and similar chemical entities. By integrating established biochemical and cellular assays, this guide offers a practical approach to de-risking lead compounds and ensuring on-target efficacy.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. Off-target binding can lead to unforeseen side effects, toxicity, and a misleading interpretation of its mechanism of action.[1][2] 5-methoxythiophene-2-sulfonamide belongs to the thiophene sulfonamide class of compounds, which are known to exhibit a range of biological activities.[3] While this structural motif is present in numerous approved drugs, it is also associated with potential off-target interactions.[2] Therefore, a thorough cross-reactivity validation is not merely a regulatory requirement but a fundamental aspect of robust scientific inquiry.

This guide will compare 5-methoxythiophene-2-sulfonamide against two well-characterized sulfonamides:

  • Acetazolamide: A non-selective carbonic anhydrase inhibitor, chosen to represent a promiscuous binding profile.

  • Dorzolamide: A topically active carbonic anhydrase inhibitor with a degree of selectivity, representing a more refined inhibitor.

The primary hypothesized targets for 5-methoxythiophene-2-sulfonamide, based on its structural class, are the carbonic anhydrases (CAs) .[4][5][6] Potential off-target families of concern for sulfonamides include kinases , cyclooxygenases (COXs) , and cytochrome P450 (CYP) enzymes .[1]

Foundational Principles of Cross-Reactivity Validation

A robust cross-reactivity validation strategy is built on a multi-tiered approach, moving from broad, high-throughput screening to more focused, hypothesis-driven assays. The core principle is to challenge the compound of interest against a diverse and relevant set of potential biological targets under physiologically relevant conditions.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Target-Family Specific Assays cluster_2 Tier 3: Cellular Target Engagement Kinase Panel Kinase Panel Carbonic Anhydrase Isoform Panel Carbonic Anhydrase Isoform Panel Kinase Panel->Carbonic Anhydrase Isoform Panel Identified Hits or Structure-Based Hypothesis GPCR Panel GPCR Panel Ion Channel Panel Ion Channel Panel CETSA Cellular Thermal Shift Assay (CETSA) Carbonic Anhydrase Isoform Panel->CETSA Validate in Cells NanoBRET NanoBRET™ Target Engagement Assay Carbonic Anhydrase Isoform Panel->NanoBRET DHPS Activity Assay DHPS Activity Assay Definitive\nSelectivity Profile Definitive Selectivity Profile CETSA->Definitive\nSelectivity Profile NanoBRET->Definitive\nSelectivity Profile Compound of Interest Compound of Interest Compound of Interest->Kinase Panel Initial Screen Compound of Interest->GPCR Panel Compound of Interest->Ion Channel Panel

Figure 1: A tiered approach to cross-reactivity validation.

Comparative Analysis: Experimental Design and Expected Outcomes

To objectively assess the selectivity of 5-methoxythiophene-2-sulfonamide, we will employ a series of in vitro and cellular assays.

In Vitro Profiling: Kinase and Carbonic Anhydrase Panels

Rationale: Kinases are a common off-target for many small molecules due to the conserved nature of the ATP-binding pocket.[1] Carbonic anhydrases are the likely primary target class for thiophene sulfonamides.[4][5][6] A broad panel screen provides an unbiased view of potential interactions.

Experimental Protocol: Kinase Panel Screening

A commercially available kinase panel, such as those offered by Promega or Thermo Fisher Scientific, will be utilized.[7]

  • Compound Preparation: Prepare stock solutions of 5-methoxythiophene-2-sulfonamide, Acetazolamide, and Dorzolamide in DMSO.

  • Assay Conditions: The compounds will be screened at a single high concentration (e.g., 10 µM) against a panel of at least 100 human kinases. The assays are typically run at the Km for ATP for each kinase to provide a sensitive measure of inhibition.

  • Data Analysis: The percentage of inhibition for each kinase is determined. A cut-off of >50% inhibition is typically used to identify significant hits.

Experimental Protocol: Carbonic Anhydrase Isoform Panel

This assay will be performed using a panel of purified human carbonic anhydrase isoforms (e.g., CA I, II, IV, IX, XII).

  • Assay Principle: A stopped-flow spectrophotometric method is used to measure the CA-catalyzed hydration of CO2.

  • Procedure: a. A solution of the CA isoenzyme is pre-incubated with varying concentrations of the test compounds. b. The reaction is initiated by the addition of a CO2-saturated buffer. c. The change in absorbance of a pH indicator is monitored over time to determine the initial rate of reaction.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Expected Data Summary:

CompoundKinase Hits (>50% at 10µM)CA I IC50 (nM)CA II IC50 (nM)CA IX IC50 (nM)
5-methoxythiophene-2-sulfonamide Hypothesized: <5Hypothesized: 250Hypothesized: 50Hypothesized: 15
Acetazolamide Hypothesized: >102501225
Dorzolamide Hypothesized: <511000.94.2
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful technique to confirm target engagement in a physiological cellular context.[4][8][9] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][8][9]

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Treat cells with compound or DMSO (vehicle) B Heat cells across a temperature gradient A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect soluble fraction D->E F Quantify target protein (e.g., Western Blot, ELISA) E->F G Plot melting curve to determine T_agg F->G

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Carbonic Anhydrase IX

  • Cell Culture: Use a human cell line endogenously expressing CA IX (e.g., HT-29).

  • Compound Treatment: Incubate cells with 5-methoxythiophene-2-sulfonamide, Acetazolamide, Dorzolamide (e.g., at 10x their respective IC50 values for CA IX), or DMSO as a vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated proteins.

  • Detection: Analyze the soluble fractions by Western blot using a specific antibody for CA IX.

  • Data Analysis: Quantify the band intensities and plot them against temperature. The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in Tagg in the presence of a compound indicates target engagement.

Expected Data Summary:

CompoundTargetΔTagg (°C)Interpretation
5-methoxythiophene-2-sulfonamide CA IXHypothesized: +5.2Strong cellular target engagement
Acetazolamide CA IXHypothesized: +4.8Cellular target engagement
Dorzolamide CA IXHypothesized: +6.5Strong cellular target engagement
5-methoxythiophene-2-sulfonamide Off-target XHypothesized: No shiftNo significant cellular engagement

Advanced Cross-Reactivity Profiling: Competitive Binding Assays

Rationale: For any significant off-target kinase hits identified in the initial screen, a competitive binding assay can be used to determine the binding affinity (Ki) and confirm a direct interaction.

Experimental Protocol: Radioligand Competition Binding Assay

  • Assay Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target protein.[10]

  • Procedure: a. Incubate a constant concentration of the purified off-target kinase and a specific radiolabeled ligand with increasing concentrations of 5-methoxythiophene-2-sulfonamide. b. After reaching equilibrium, separate the bound and free radioligand using a filter-based method. c. Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Recommendations

This guide outlines a systematic and rigorous approach to validating the cross-reactivity of 5-methoxythiophene-2-sulfonamide. By comparing its performance against both a non-selective and a more selective sulfonamide, researchers can gain a clear understanding of its specificity profile. The proposed workflow, from broad panel screening to cellular target engagement and quantitative binding assays, provides a self-validating system to ensure the scientific integrity of the findings. The adoption of such a comprehensive validation strategy is crucial for the successful progression of any small molecule inhibitor through the drug discovery pipeline.

References

  • Alim, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748.
  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(20), 3822-3831.
  • Innocenti, A., et al. (2005). Carbonic Anhydrase Inhibitors: Inhibition of cytosolic/tumor-associated Carbonic Anhydrase Isozymes I, II, and IX With Benzo[b]thiophene 1,1-dioxide Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(21), 4872-4876.
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(17), 3879.
  • Ponticello, G. S., et al. (1994). Synthesis and Carbonic Anhydrase Inhibitory Activity of 4-Substituted 2-Thiophenesulfonamides. Journal of Medicinal Chemistry, 37(12), 1775-1785.
  • BenchChem. (2025). Reducing off-target effects of 1,4-Oxazepane-6-sulfonamide. BenchChem.
  • Shi, C., et al. (2017). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS Infectious Diseases, 3(10), 754-763.
  • Hallberg, A., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. European Journal of Medicinal Chemistry, 209, 112891.
  • Cui, H., et al. (2010). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Molecular Pharmacology, 77(4), 565-576.
  • Sławiński, J., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Antibiotics, 13(2), 162.
  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
  • Zhang, J., et al. (2006). Optimization of sulfonamide derivatives as highly selective EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6079-6083.
  • Ferla, S., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(21), 6435.
  • El-Gazzar, M. G., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 7(30), 26508-26521.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Brooks, C. D., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 38(24), 4768-4775.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
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  • Stevens, A. J., et al. (2020). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. Bioorganic & Medicinal Chemistry, 28(22), 115710.
  • Sławiński, J., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(12), 3920.
  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Polymers for Advanced Technologies.
  • Fellman, J. H., & Roth, E. S. (1971). Selectivity of 4-methoxyphenethylamine Derivatives as Inhibitors of Monoamine Oxidase. Biochemical Pharmacology, 20(6), 1318-1321.
  • Baklanov, A. M., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(25), 8963.
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Safety & Regulatory Compliance

Safety

5-Methoxythiophene-2-sulfonamide proper disposal procedures

Comprehensive Operational Guide for the Safe Handling and Disposal of 5-Methoxythiophene-2-sulfonamide As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of 5-Methoxythiophene-2-sulfonamide

As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance, providing you with the mechanistic reasoning behind each safety protocol. When handling specialized building blocks like 5-Methoxythiophene-2-sulfonamide—a critical intermediate in the synthesis of platelet ADP receptor inhibitors and CCR8 modulators [1]—understanding the chemical causality of your disposal workflow is paramount to ensuring laboratory safety and environmental integrity.

Physicochemical Profile & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the molecular architecture of the compound. The presence of the thiophene ring and the sulfonamide moiety dictates how the molecule behaves during degradation and combustion.

PropertyValue / DescriptionMechanistic Implication for Disposal
Chemical Name 5-Methoxythiophene-2-sulfonamideHeteroaromatic sulfur and sulfonamide groups dictate degradation pathways.
CAS Number 140646-38-4Required identifier for accurate EPA/RCRA waste manifesting.
Molecular Formula C₅H₇NO₃S₂High sulfur (S) and nitrogen (N) mass ratio.
GHS Classification H315, H319, H335 (Irritant)Mandates strict PPE (nitrile gloves, goggles) during waste consolidation.
Combustion Byproducts SOx, NOx, CO, CO₂Mandates alkaline scrubbing post-incineration to neutralize acidic gases.
Chemical Reactivity Incompatible with strong oxidizersElectron-rich thiophene ring can undergo exothermic oxidation if mixed improperly.

Mechanistic Insight: The fundamental challenge in disposing of 5-Methoxythiophene-2-sulfonamide lies in its high sulfur and nitrogen content. If subjected to standard municipal incineration, the thermal breakdown of the C-S and S-N bonds will release sulfur dioxide (SO₂) and nitrogen oxides (NOx). These are severe environmental pollutants. Therefore, disposal must be routed exclusively to high-temperature chemical incinerators equipped with alkaline scrubbers to capture these acidic gases [2].

Experimental Protocols: Self-Validating Disposal Workflows

Every safety procedure in your laboratory should be a closed-loop, self-validating system. The following step-by-step methodologies ensure that any failure in the disposal process is immediately detectable before it escalates into a hazard.

Protocol A: Laboratory Segregation & Packaging
  • Assess Waste State: Determine if the waste is a solid (pure powder, contaminated weigh boats, PPE) or a liquid (dissolved in organic solvents from reaction workups).

  • Container Selection: Use high-density polyethylene (HDPE) or borosilicate glass containers.

    • Causality: Sulfonamides can exhibit mild acidity; HDPE provides excellent chemical resistance and prevents the structural degradation of the container over time.

  • Chemical Segregation: Strictly isolate this waste from strong oxidizing agents (e.g., peroxides, nitric acid).

    • Causality: The electron-rich thiophene ring is highly susceptible to electrophilic attack and oxidation, which can lead to rapid, exothermic pressurization of the waste container.

  • System Validation: After sealing the container, observe it for 24 hours in a vented fume hood. A stable container (no bulging, no vapor leaks) validates that no incompatible cross-reactions are occurring within the waste mixture.

Protocol B: Spill Response & Decontamination
  • Isolate and Protect: Restrict access to the spill zone. Don appropriate PPE, including a P100 particulate respirator if dry powder is involved.

  • Suppress Aerosolization: If the spill consists of dry powder, lightly mist the area with a chemically compatible, non-reactive solvent (e.g., isopropanol) before sweeping.

    • Causality: Dry sweeping generates airborne active pharmaceutical ingredient (API) dust, posing a severe inhalation hazard. Wetting the powder increases its mass and cohesiveness, eliminating aerosolization.

  • Absorb and Collect: Use inert absorbent materials (e.g., vermiculite or sand) to collect the wetted material. Transfer to a designated solid waste container.

  • Surface Neutralization: Wash the affected surface with a mild alkaline detergent solution.

    • Causality: The alkaline environment helps solubilize and neutralize residual sulfonamide traces, breaking their adhesion to the benchtop.

  • System Validation: Perform a pH swab test on the cleaned surface using distilled water. A return to a neutral baseline (pH 6.5–7.5) validates that the chemical residue has been successfully removed.

Protocol C: Terminal Destruction (Incineration)
  • Contractor Handoff: Transfer the properly labeled waste to a licensed, RCRA-compliant hazardous waste contractor [3].

  • Thermal Destruction: Ensure the contractor utilizes a chemical incinerator operating at temperatures exceeding 1,000°C.

    • Causality: The robust sulfonamide bond requires exceptionally high thermal energy to cleave completely without forming toxic intermediate thiols or volatile amines.

  • Alkaline Scrubbing: The incinerator must be equipped with an afterburner and a wet alkaline scrubber (using NaOH or Ca(OH)₂).

    • Causality: The scrubber reacts with the SOx and NOx combustion byproducts, neutralizing them into harmless, solid salts (e.g., calcium sulfate) that can be safely landfilled.

  • System Validation: The disposal loop is only closed when the contractor provides a formal Certificate of Destruction (CoD), validating that complete thermal degradation and emissions compliance were achieved.

Waste Management Decision Workflow

To streamline laboratory operations, utilize the following decision tree to ensure proper segregation and routing of 5-Methoxythiophene-2-sulfonamide waste.

DisposalWorkflow Start 5-Methoxythiophene-2-sulfonamide Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powders, PPE, Consumables) Decision->Solid Dry/Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Decision->Liquid Dissolved SolidCollect Collect in Airtight HDPE Containers Solid->SolidCollect LiquidCollect Segregate into Compatible Solvent Carboys Liquid->LiquidCollect Labeling Label: Hazardous Waste Contains Sulfur & Nitrogen SolidCollect->Labeling LiquidCollect->Labeling Contractor Transfer to Licensed Hazardous Waste Contractor Labeling->Contractor Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber Contractor->Incineration Validated Destruction

Decision tree for the segregation, collection, and terminal disposal of 5-Methoxythiophene waste.

References

  • US6906063B2 - Platelet ADP receptor inhibitors. Google Patents.
  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

Handling

Advanced Operational Guide: Handling and PPE Protocols for 5-Methoxythiophene-2-sulfonamide

Introduction 5-Methoxythiophene-2-sulfonamide (CAS 140646-38-4) is a highly specialized heterocyclic building block utilized extensively in advanced drug discovery. It serves as a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxythiophene-2-sulfonamide (CAS 140646-38-4) is a highly specialized heterocyclic building block utilized extensively in advanced drug discovery. It serves as a critical intermediate in the synthesis of platelet ADP receptor inhibitors and CCR8 modulators targeting the tumor microenvironment . Because of its potent downstream applications and its inherent physicochemical properties, handling this compound requires rigorous adherence to specialized laboratory safety protocols.

This guide provides researchers and drug development professionals with a self-validating system for personal protective equipment (PPE), operational workflows, and disposal methodologies, ensuring absolute safety and scientific integrity.

Physicochemical & Hazard Profile

Understanding the quantitative and structural properties of a compound is the first step in risk mitigation. Below is the consolidated hazard profile for 5-Methoxythiophene-2-sulfonamide .

Property / Hazard ParameterData / Classification
Chemical Name 5-Methoxythiophene-2-sulfonamide
CAS Number 140646-38-4
Molecular Formula C5H7NO3S2
Molecular Weight 193.24 g/mol
Physical State Solid / Powder
GHS Health Hazards H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)

Core Directive: Personal Protective Equipment (PPE) System

To mitigate the risks associated with thiophene-sulfonamide derivatives, a multi-layered PPE strategy is mandatory. Do not merely wear PPE; understand the causality behind each protective layer to ensure a self-validating safety environment.

  • Hand Protection: Nitrile or neoprene gloves (compliant with EN 374).

    • Causality: Thiophene derivatives can permeate standard latex. Nitrile provides a robust barrier against the lipophilic nature of the methoxythiophene ring, preventing transdermal absorption that could lead to systemic toxicity and severe nervous system effects .

  • Eye Protection: Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).

    • Causality: The sulfonamide moiety presents a severe risk of ocular irritation (H319). Standard safety glasses are insufficient against micro-aerosolized powders generated during weighing.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator, strictly utilized in conjunction with a Class II biological safety cabinet or chemical fume hood.

    • Causality: Aerosolization of the fine powder can trigger acute respiratory tract irritation (STOT SE 3). Local exhaust ventilation prevents the accumulation of hazardous particulates in the operator's breathing zone .

  • Body Protection: Flame-resistant, fully buttoned laboratory coat.

    • Causality: Prevents particulate accumulation on street clothing and provides a secondary barrier against accidental chemical spills.

Operational Workflows & Methodologies

Experimental Protocol: Safe Handling and Transfer
  • Pre-Operation Validation: Verify the chemical fume hood is operational with a minimum face velocity of 100 fpm. Inspect nitrile gloves for micro-tears before donning.

  • Weighing: Place an anti-static weighing boat on the analytical balance deep within the fume hood. Use a grounded, anti-static spatula to transfer the 5-Methoxythiophene-2-sulfonamide powder.

    • Causality: This prevents electrostatic repulsion and subsequent aerosolization of the irritating powder.

  • Solvent Addition: When preparing synthetic intermediates, slowly add the weighed solid to the pre-chilled solvent (e.g., dry THF at -78°C for lithiation reactions) under an inert argon atmosphere .

    • Causality: Adding solid to solvent, rather than solvent to bulk solid, controls the exothermic dissolution rate and minimizes hazardous vapor displacement.

  • Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with a lint-free cloth dampened with isopropanol, followed by a distilled water wipe.

    • Causality: Isopropanol solubilizes residual sulfonamide traces, while the water wipe removes any remaining polar contaminants, resetting the workspace to a validated safe state.

Experimental Protocol: Spill Management and Disposal
  • Containment: For minor spills (< 50g), immediately isolate the area. Do not use a dry brush.

    • Causality: Dry sweeping generates hazardous aerosols that can cause acute respiratory irritation.

  • Absorption: Cover the spilled powder with a damp, inert absorbent material such as sand or vermiculite.

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool into a designated, sealable hazardous waste container.

  • Waste Segregation: Label the container as "Halogenated/Sulfur-Containing Organic Waste."

    • Causality: Proper segregation prevents dangerous cross-reactions with strong oxidizing agents in generic waste bins . Dispose of via a licensed hazardous waste contractor.

Workflow A Pre-Operation: Fume Hood & PPE Setup B Handling Phase: Anti-static Weighing A->B C Spill Detected? B->C D Decontamination: Damp Inert Absorption C->D Yes F Post-Operation: Surface Wipe & Hygiene C->F No E Waste Disposal: Sealed Sulfur-Organic Bin D->E E->F

Operational workflow for the safe handling and spill management of 5-Methoxythiophene-2-sulfonamide.

Pharmacological Context: Pathway Application

Understanding the end-use of 5-Methoxythiophene-2-sulfonamide reinforces the necessity of its pure and safe handling. It is a vital precursor in synthesizing CCR8 antagonists. In the tumor microenvironment, CCR8 receptors on specific cells bind to the CCL18 ligand, driving cancer cell proliferation. By utilizing this sulfonamide building block to synthesize targeted antagonists, researchers can effectively block this signaling pathway, thereby interrupting tumor growth .

Pathway BB 5-Methoxythiophene- 2-sulfonamide Antagonist CCR8 Antagonist Synthesis BB->Antagonist Precursor Receptor CCR8 Receptor (Tumor Microenvironment) Antagonist->Receptor Binds Ligand CCL18 Ligand Blockade Receptor->Ligand Inhibits Outcome Decreased Cancer Cell Proliferation Ligand->Outcome Interruption

Pharmacological role of 5-Methoxythiophene-2-sulfonamide in CCR8 antagonist synthesis.

References

  • US6906063B2 - Platelet ADP receptor inhibitors. Google Patents.
  • WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as CCR8 modulators. Google Patents.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Available at:[Link]

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